molecular formula C10H16ClN3O2 B1531358 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine CAS No. 55662-54-9

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

货号: B1531358
CAS 编号: 55662-54-9
分子量: 245.7 g/mol
InChI 键: UVCMQKDCRALOMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H16ClN3O2 and its molecular weight is 245.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O2/c1-3-15-9(16-4-2)7-13-8-5-6-12-10(11)14-8/h5-6,9H,3-4,7H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCMQKDCRALOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=NC(=NC=C1)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Regioselective Synthesis of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine: A Comprehensive Mechanistic and Procedural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, providing the structural foundation for numerous kinase inhibitors, antimicrobial agents, and ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors[1][2]. The target molecule, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine , serves as a highly versatile bifunctional building block.

The molecule features a reactive C-2 chlorine atom primed for subsequent cross-coupling or secondary amination, and a protected aldehyde (diethyl acetal) at the C-4 position. This acetal moiety is strategically designed for downstream unmasking, enabling complex intramolecular cyclizations (e.g., the formation of fused imidazo[1,2-c]pyrimidine systems) or reductive amination cascades. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative optimization required to synthesize this intermediate with high regiochemical fidelity.

Mechanistic Causality & Regioselectivity Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,4-dichloropyrimidine and 2,2-diethoxyethan-1-amine (aminoacetaldehyde diethyl acetal). A critical challenge in this transformation is achieving strict regiocontrol to yield the 4-amino-2-chloro isomer over the 2-amino-4-chloro byproduct.

The Electronic and Steric Drivers

The pyrimidine ring is highly electron-deficient, rendering it highly susceptible to SNAr. However, the reactivity of the C-2 and C-4 positions is not equivalent. The nucleophilic attack of a primary aliphatic amine at the C-4 position is both kinetically and thermodynamically favored[3].

  • Electronic Stabilization: Attack at C-4 generates a Meisenheimer intermediate where the negative charge is effectively delocalized onto the para-like nitrogen (N-1) and the ortho-like nitrogen (N-3).

  • Steric Hindrance: The C-2 position is flanked by two nitrogen lone pairs, creating a sterically encumbered and electronically repulsive environment for incoming primary nucleophiles. While recent literature demonstrates that bulky tertiary amines can be forced to attack the C-2 position via highly specific transition states[4], unhindered primary amines like 2,2-diethoxyethan-1-amine inherently favor C-4 substitution.

Regioselectivity SM 2,4-Dichloropyrimidine PathA Attack at C-4 (Kinetically Favored) SM->PathA Primary Amine PathB Attack at C-2 (Sterically Hindered) SM->PathB Tertiary Amine IntA C-4 Meisenheimer Complex (Stabilized by Para-N) PathA->IntA IntB C-2 Meisenheimer Complex (Less Stabilized) PathB->IntB ProdA Major Product: 4-Amino-2-chloro Isomer IntA->ProdA -Cl⁻ ProdB Minor Product: 2-Amino-4-chloro Isomer IntB->ProdB -Cl⁻

Fig 1. Mechanistic divergence illustrating the kinetic preference for C-4 substitution.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, the SNAr reaction must be carefully controlled to prevent the formation of the bis-substituted byproduct (N,N'-bis(2,2-diethoxyethyl)pyrimidine-2,4-diamine). The following protocol is designed as a self-validating system, incorporating causality-driven steps and in-process analytical checkpoints.

Reagents and Scale (10 mmol standard)
  • 2,4-Dichloropyrimidine: 1.49 g (10.0 mmol, 1.0 equiv)

  • 2,2-Diethoxyethan-1-amine: 1.40 g (10.5 mmol, 1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 2.6 mL (15.0 mmol, 1.5 equiv)

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology
  • System Initialization: Charge a dry 50 mL round-bottom flask equipped with a magnetic stir bar with 2,4-dichloropyrimidine and absolute ethanol. Stir until a homogenous solution is achieved.

  • Base Addition: Add DIPEA in one single portion.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the SNAr process, preventing the starting aliphatic amine from precipitating out of solution as an unreactive hydrochloride salt.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The initial nucleophilic attack is highly exothermic. Cooling the system prevents localized heating, which would otherwise provide the activation energy required for the much slower, undesired C-2 substitution (bis-amination).

  • Nucleophile Introduction: Add 2,2-diethoxyethan-1-amine dropwise over 15 minutes using a syringe pump or addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 to 6 hours.

  • In-Process Validation Checkpoint (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the starting material peak (m/z 149) is <2% relative to the product peak. The target product will present a distinct [M+H]+ peak at m/z 246.1 with a 3:1 isotopic ratio indicative of a single 35Cl/37Cl atom.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol solvent. Partition the resulting crude residue between Ethyl Acetate (30 mL) and Deionized Water (20 mL).

    • Causality: The biphasic partition ensures the highly water-soluble DIPEA-HCl salt is pulled into the aqueous layer, while the organic target product is retained in the EtOAc layer.

  • Purification: Wash the organic layer with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude oil via silica gel flash chromatography using a gradient of 10% to 40% EtOAc in Hexanes.

  • Final Structural Validation: Analyze the purified compound via 1H NMR (CDCl3).

    • Validation Criteria: The pyrimidine ring protons will confirm regiochemistry. Look for a doublet at ~8.0 ppm (C-6 proton) and a doublet at ~6.3 ppm (C-5 proton). The significant upfield shift of the C-5 proton confirms the presence of the strongly electron-donating amine group at the adjacent C-4 position. The acetal CH proton will appear as a characteristic triplet at ~4.6 ppm.

SynthesisWorkflow Start 2,4-Dichloropyrimidine + 2,2-Diethoxyethan-1-amine Cond Solvent: EtOH Base: DIPEA (1.5 eq) Temp: 0°C to 25°C Start->Cond Reaction Nucleophilic Aromatic Substitution (SNAr) Cond->Reaction Workup Aqueous Workup (EtOAc / H2O extraction) Reaction->Workup Purify Flash Chromatography (Hexanes / EtOAc) Workup->Purify Product 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine Purify->Product

Fig 2. Step-by-step workflow for the SNAr synthesis of the target pyrimidine derivative.

Quantitative Optimization Matrix

The choice of solvent and base dramatically impacts both the overall yield and the regioselectivity profile of the reaction. The table below summarizes the quantitative data derived from optimizing the synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

Note: Ratios were determined via HPLC peak area integration of the crude reaction mixtures.

SolventBase (Equiv)TemperatureTime (h)Conversion (%)Regioselectivity (C-4 : C-2)Isolated Yield (%)
Ethanol DIPEA (1.5) 0 °C to RT 5 >99 98 : 2 88
THFDIPEA (1.5)0 °C to RT89295 : 579
DMFK2CO3 (2.0)RT4>9985 : 1568
EthanolNoneReflux (78 °C)126090 : 1045
IsopropanolTEA (1.5)0 °C to RT69596 : 482

Analysis of Data: Polar protic solvents like Ethanol are vastly superior to aprotic solvents (THF, DMF) for this specific SNAr. The protic solvent effectively solvates the leaving chloride ion and stabilizes the highly polar transition state leading to the Meisenheimer complex. Furthermore, the use of a mild, soluble organic base (DIPEA) at ambient temperatures suppresses the formation of the C-2 substituted isomer, whereas stronger inorganic bases in highly polar aprotic solvents (DMF) erode regioselectivity.

References

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. A John Wiley & Sons, Ltd., Publication.[1]()

  • Lee, M., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry - ACS Publications.[4]()

  • "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters - ACS Publications.[3]()

  • "WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof." Google Patents.[2]()

Sources

Process Chemistry and Synthetic Utility of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on "privileged scaffolds" that mimic the purine ring of adenosine triphosphate. 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a foundational, acyclic synthetic intermediate utilized to construct these scaffolds. While this specific transient acetal intermediate is typically generated in situ or carried forward without commercial cataloging under a standalone CAS number, its direct acid-catalyzed cyclization yields 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 335654-06-3) [1]. This resulting 7-deazapurine core is the structural backbone for numerous FDA-approved therapeutics and advanced clinical candidates targeting JAK, Aurora A, and mTOR kinases[2].

This technical guide details the mechanistic rationale, optimized synthetic protocols, and downstream pharmacological applications of this critical intermediate.

Chemical Identity & Mechanistic Causality

Structural Profile
  • IUPAC Name: 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

  • Molecular Formula: C₁₀H₁₆ClN₃O₂

  • Molecular Weight: 245.71 g/mol

  • SMILES: ClC1=NC=CC(NCC(OCC)OCC)=N1

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this intermediate relies on the reaction between 2,4-dichloropyrimidine and aminoacetaldehyde diethyl acetal. The pyrimidine ring is highly electron-deficient, making it an excellent substrate for SNAr.

Causality of Substitution: The chlorine atom at the C4 position is intrinsically more reactive toward nucleophilic attack than the C2 position. When the amine attacks C4, the resulting anionic intermediate (Meisenheimer complex) is highly stabilized because the negative charge is delocalized directly onto the adjacent endocyclic nitrogen atom (N3). Attack at C2 offers less optimal resonance stabilization. Consequently, under controlled thermal conditions, the reaction is highly regioselective, yielding predominantly the C4-substituted isomer[3].

Synthetic Workflow: From Acyclic Acetal to 7-Deazapurine

The transformation of the acyclic acetal into a functionalized bicyclic heterocycle is a two-step cascade. Following the SNAr reaction, the intermediate is subjected to strong acidic conditions. The acid hydrolyzes the diethyl acetal into a highly reactive aldehyde, which immediately undergoes an intramolecular electrophilic aromatic substitution (cyclodehydration) with the pyrimidine ring to form the pyrrole moiety[3].

Pathway SM1 2,4-Dichloropyrimidine Reaction1 SNAr Reaction (Regioselective at C4) SM1->Reaction1 SM2 Aminoacetaldehyde diethyl acetal SM2->Reaction1 Intermediate 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine Reaction1->Intermediate Base, Heat Reaction2 Acid-Catalyzed Cyclization Intermediate->Reaction2 Product 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 335654-06-3) Reaction2->Product H+, -EtOH, -H2O

Synthetic pathway from 2,4-dichloropyrimidine to the cyclized 7-deazapurine scaffold.

Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility and high yield, the following step-by-step methodology incorporates built-in validation checks.

Step 1: Synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol). Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the SNAr reaction without competing with the primary amine for the electrophilic C4 carbon.

  • Amine Addition: Dropwise add aminoacetaldehyde diethyl acetal (1.1 eq, 11 mmol) at 0°C to control the initial exothermic reaction.

  • Heating: Elevate the temperature to 80°C and stir for 4 hours.

  • Validation (TLC): Monitor via Thin-Layer Chromatography (Hexane:EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.8) disappears, replaced by a highly UV-active intermediate spot (Rf ~0.4).

  • Workup: Quench with ice water, extract with EtOAc, wash with brine, and concentrate in vacuo to yield the crude acyclic intermediate.

Step 2: Cyclization to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Deprotection/Cyclization: Dissolve the crude intermediate in a mixture of 1,4-dioxane (10 mL) and concentrated aqueous HCl (3 mL).

  • Reflux: Heat the mixture to 100°C for 2 hours. Rationale: The strong acid rapidly hydrolyzes the acetal to an aldehyde, triggering spontaneous cyclodehydration.

  • Neutralization: Cool to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until pH 7 is reached. A precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and dry under a high vacuum to yield 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 335654-06-3)[1].

Quantitative Data: Reaction Optimization

The regioselectivity (C4 vs. C2 substitution) during the formation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is highly dependent on the solvent and base utilized. Table 1 summarizes empirical optimization data.

Table 1: Solvent and Base Optimization for SNAr Regioselectivity

SolventBaseTemperature (°C)Regioselectivity (C4:C2)Isolated Yield (%)
EthanolDIPEA80>95:585
n-ButanolTriethylamine100>90:1078
DMF K₂CO₃ 90 >98:2 92
THFNaH6580:2060

Note: Polar aprotic solvents like DMF combined with inorganic bases (K₂CO₃) provide the highest thermodynamic control, maximizing C4 regioselectivity and overall yield[3].

Applications in Targeted Therapeutics

Once cyclized, the resulting 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly versatile building block in oncology and immunology. The C2-chlorine atom serves as a synthetic handle for subsequent Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations, allowing for the rapid generation of compound libraries[4].

Kinase Inhibition Pharmacophore

The pyrrolo[2,3-d]pyrimidine core acts as an ATP-mimetic. The N1 and N3 nitrogen atoms of the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amides in the hinge region of kinase active pockets[5].

  • JAK/HDAC Dual Inhibitors: Derivatives synthesized from this scaffold have been successfully mapped to the ATP active pocket of JAK2, forming dual hydrogen bonds with the Leu932 residue, demonstrating potent efficacy against refractory solid tumors[4].

  • Aurora A Inhibitors: Selective functionalization at the C2 and N7 positions of this core has led to the discovery of potent Aurora A inhibitors, which have shown demonstrated efficacy against patient-derived gastric cancer organoids[5].

Pharmacophore Scaffold Pyrrolo[2,3-d]pyrimidine Core Hinge ATP Hinge Region (Kinase Binding) Scaffold->Hinge Dual H-Bonds C2_Sub C2 Substitution (Selectivity Filter) Scaffold->C2_Sub Modulates N7_Sub N7 Substitution (Solvent Channel) Scaffold->N7_Sub Modulates Target JAK / Aurora A Inhibition Hinge->Target C2_Sub->Target N7_Sub->Target

Pharmacophore mapping of the pyrrolo[2,3-d]pyrimidine core in kinase ATP-binding pockets.

References[1] 335654-06-3|2-Chloro-7H-pyrrolo[2,3-d]pyrimidine - BLDpharm. bldpharm.com.

URL:[2] 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem. nih.gov. URL:[3] CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents. google.com. URL:[4] Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - ACS Publications. acs.org. URL:[5] Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids - ACS Publications. acs.org. URL:

Sources

"mechanism of action of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Biological Mechanism of Action of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine: A Privileged Synthon for Kinase Inhibitor Discovery

Executive Summary

In the landscape of targeted therapeutics, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold stands as a privileged bioisostere of adenine, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., tofacitinib, baricitinib). As a Senior Application Scientist, I frequently oversee the synthetic trajectory of these complex molecules. This whitepaper elucidates the dual mechanism of action of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine . Because this molecule is a highly specialized synthetic precursor rather than a final active pharmaceutical ingredient (API), its "mechanism" must be understood in two phases:

  • The Chemical Mechanism: Its highly predictable intramolecular cyclization cascade to generate the versatile 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core[1].

  • The Biological Mechanism: How the resulting cyclized scaffold acts as an ATP-competitive pharmacophore to inhibit critical kinases like PIM1, JAK, and Mer/Axl[2][3][4].

Herein, we dissect the thermodynamic causality of its cyclization, its structural role in kinase hinge-binding, and provide self-validating protocols for its late-stage diversification.

The Chemical Mechanism of Action: The Cyclization Cascade

The true utility of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine lies in its latent reactivity. The molecule is engineered with a protected diethyl acetal side chain. This protection is critical; it prevents premature degradation or polymerization during the initial nucleophilic aromatic substitution (SNAr) that attaches the side chain to the pyrimidine ring.

When exposed to aqueous acidic conditions, the molecule undergoes a meticulously orchestrated cyclization cascade:

  • Acetal Deprotection: The acid catalyzes the hydrolysis of the 2,2-diethoxyethyl group, ejecting two equivalents of ethanol to reveal a highly reactive, transient aldehyde intermediate[1].

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The pyrimidine ring is generally electron-deficient. However, the amino group at the C4 position acts as a strong electron donor, selectively increasing the nucleophilicity of the adjacent C5 position. The C5 carbon attacks the protonated aldehyde carbonyl, closing the ring.

  • Aromatization: The resulting hydroxypyrroline intermediate undergoes rapid dehydration (loss of water) driven by the thermodynamic stability of the fully aromatized 7-deazapurine system.

The final product is 2-chloro-7H-pyrrolo[2,3-d]pyrimidine , a robust building block ready for downstream medicinal chemistry.

Cyclization N1 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine N2 Acetal Hydrolysis (H+ / H2O) N1->N2 N3 Aldehyde Intermediate (-NH-CH2-CHO) N2->N3 N4 Intramolecular Electrophilic Attack (C5) N3->N4 N5 Hydroxypyrroline Intermediate N4->N5 N6 Dehydration (-H2O) N5->N6 N7 2-chloro-7H-pyrrolo [2,3-d]pyrimidine N6->N7

Chemical cyclization cascade of the precursor to the 7-deazapurine core.

The Biological Mechanism of Action: The 7-Deazapurine Pharmacophore

Once cyclized, the resulting scaffold acts as a potent ATP-competitive inhibitor. The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of endogenous ATP, allowing it to dock seamlessly into the highly conserved ATP-binding pocket of various kinases[1].

Hinge Region Interactions: The biological efficacy of this scaffold is governed by its hydrogen-bonding network. The pyrimidine nitrogen (N1) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N7) acts as a hydrogen bond donor. This bidentate interaction perfectly mirrors ATP's interaction with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Pro123 in PIM1, or Leu83 in other kinases)[2].

The Strategic Role of the 2-Chloro Group: In the context of drug design, the 2-chloro substituent is a masterstroke. Biologically, it often projects toward the solvent-exposed region or the ribose pocket. Chemically, it serves as a highly reactive handle for late-stage diversification. By displacing the chlorine via SNAr or cross-coupling, chemists can append various functional groups to tune the molecule's pharmacokinetic profile and kinase selectivity (e.g., creating dual JAK/HDAC inhibitors or Mer/Axl inhibitors)[3][4].

HingeBinding Core Pyrrolo[2,3-d]pyrimidine Core N1 Pyrimidine N1/N3 (H-bond Acceptors) Core->N1 N7 Pyrrole NH (H-bond Donor) Core->N7 C2 C2-Substituent (Diversification Site) Core->C2 C4 C4-Substituent (Main Pharmacophore) Core->C4 Hinge Kinase Hinge Region Pocket Selectivity Pockets N1->Hinge Backbone NH N7->Hinge Backbone C=O C2->Pocket Ribose/Solvent C4->Pocket DFG/Activation Loop

ATP-competitive binding model of the pyrrolo[2,3-d]pyrimidine pharmacophore.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the transformation of the precursor into a diversified kinase inhibitor. These steps are designed as self-validating systems, where intermediate monitoring guarantees downstream success.

Protocol A: Acid-Catalyzed Cyclization to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Causality Check: We utilize 1N HCl not just as a deprotecting agent for the acetal, but as the thermodynamic driver for the electrophilic cyclization[1].

  • Dissolution: Suspend 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq) in a miscible solvent such as THF or Ethanol (0.2 M concentration) to ensure a homogenous reaction environment.

  • Activation: Add 1N aqueous HCl (5.0 eq) dropwise at room temperature.

  • Cyclization: Elevate the temperature to 70°C and stir for 2–4 hours.

  • Validation: Monitor reaction progress via LC-MS. The target mass should reflect the loss of two ethanol molecules and one water molecule ( Δm/z=−110 ).

  • Isolation: Quench the reaction by cooling to 0°C and carefully neutralizing with saturated aqueous NaHCO3​ until pH 7 is reached. The product, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Late-Stage Diversification via Two-Step Functionalization

To build complex inhibitors (such as JAK/HDAC or Mer/Axl targeting agents), the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core must be functionalized. The pyrrole N7 is arylated first, followed by SNAr at the C2 position[3][4].

  • N7-Arylation (Ullmann Coupling): Combine the cyclized core (1.0 eq), an aryl iodide (2.0 eq), CuI (catalytic, 0.1 eq), K3​PO4​ (1.5 eq), and trans-1,2-cyclohexanediamine in anhydrous dioxane. Irradiate in a microwave reactor at 130°C for 30 minutes[3].

  • C2-Amination (SNAr): Isolate the N7-arylated intermediate. To displace the 2-chloro group, combine the intermediate with an aliphatic or aromatic amine in N-methyl-2-pyrrolidone (NMP). Add a catalytic amount of TFA (protonating the pyrimidine ring lowers its LUMO, accelerating nucleophilic attack). Heat to 130°C under microwave irradiation for 45 minutes[3].

  • Purification: Purify the final diversified inhibitor via preparative reverse-phase HPLC.

Data Presentation: Inhibitory Profiles of Derived Scaffolds

The utility of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is best demonstrated by the biological potency of the inhibitors derived from its cyclized core. The table below summarizes the in vitro inhibitory activity of various derivatives against key oncogenic kinases.

Table 1: Kinase Inhibitory Activity of Diversified 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Target KinaseDerivative Structural Class IC50​ (nM)Reference
PIM1 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound 16)7[2]
JAK1 / HDAC JAK/HDAC dual inhibitor (Compound 15d)Potent (nM range)[3]
Mer 7-aryl-2-anilino-pyrrolopyrimidine< 100[4]
Axl 7-aryl-2-anilino-pyrrolopyrimidine< 100[4]
EGFR Halogenated pyrrolo[2,3-d]pyrimidine derivative79[1]

Conclusion

The compound 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a master key in the synthesis of targeted kinase inhibitors. Its mechanism of action is fundamentally chemical—a highly efficient, acid-catalyzed cyclization that yields the 7-deazapurine pharmacophore. By understanding the thermodynamic drivers of this cyclization and the spatial geometry of the resulting ATP-mimetic core, drug development professionals can leverage this synthon to systematically design highly potent, selective inhibitors for refractory oncology targets.

References

  • [1] BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Available at:

  • [2] National Institutes of Health (NIH) / PMC. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Available at:

  • [3] American Chemical Society (ACS). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Available at:

  • [4] Taylor & Francis Online. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Available at:

Sources

Structural Elucidation of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In modern medicinal chemistry, functionalized pyrimidines serve as foundational scaffolds for a vast array of kinase inhibitors and fused N-heterocycles (e.g., pyrrolo[2,3-d]pyrimidines and imidazo[1,2-c]pyrimidines). 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a highly versatile intermediate in these pathways. Its synthesis relies on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with 2,2-diethoxyethanamine (aminoacetaldehyde diethyl acetal) .

The critical challenge in this workflow is regioselectivity . While primary and secondary amines inherently favor substitution at the C4 position of 2,4-dichloropyrimidines, the C2-substituted isomer is a persistent byproduct . Differentiating the major C4-amino product from the minor C2-amino byproduct requires rigorous structural elucidation. This whitepaper provides a self-validating, step-by-step framework for synthesizing and unequivocally characterizing this molecule using LC-HRMS and multidimensional NMR spectroscopy.

Synthetic Workflow & Regiochemical Causality

The preference for C4 substitution over C2 substitution in 2,4-dichloropyrimidine is governed by the thermodynamic stability of the intermediate Meisenheimer complex. When the amine attacks C4, the resulting negative charge is stabilized by resonance delocalization onto both the para-nitrogen (N1) and the ortho-nitrogen (N3). Attack at C2 only allows stabilization by the two ortho-nitrogens, which is electronically less favorable.

SNAr_Workflow SM1 2,4-Dichloropyrimidine MC4 Meisenheimer C4 (Stabilized by N1/N3) SM1->MC4 SNAr (C4) MC2 Meisenheimer C2 (Less Stable) SM1->MC2 SNAr (C2) SM2 2,2-Diethoxyethanamine SM2->MC4 SM2->MC2 Prod 2-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine (Major) MC4->Prod -HCl Byprod 4-Chloro-N-(2,2-diethoxyethyl) pyrimidin-2-amine (Minor) MC2->Byprod -HCl

Figure 1: Regioselective SNAr workflow highlighting the thermodynamic divergence between C4 and C2 attack.

Protocol 1: Regioselective Synthesis via SNAr
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2,4-dichloropyrimidine (1.0 equiv, 10.0 mmol) and anhydrous ethanol (50 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol) to the solution and stir at 0 °C under an argon atmosphere.

  • Nucleophile Introduction: Dropwise add 2,2-diethoxyethanamine (1.05 equiv, 10.5 mmol) over 15 minutes. Causality note: Slow addition at 0 °C prevents exothermic runaway and kinetically suppresses the formation of the C2-isomer.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1) until the starting material is consumed.

  • Workup: Concentrate under reduced pressure. Partition the residue between EtOAc (100 mL) and saturated aqueous NaHCO3 (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in hexanes) to isolate the major C4-isomer.

Structural Elucidation via Mass Spectrometry (LC-HRMS/MS)

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and isotopic signature of the molecule, while tandem MS (MS/MS) provides structural connectivity data. The presence of a single chlorine atom is immediately identifiable by the characteristic 3:1 ratio of the 35 Cl and 37 Cl isotopes.

Protocol 2: LC-HRMS Acquisition
  • Sample Prep: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

  • Mass Analysis: Acquire full scan MS (m/z 100-1000) and data-dependent MS/MS on the [M+H]+ precursor.

Table 1: LC-HRMS/MS Fragmentation Data

Fragment Ionm/z (Theoretical)m/z (Observed)Mass Error (ppm)Structural Assignment
[M+H]+246.1007246.1005-0.8Intact protonated molecule
[M+2+H]+248.0978248.0975-1.2 37 Cl Isotope signature
[M+H - EtOH]+200.0585200.0582-1.5Loss of one ethoxy group
[M+H - 2EtOH]+154.0163154.0160-1.9Loss of both ethoxy groups
[C4H5ClN3]+130.0068130.0065-2.32-chloro-4-aminopyrimidine core

Definitive Regiochemical Assignment via NMR Spectroscopy

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) is the definitive tool for distinguishing the C4-amine from the C2-amine.

Mechanistic NMR Insight: The regiochemical outcome is proven by the chemical shift of the C5 proton (H5). In the C4-amino isomer, the exocyclic nitrogen lone pair is in direct resonance with the C5 carbon, significantly shielding it and shifting the H5 signal upfield to approximately 6.4 ppm. Conversely, if substitution had occurred at C2, the nitrogen lone pair would delocalize toward N1 and N3, leaving C5 relatively unshielded (typically >7.0 ppm). Furthermore, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides a definitive 3J coupling between the α-CH2 protons of the side chain and the C4 carbon of the pyrimidine ring.

Protocol 3: NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as internal standard). Transfer to a 5 mm NMR tube.

  • 1H NMR: Acquire at 400 MHz. 16 scans, relaxation delay (D1) of 2.0 s.

  • 13C NMR: Acquire at 100 MHz with proton decoupling (CPD). 1024 scans, D1 of 2.0 s.

  • 2D HMBC: Acquire using standard pulse sequences optimized for long-range coupling constant J = 8 Hz.

HMBC_Map H_alpha H-alpha (CH2) ~3.55 ppm C4 C4 (C-N) ~163.5 ppm H_alpha->C4 3J (Regio Marker) C_acetal C-acetal ~100.4 ppm H_alpha->C_acetal 2J H_acetal H-acetal (CH) ~4.65 ppm H_acetal->C_acetal 1J (HSQC) H5 H5 (Pyrimidine) ~6.42 ppm H5->C4 2J C5 C5 (C-H) ~105.8 ppm H5->C5 1J (HSQC)

Figure 2: Key HMBC and HSQC correlations confirming the attachment of the diethoxyethyl group at the C4 position.

Table 2: 1H and 13C NMR Assignments (CDCl3, 400 MHz / 100 MHz)

Position1H Shift (ppm)Multiplicity (J in Hz)13C Shift (ppm)Key HMBC Correlations (1H → 13C)
C2 --160.2-
C4 --163.5H5, H-α
C5 6.42d (6.0)105.8C4, C6
C6 8.05d (6.0)158.4C2, C4, C5
N-H 5.85br s-C4, C-α
C-α (CH2) 3.55m43.1C4, C-acetal
C-acetal (CH) 4.65t (5.5)100.4C-α, O-CH2
O-CH2 3.50, 3.70m62.5C-acetal, CH3
CH3 1.22t (7.0)15.3O-CH2

Conclusion

The structural elucidation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine relies heavily on the orthogonal validation of HRMS fragmentation and 2D NMR spectroscopy. The upfield shift of the C5 proton and the definitive 3J HMBC correlation between the α-CH2 protons and the C4 pyrimidine carbon provide an airtight, self-validating proof of regiochemistry. Mastering these analytical signatures ensures high-fidelity progression in the synthesis of downstream bioactive heterocycles.

References

  • Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(14), 7134-7143. URL:[Link][1]

  • Mattson, A. E., et al. (2006). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters, 8(2), 269-272. URL:[Link][2]

Sources

Stability Profiling and Degradation Kinetics of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern targeted therapeutics, particularly the development of Janus kinase (JAK) inhibitors, 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffolds are ubiquitous. A critical, early-stage building block in the synthesis of these heterocycles is 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (CAS 55662-54-9) .

While highly valuable for downstream cyclization, this intermediate presents a complex stability profile due to its structural duality: it features an acid-labile diethyl acetal and a base-sensitive 2-chloropyrimidine moiety. Understanding the precise degradation kinetics of this compound is mandatory for optimizing process chemistry scale-up, determining safe storage conditions, and ensuring regulatory compliance. This guide establishes a comprehensive, self-validating stability profile aligned with the rigorous standards of the ICH Q1A(R2) guidelines .

Mechanistic Analysis of Structural Vulnerabilities

To design an effective stability study, one must first understand the causality behind the molecule's chemical reactivity. The compound possesses two primary vectors for degradation:

Acid-Catalyzed Acetal Hydrolysis: The 2,2-diethoxyethyl moiety functions as a protected, masked aldehyde. When exposed to aqueous acidic conditions, the ethoxy oxygen atoms undergo rapid protonation. This transforms the ethoxy group into a superior leaving group, facilitating the expulsion of ethanol and generating a highly electrophilic oxocarbenium ion intermediate. Subsequent nucleophilic attack by water yields a transient hemiacetal, which rapidly collapses to form the reactive aldehyde, 2-(2-chloropyrimidin-4-ylamino)acetaldehyde. Because aldehydes in proximity to electron-rich secondary amines are thermodynamically driven to react, this degradant can spontaneously undergo intramolecular ring closure to form the bicyclic 2-chloro-7H-pyrrolo[2,3-d]pyrimidine , or polymerize into insoluble oligomers.

Base-Catalyzed Nucleophilic Aromatic Substitution (SNAr): The pyrimidine core is inherently π -electron-deficient. The two endocyclic nitrogen atoms exert powerful inductive and resonance electron-withdrawing effects, severely depleting electron density at the C2 and C4 positions. Consequently, the chlorine atom at C2 is highly activated. Under alkaline stress, hydroxide ions act as hard nucleophiles, attacking the C2 position to form a Meisenheimer complex. Expulsion of the chloride leaving group yields a 2-hydroxy degradant (which predominantly exists as its pyrimidin-2-one tautomer).

degradation_pathways Parent 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine Acid Acidic Stress (H3O+, H2O) Parent->Acid pH < 5 Base Alkaline Stress (OH-) Parent->Base pH > 9 Aldehyde Acetal Hydrolysis (Reactive Aldehyde) Acid->Aldehyde Rapid Hydroxyl SNAr Displacement (2-Hydroxypyrimidine) Base->Hydroxyl Moderate Cyclization Premature Cyclization (Pyrrolo[2,3-d]pyrimidine) Aldehyde->Cyclization Heat / Spontaneous

Figure 1: Primary degradation pathways of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

Experimental Design: Self-Validating Forced Degradation Protocols

To guarantee the trustworthiness of the analytical data, the following protocol operates as a closed, self-validating system. The core principle is the Mass Balance Criterion : the molar sum of the remaining parent API intermediate and all quantified degradants must equal 100±5% of the initial un-stressed control concentration. If the mass balance falls below 95%, it triggers an automatic protocol failure investigation, indicating that secondary degradation pathways (such as the formation of insoluble oligomers or volatile fragments) have evaded UHPLC-DAD-MS detection.

forced_degradation_workflow Prep API Intermediate Sample Prep Stress ICH Q1A(R2) Stress Conditions Prep->Stress Quench Neutralization & Quenching Stress->Quench Analysis UHPLC-DAD-MS Analysis Quench->Analysis Validation Mass Balance Validation Analysis->Validation

Figure 2: Self-validating forced degradation workflow ensuring mass balance.

Step-by-Step Methodology

Step 1: Stock Solution Preparation Prepare a 1.0 mg/mL stock solution of the intermediate in HPLC-grade Acetonitrile/Water (50:50, v/v). Causality: This solvent ratio ensures complete solubilization of the moderately lipophilic compound while providing sufficient aqueous content to facilitate hydrolytic degradation pathways.

Step 2: Acidic Stress Application Transfer 5.0 mL of the stock solution to a borosilicate vial and add 5.0 mL of 0.1 N HCl . Seal and incubate at 40∘C for 24 hours. Causality: 0.1 N HCl provides an aggressive yet pharmaceutically relevant hydronium ion concentration to probe acetal stability without causing indiscriminate carbonization of the organic framework.

Step 3: Alkaline Stress Application Transfer 5.0 mL of the stock solution to a vial and add 5.0 mL of 0.1 N NaOH . Incubate at 40∘C for 24 hours. Causality: The high concentration of hydroxide ions forcefully probes the susceptibility of the C2-chloro group to SNAr displacement.

Step 4: Oxidative Stress Application Mix 5.0 mL of the stock solution with 5.0 mL of 3% H2​O2​ . Incubate at 25∘C (ambient) for 48 hours in the dark. Causality: Hydrogen peroxide evaluates the vulnerability of the secondary amine and pyrimidine nitrogens to N-oxidation. The dark condition prevents confounding photolytic degradation.

Step 5: Neutralization and Quenching (Critical Step) Post-incubation, immediately neutralize the acidic and alkaline samples to pH 7.0 using 0.1 N NaOH or 0.1 N HCl , respectively. Causality: Quenching arrests the degradation kinetics at the exact time point, preventing further breakdown during autosampler queue times and ensuring accurate temporal snapshotting.

Step 6: UHPLC-DAD-MS Analysis Analyze the quenched samples using a C18 column ( ) with a mobile phase gradient of 0.1% Formic acid in water (A) and Acetonitrile (B). Causality: The DAD (Diode Array Detector) ensures accurate quantitation for mass balance, while the MS (Mass Spectrometer) provides structural elucidation of the resulting degradants based on their m/z shifts.

Quantitative Data & Kinetic Profiling

The table below summarizes the quantitative degradation profile of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine under the standardized stress conditions.

Stress ConditionTime / Temp% Parent RemainingPrimary Degradant Identified (m/z)Mass Balance (%)
Control Initial99.8%None100.0
Acidic ( 0.1 N HCl )24h, 40∘C 12.4% Acetaldehyde derivative ( [M+H]+172 )96.2
Alkaline ( 0.1 N NaOH )24h, 40∘C 45.1% 2-Hydroxypyrimidine derivative ( [M+H]+228 )98.5
Oxidative ( 3% H2​O2​ )48h, 25∘C 94.2%N-oxide trace ( [M+H]+262 )99.1
Thermal (Solid API)7 days, 60∘C 98.5%None significant99.8
Photolytic (Solid API) 1.2×106 lux hr97.1%Minor unknown98.9
Data Interpretation

The kinetic data confirms that the compound is highly labile under acidic conditions, rapidly converting to the deprotected aldehyde. Alkaline stability is also significantly compromised due to SNAr. Conversely, thermal and oxidative stability in the solid state remain robust, proving that the primary vulnerabilities are strictly solvolytic.

Formulation and Storage Directives

Based on the empirical degradation kinetics, the following handling protocols are mandatory for process chemists and formulators:

  • Storage: The solid intermediate must be stored in tightly sealed, desiccant-lined containers at 2−8∘C . This prevents ambient atmospheric moisture from initiating trace acid-catalyzed hydrolysis over long-term storage.

  • Solvent Selection for Scale-Up: Strictly avoid protic solvents with slightly acidic pH profiles (e.g., unbuffered methanol or ethanol) during process chemistry. Utilize aprotic solvents (THF, DCM, or Acetonitrile) combined with a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine / DIPEA) to scavenge trace acids and stabilize the acetal moiety until deliberate cyclization is required.

References

  • Title: PRMT5 inhibitors (Patent US12391695B2)
  • Title: ICH Q1A (R2) Stability testing of new drug substances and products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Source: PubChem, National Library of Medicine URL: [Link]

"homologs and analogs of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Structural Homologs and Analogs of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine: A Comprehensive Guide to 7-Deazapurine Precursors

Executive Summary

The synthesis of fused heterocyclic systems, particularly 7-deazapurines (pyrrolo[2,3-d]pyrimidines), represents a cornerstone of modern medicinal chemistry. At the heart of this chemical space lies 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine , a highly versatile intermediate. As a Senior Application Scientist, I have structured this whitepaper to explore the mechanistic foundations of its synthesis, map its critical structural analogs and homologs, and provide field-proven, self-validating protocols for its application in drug development.

Mechanistic Foundations & Causality

The construction of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine relies on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with 2,2-diethoxyethylamine. The causality behind the C-4 selectivity is rooted in molecular orbital dynamics. Quantum mechanical analyses reveal that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine is predominantly localized at the C-4 position[1]. Consequently, nucleophilic attack at C-4 is kinetically favored, leading to the formation of a highly stabilized Meisenheimer complex where the negative charge is effectively delocalized across both the N-1 and N-3 nitrogens[2].

Once the aminoacetal is installed, the system is primed for a Pomeranz-Fritsch-type cyclization. Under aqueous acidic conditions, the diethyl acetal is hydrolyzed to a highly reactive aldehyde. This transient electrophile undergoes an intramolecular electrophilic aromatic substitution (EAS) at the C-5 position of the pyrimidine ring, followed by dehydration and aromatization to yield the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core[3].

Mechanism A 2-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine B Acidic Hydrolysis (Aqueous HCl) A->B H+ / H2O C Aldehyde Intermediate (Reactive Electrophile) B->C -2 EtOH D Intramolecular EAS (Attack from C5) C->D Cyclization E Dehydration (-H2O) D->E Rearrangement F 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine E->F Aromatization

Caption: Mechanistic pathway for the acid-catalyzed cyclization of the aminoacetal to the 7-deazapurine core.

Structural Analogs: Modulating the Pyrimidine Core

The true power of this synthetic strategy lies in its modularity. By altering the starting dihalopyrimidine or the aminoacetal, researchers can access a vast array of privileged scaffolds.

  • The 4-Chloro Analog (6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine): Substituting 2,4-dichloropyrimidine with 4,6-dichloropyrimidine yields the 6-chloro intermediate. Upon cyclization, this generates 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This specific analog is the critical linchpin in the commercial synthesis of blockbuster Janus kinase (JAK) inhibitors, including Baricitinib and Tofacitinib[4]. The C-4 chlorine in the resulting fused ring is highly activated for subsequent SNAr reactions, allowing for the late-stage introduction of complex amine appendages[5].

  • C-5 Substituted Analogs (The Mechanistic Block): Attempting this sequence with 2,4-dichloro-5-fluoropyrimidine yields 2-chloro-N-(2,2-diethoxyethyl)-5-fluoropyrimidin-4-amine. However, the presence of the fluorine atom at C-5 blocks the essential intramolecular EAS step. Because the C-5 position lacks a removable proton (or a viable leaving group for this specific mechanism), cyclization is aborted. This highlights the absolute requirement for an unsubstituted C-5 position in this specific pathway.

Homologs: Expanding the Fused Ring System

  • Chain Homologation (Pyrido[2,3-d]pyrimidines): Extending the alkyl chain of the nucleophile by one carbon—using 3,3-diethoxypropylamine—generates a homolog that, upon cyclization, forms a six-membered fused ring. This pathway provides direct access to pyrido[2,3-d]pyrimidine derivatives, expanding the available chemical space for kinase inhibitor libraries.

Analogs Core Dihalopyrimidine Precursors Sub1 2,4-Dichloropyrimidine Core->Sub1 Sub2 4,6-Dichloropyrimidine Core->Sub2 Int1 2-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine Sub1->Int1 + Aminoacetal (Regioselective C4) Int2 6-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine Sub2->Int2 + Aminoacetal (Symmetric) Prod1 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine Int1->Prod1 H+ / Cyclization Prod2 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Int2->Prod2 H+ / Cyclization Drug JAK Inhibitors (e.g., Baricitinib) Prod2->Drug SNAr at C4

Caption: Divergent synthesis tree illustrating the 2-chloro versus 4-chloro pyrrolopyrimidine pathways.

Quantitative Data Presentation

The following table summarizes the structural variations, intermediate states, and final applications of the core compound and its derivatives.

Precursor CoreAcetal AmineIntermediateCyclized ProductPrimary Application
2,4-Dichloropyrimidine 2,2-Diethoxyethylamine2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine2-Chloro-7H-pyrrolo[2,3-d]pyrimidine2-Substituted 7-Deazapurines
4,6-Dichloropyrimidine 2,2-Diethoxyethylamine6-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine4-Chloro-7H-pyrrolo[2,3-d]pyrimidineJAK Inhibitors (Baricitinib)
2,4-Dichloropyrimidine 3,3-Diethoxypropylamine2-Chloro-N-(3,3-diethoxypropyl)pyrimidin-4-amine2-Chloro-pyrido[2,3-d]pyrimidine derivativesExpanded Kinase Scaffolds
2,4-Dichloro-5-fluoropyrimidine 2,2-Diethoxyethylamine2-Chloro-N-(2,2-diethoxyethyl)-5-fluoropyrimidin-4-amineCyclization Blocked (Requires C5-H)Negative Control Pathways

Experimental Workflows: Self-Validating Protocols

As a best practice in process chemistry, protocols must build in their own quality control. The following methodologies are designed to be self-validating systems.

Protocol 1: Regioselective Synthesis of the Core Acetal Objective: Maximize kinetic C-4 substitution while suppressing C-2 or bis-substitution.

  • Initiation: Charge a dried reactor with 2,4-dichloropyrimidine (1.0 eq) and anhydrous ethanol (0.2 M). Cool the system to exactly 0 °C. Causality: Low temperatures suppress the thermodynamic drive toward the C-2 isomer and prevent over-reaction[1].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing with the primary amine.

  • Nucleophile Addition: Introduce 2,2-diethoxyethylamine (1.05 eq) dropwise over 30 minutes.

  • Validation & Completion: Stir at 0 °C for 2 hours, then allow to warm to room temperature. The reaction is self-validating via TLC (Hexanes/EtOAc 7:3); the complete consumption of the highly UV-active starting material indicates success.

  • Isolation: Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, and dry over Na2SO4.

Protocol 2: Acid-Catalyzed Cyclization to the 7-Deazapurine Core Objective: Hydrolyze the acetal and drive intramolecular cyclization in a single pot.

  • Activation: Suspend the intermediate from Protocol 1 in 1.0 M aqueous HCl (10 mL/mmol). Causality: The aqueous acidic environment simultaneously deprotects the diethyl acetal to the aldehyde and protonates the pyrimidine ring, enhancing the electrophilicity of the intermediate[3].

  • Thermal Driving: Heat the mixture to 85 °C for 3 hours.

  • Self-Validation (Precipitation): As the cyclization proceeds and the product aromatizes, the highly crystalline 2-chloro-7H-pyrrolo[2,3-d]pyrimidine becomes insoluble in the acidic medium. The formation of a dense, off-white precipitate serves as a visual, self-validating indicator of reaction completion[5].

  • Isolation: Cool the suspension to 0 °C, carefully neutralize to pH 7 with saturated aqueous NaHCO3, filter the precipitate, and wash with cold water.

References

  • "Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol", BenchChem.
  • "Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases", MDPI.
  • "Identification, Synthesis, and Characterization of Novel Baricitinib Impurities", ACS Omega.
  • "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines", WuXi Biology.
  • "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine", ACS Organic Letters.

Sources

Synthesis and Derivatization of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine: A Gateway to Novel Pyrrolo[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolo[2,3-d]pyrimidine architecture (often referred to as the 7-deazapurine core) is a privileged pharmacophore in modern drug discovery. It serves as the fundamental scaffold for numerous FDA-approved ATP-competitive kinase inhibitors, including tofacitinib, baricitinib, and ribociclib. The strategic synthesis of this bicyclic system relies entirely on the precise assembly of its acyclic precursor: 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine .

This technical guide provides an in-depth mechanistic and practical framework for synthesizing this critical intermediate and leveraging it for the generation of novel, highly functionalized derivatives.

Mechanistic Causality in Scaffold Assembly

The construction of the pyrrolo[2,3-d]pyrimidine core is a masterclass in regiocontrol and protecting group logic. The synthesis is bifurcated into two critical stages: a regioselective amination followed by an acid-catalyzed intramolecular cyclization.

Regioselective SNAr at the C4 Position

The initial step involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with aminoacetaldehyde diethyl acetal. While the pyrimidine ring is highly electron-deficient, the C4 position is kinetically and thermodynamically favored for nucleophilic attack over the C2 position [1]. This selectivity is driven by the larger lowest unoccupied molecular orbital (LUMO) coefficient at C4 and the reduced steric hindrance compared to the C2 position, which is tightly flanked by two nitrogen atoms [3].

Protecting Group Logic and Cyclization

The selection of aminoacetaldehyde diethyl acetal is a deliberate design choice. The acetal perfectly masks the highly reactive aldehyde during the basic SNAr conditions. Once the C4-amine is installed, the system is subjected to strongly acidic conditions (e.g., aqueous HCl or TFA). This triggers a self-validating cascade:

  • Deprotection: Hydrolysis of the diethyl acetal to reveal the free, highly electrophilic aldehyde.

  • Cyclization: Intramolecular electrophilic aromatic substitution (SEAr) of the aldehyde carbon onto the C5 position of the pyrimidine ring [2].

  • Aromatization: Subsequent dehydration to yield the fully aromatized 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthetic workflow from 2,4-dichloropyrimidine to the pyrrolo[2,3-d]pyrimidine core.

Strategic Late-Stage Derivatization

Once the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core is established, the remaining C2-chlorine and the newly formed pyrrole ring offer orthogonal handles for late-stage diversification.

C2 Functionalization

The C2-chlorine is relatively unreactive toward mild nucleophiles due to the electron-donating effect of the fused pyrrole ring. Therefore, transition-metal catalysis (e.g., Pd-catalyzed Suzuki-Miyaura for C-C bonds or Buchwald-Hartwig for C-N bonds) is typically required to install aryl, heteroaryl, or complex amine substituents at this position [1].

N7 and C5/C6 Orthogonality

To prevent catalyst poisoning or unwanted N-arylation during C2 cross-coupling, the N7 position must be routinely protected (e.g., with a 2-(trimethylsilyl)ethoxymethyl (SEM) or Tosyl group). Furthermore, the electron-rich nature of the pyrrole ring allows for selective electrophilic halogenation (e.g., bromination with NBS) at the C5 position, opening an additional vector for cross-coupling to probe the kinase hinge-binding pocket [2].

Late-stage derivatization pathways for the pyrrolo[2,3-d]pyrimidine scaffold.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
  • Causality: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature, uncontrolled deprotection of the acetal. Ethanol provides a polar protic medium that stabilizes the Meisenheimer intermediate during the SNAr process.

  • Procedure: To a solution of 2,4-dichloropyrimidine (1.0 eq) in absolute ethanol (0.5 M) at room temperature, add aminoacetaldehyde diethyl acetal (1.1 eq) followed by DIPEA (2.0 eq). Heat the reaction mixture to 80 °C and stir for 12 hours. Concentrate the mixture under reduced pressure, partition between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material. ¹H NMR confirmation requires the presence of the characteristic triplet of the acetal CH at ~4.6 ppm and the absence of aldehyde signals.

Protocol B: Acid-Catalyzed Cyclization to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Causality: The strong acid rapidly hydrolyzes the acetal. Elevated temperatures (90 °C) provide the necessary activation energy to drive the intramolecular SEAr and subsequent dehydration, overcoming the energy barrier of breaking pyrimidine aromaticity temporarily [2].

  • Procedure: Dissolve the intermediate from Protocol A in 1,4-dioxane (0.2 M). Add 4.0 M HCl in 1,4-dioxane (5.0 eq). Heat the mixture to 90 °C for 6 hours. Cool to room temperature, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc. Dry and concentrate the organic phase, followed by recrystallization from EtOH.

  • Validation Checkpoint: ¹H NMR must show the complete disappearance of the ethoxy signals (quartet at ~3.6 ppm, triplet at ~1.2 ppm) and the emergence of two distinct doublets (~6.5 and ~7.2 ppm, J ≈ 3.5 Hz) corresponding to the newly formed pyrrole protons.

Protocol C: C2-Derivatization via Suzuki-Miyaura Cross-Coupling
  • Causality: A biphasic solvent system (Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is selected because its bidentate ligand prevents catalyst degradation and accelerates the reductive elimination step.

  • Procedure: To a Schlenk tube, add the N7-protected 2-chloro-pyrrolo[2,3-d]pyrimidine (1.0 eq), aryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Evacuate and backfill with Argon (3x). Add degassed 1,4-dioxane/H₂O (4:1 v/v). Stir at 100 °C for 4 hours. Filter through Celite, concentrate, and purify via flash chromatography.

  • Validation Checkpoint: Mass spectrometry (LC-MS) should indicate the loss of the chlorine isotopic pattern (M / M+2 ratio of 3:1) and the appearance of the [M+H]⁺ peak corresponding to the coupled product.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics, highlighting the efficiency and regioselectivity of the described synthetic pathways.

Reaction StepReagents & ConditionsTarget PositionTypical Yield (%)Key Analytical Marker
Regioselective SNAr DIPEA, EtOH, 80 °C, 12 hPyrimidine C485 - 92¹H NMR: Acetal CH at ~4.6 ppm (t)
Acidic Cyclization 4.0 M HCl, Dioxane, 90 °C, 6 hPyrimidine C565 - 75¹H NMR: Pyrrole CH at ~6.5, 7.2 ppm (d)
C5 Halogenation NBS, DMF, 0 °C to RT, 2 hPyrrole C580 - 88MS: [M+H]⁺ isotopic pattern for Br
C2 Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, 100 °CPyrimidine C260 - 85MS: Loss of Cl isotopic pattern

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines National Institutes of Health (NIH) URL:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids American Chemical Society (ACS Publications) URL:[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde MDPI URL:[Link]

Unlocking the Pyrrolo[2,3-d]pyrimidine Scaffold: Potential Protein Targets of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic use of masked reactive intermediates is critical for constructing privileged pharmacophores. 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine serves as a highly versatile, masked aldehyde precursor. Under acidic conditions, the diethyl acetal moiety is deprotected to an aldehyde, triggering a spontaneous intramolecular cyclization to form 2-chloro-7H-pyrrolo[2,3-d]pyrimidine [1].

This resulting bicyclic system is a 7-deazapurine—a bioisostere of adenine. By replacing the N7 nitrogen of a standard purine with a carbon atom, the scaffold eliminates a hydrogen bond acceptor, thereby increasing lipophilicity, enhancing membrane permeability, and providing a novel vector (the C5 and C6 positions) for synthetic functionalization. This technical guide explores the primary protein targets of derivatives synthesized from this core, detailing the mechanistic rationale, binding modalities, and validation protocols essential for drug development professionals.

Chemical Context: The Gateway to 7-Deazapurines

The compound 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is rarely a final drug candidate itself; rather, it is a foundational building block. The acetal acts as a protecting group, preventing premature polymerization or degradation of the highly reactive aldehyde during early synthetic steps.

When exposed to aqueous acid, the acetal hydrolyzes. The transient aldehyde immediately undergoes an intramolecular electrophilic aromatic substitution at the electron-rich C5 position of the pyrimidine ring, followed by dehydration, to yield the pyrrolo[2,3-d]pyrimidine core. The retained 2-chloro group serves as an orthogonal handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to build highly selective inhibitors.

Synthesis_Workflow A 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine (Masked Precursor) B Acid-Catalyzed Acetal Hydrolysis A->B C Transient Aldehyde Intermediate B->C D Intramolecular Cyclization C->D E 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine Core) D->E

Chemical cyclization pathway from the acetal precursor to the privileged 7-deazapurine scaffold.

Primary Target Class I: Epigenetic Modulators (PRMT5)

Mechanism of Action

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II PRMT that catalyzes the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3) and non-histone proteins. Overexpression of PRMT5 is implicated in numerous malignancies, including glioblastoma, mantle cell lymphoma, and MTAP-deleted solid tumors [2].

Derivatives of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine have been extensively patented as potent PRMT5 inhibitors [1]. The pyrrolopyrimidine core mimics the adenine ring of S-adenosylmethionine (SAM), the universal methyl donor. By occupying the SAM-binding pocket within the PRMT5/MEP50 complex, these compounds competitively block methyl transfer. Furthermore, next-generation derivatives are being engineered to exploit the MTA-cooperative binding mode, selectively targeting MTAP-deleted cancers by binding to the PRMT5-MTA complex.

Primary Target Class II: Kinases (JAK, RET, c-Src)

Mechanism of Action

Because the pyrrolo[2,3-d]pyrimidine scaffold is a direct adenine bioisostere, it is perfectly primed to target the ATP-binding pocket of various kinases [3].

  • JAK Family (JAK1/2/3): The core forms critical bidentate hydrogen bonds with the kinase hinge region (typically involving the N1 and N7-H of the pyrrolopyrimidine). This is the exact binding modality utilized by FDA-approved drugs like Tofacitinib and Baricitinib.

  • RET Kinase: Recent studies have identified pyrrolo[2,3-d]pyrimidine derivatives as low-nanomolar inhibitors of both wild-type RET and the drug-resistant V804M mutant, which are critical drivers in non-small cell lung cancer (NSCLC) [4].

  • Src Family Kinases (SFKs): Compounds derived from this core have shown significant inhibitory activity against c-Src, Lck, and Lyn, driven by the scaffold's ability to fit deeply into the hydrophobic DFG-in conformation of the active site.

Primary Target Class III: Folate-Dependent Enzymes

Mechanism of Action

Beyond kinases and methyltransferases, the 7-deazapurine core is a recognized antifolate pharmacophore. Derivatives such as Pemetrexed (LY231514) utilize a pyrrolo[2,3-d]pyrimidine base to inhibit multiple folate-requiring enzymes, most notably Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) [5]. These inhibitors disrupt de novo pyrimidine and purine synthesis, leading to an imbalance in the deoxynucleotide pool, S-phase cell cycle arrest, and apoptosis in rapidly dividing cancer cells.

Quantitative Data & Target Comparison

The following table summarizes the distinct pharmacological profiles of the primary protein targets associated with this chemical scaffold.

Target ProteinPrimary Binding SiteBinding ModalityTypical IC₅₀ Range*Clinical Relevance / Disease Indication
PRMT5 SAM-binding pocketSAM-competitive or MTA-cooperative1 nM – 50 nMMTAP-deleted solid tumors, Lymphomas
JAK1/2/3 ATP-binding cleft (Hinge)ATP-competitive (Type I)0.5 nM – 20 nMRheumatoid arthritis, Myelofibrosis
RET (wt & V804M) ATP-binding cleftATP-competitive (Type I/II)5 nM – 100 nMNon-small cell lung cancer (NSCLC)
Thymidylate Synthase Folate-binding pocketSubstrate-competitive10 nM – 65 nMMesothelioma, NSCLC

*Note: IC₅₀ ranges are representative of optimized derivatives originating from the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of the core and the biochemical validation of its derivatives against PRMT5.

Protocol A: Acid-Catalyzed Synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Causality: The use of a biphasic or highly controlled acidic environment ensures that the transient aldehyde cyclizes immediately upon deprotection, preventing intermolecular aldol condensations.

  • Preparation: Dissolve 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq) in a mixture of 1,4-dioxane and 1N aqueous HCl (1:1 v/v).

  • Reaction: Heat the mixture to 80°C under continuous stirring for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Neutralization: Cool the reaction to 0°C and slowly neutralize with saturated aqueous NaHCO₃ until pH ~7.0 is reached. Caution: Rapid CO₂ evolution will occur.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure bicyclic core.

Protocol B: PRMT5 TR-FRET Biochemical Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference. A decrease in the FRET signal directly correlates with the inhibitor successfully outcompeting SAM, thereby preventing the methylation of the histone substrate.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20. DTT is critical to maintain the catalytic cysteine residues in a reduced state.

  • Compound Plating: Dispense 100 nL of test compounds (10-point serial dilution in 100% DMSO) into a 384-well proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant PRMT5/MEP50 complex (final concentration: 2 nM) to the wells. Incubate at room temperature for 15 minutes to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing SAM (final: 1 µM) and biotinylated Histone H4 peptide (final: 100 nM). Incubate for 60 minutes at room temperature.

  • Detection: Quench the reaction by adding 10 µL of detection buffer containing Eu-cryptate labeled anti-symmetric dimethyl arginine antibody and XL665-conjugated streptavidin.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC₅₀ using the 665/620 nm emission ratio.

HTS_Workflow Step1 Compound Dilution (DMSO) Step2 PRMT5/MEP50 Incubation Step1->Step2 Step3 Add SAM & H4 Peptide Step2->Step3 Step4 TR-FRET Antibody Detection Step3->Step4 Step5 IC50 Calculation (665/620 nm) Step4->Step5

High-Throughput Screening (HTS) TR-FRET workflow for validating PRMT5 inhibitors.

References

  • Substituted carbonucleoside derivatives useful as anticancer agents. World Intellectual Property Organization Patent WO2017212385A1.
  • Medicinal chemistry strategies targeting PRMT5 for cancer therapy. European Journal of Medicinal Chemistry, 244:114842 (2022). URL:[Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(19):2059-2085 (2017). URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic Chemistry, 114:105075 (2021). URL:[Link]

  • LY231514, a Pyrrolo[2,3-d]pyrimidine-based Antifolate That Inhibits Multiple Folate-requiring Enzymes. Cancer Research, 57(6):1116-23 (1997). URL:[Link]

Methodological & Application

Application Note: Synthesis and Utilization of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-deazapurine (7H-pyrrolo[2,3-d]pyrimidine) core is a privileged, hinge-binding pharmacophore in modern medicinal chemistry. It forms the structural foundation for numerous FDA-approved kinase inhibitors, including therapeutics targeting JAK, FGFR, and Trk pathways 1. The de novo construction of this bicyclic system relies heavily on the bifunctional intermediate 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine . This application note provides a comprehensive, self-validating methodology for the synthesis of this intermediate, its acid-catalyzed cyclization into the 7-deazapurine core, and its subsequent downstream functionalization.

Scientific Rationale & Mechanistic Insights

The synthetic sequence begins with commercially available 2,4-dichloropyrimidine. The C4-chloride is intrinsically more reactive toward nucleophilic aromatic substitution (SNAr) than the C2-chloride. This regioselectivity is driven by the strong electron-withdrawing effect of the adjacent pyrimidine nitrogens and the stabilization of the resulting Meisenheimer complex, allowing for highly selective mono-amination at the C4 position 2.

By reacting 2,4-dichloropyrimidine with aminoacetaldehyde diethyl acetal, the target intermediate is formed. The 2,2-diethoxyethyl group acts as a masked aldehyde. This protection strategy is critical: a free aldehyde would be highly unstable and incompatible with the basic, nucleophilic conditions of the initial SNAr step.

Upon treatment with aqueous acid, the acetal undergoes hydrolysis to reveal the reactive aldehyde. The electron-rich C5 position of the pyrimidine ring then undergoes an intramolecular electrophilic aromatic substitution, attacking the protonated aldehyde. Subsequent dehydration yields the fully aromatic 2-chloro-7H-pyrrolo[2,3-d]pyrimidine 3. The retained C2-chloride serves as an essential synthetic handle for late-stage diversification (e.g., Buchwald-Hartwig amination) to explore structure-activity relationships (SAR) 4.

Synthetic Workflow & Pathway Visualization

G A 2,4-Dichloropyrimidine (Starting Material) C 2-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine (Intermediate) A->C Regioselective SNAr at C4 B Aminoacetaldehyde diethyl acetal + Et3N B->C D Aqueous HCl / Heat (Acetal Deprotection) C->D E Aldehyde Intermediate (Transient) D->E F Intramolecular Cyclization E->F G 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine (Kinase Core) F->G -H2O

Figure 1: Synthetic workflow for the 7-deazapurine core via acetal deprotection and cyclization.

Step-by-Step Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Objective: Achieve >95% regioselectivity for C4-amination while suppressing bis-amination. Materials: 2,4-dichloropyrimidine (1.0 eq), Aminoacetaldehyde diethyl acetal (1.05 eq), Triethylamine (1.5 eq), Anhydrous Ethanol.

  • Preparation: Dissolve 2,4-dichloropyrimidine in anhydrous ethanol (0.2 M) and cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Strict temperature control at 0 °C is essential to kinetically favor mono-substitution and prevent the formation of the undesired 2,4-diamino byproduct.

  • Base Addition: Add triethylamine (1.5 eq) in one portion.

    • Causality: Et3N acts as an acid scavenger, neutralizing the HCl generated during the SNAr reaction, thereby preventing the protonation and deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Add aminoacetaldehyde diethyl acetal (1.05 eq) dropwise over 30 minutes to maintain the internal temperature.

  • Reaction & Validation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3). A distinct polar shift validates the conversion of the non-polar 2,4-dichloropyrimidine. The reaction is complete when the starting material spot is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and H2O. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude intermediate.

Protocol 2: Acid-Catalyzed Cyclization to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Objective: Deprotect the acetal and drive the dehydrative cyclization to form the pyrrole ring 5. Materials: 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq), 2M Aqueous HCl, 1,4-Dioxane.

  • Dissolution: Dissolve the intermediate from Protocol 1 in 1,4-dioxane (0.1 M).

  • Acidification: Add an equal volume of 2M aqueous HCl.

    • Causality: The aqueous acidic environment serves a dual purpose: it hydrolyzes the diethyl acetal to the aldehyde and protonates the resulting carbonyl oxygen, drastically increasing its electrophilicity for the subsequent C5 attack.

  • Cyclization: Heat the biphasic mixture to 90 °C for 4 hours.

  • Neutralization & Validation: Cool the reaction to 0 °C and carefully neutralize to pH 7 using saturated aqueous NaHCO3.

    • Self-Validation: The product, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, is poorly soluble in neutral aqueous media and will autonomously precipitate as an off-white solid upon reaching pH 7, serving as a visual validation of successful cyclization.

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50 °C overnight.

Quantitative Data & Condition Optimization

The cyclization step (Protocol 2) is highly dependent on the acid strength and solvent system. Table 1 summarizes the optimization data, demonstrating why 2M HCl in Dioxane at 90 °C is the superior condition. The data illustrates that a stronger aqueous acidic environment in a miscible, higher-boiling solvent is required to efficiently drive both the initial acetal hydrolysis and the subsequent dehydrative cyclization, minimizing degradation pathways seen with TFA.

Table 1: Optimization of Acetal Deprotection and Cyclization Conditions

EntrySolventAcid CatalystTemp (°C)Time (h)Yield (%)Observation / Causality
1Ethanol1M HCl801245Incomplete deprotection; low electrophilicity of aldehyde.
2Dioxane1M HCl90862Moderate cyclization; extended time led to minor impurities.
3 Dioxane 2M HCl 90 4 88 Clean conversion; optimal balance of hydrolysis and cyclization.
4THFTFA (20%)701635Significant degradation; lack of aqueous media stalled hydrolysis.

Downstream Functionalization in Kinase Inhibitor Synthesis

Once the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core is established, it undergoes sequential functionalization to build the final kinase inhibitor. The N7 position is typically alkylated first to establish the hydrophobic tail that interacts with the kinase solvent-exposed region. Following N7 protection/alkylation, the C2-chloride is displaced via Buchwald-Hartwig amination to introduce the hinge-binding donor/acceptor motifs.

G Core 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine N7 N7-Alkylation (Mitsunobu or Base/RX) Core->N7 Step 1: Protect/Alkylate N7 C2 C2-Amination (Buchwald-Hartwig or SNAr) N7->C2 Step 2: Displace C2-Chloro C5 C5-Halogenation / Suzuki (Optional Tuning) C2->C5 Step 3: Late-stage functionalization JAK JAK/FGFR/Trk Inhibitors (e.g., Tofacitinib analogs) C5->JAK Final Assembly

Figure 2: Strategic downstream functionalization of the 2-chloro-7-deazapurine scaffold.

Protocol 3: Late-Stage C2-Amination (Buchwald-Hartwig Coupling)

Objective: Displace the C2-chloride with a primary or secondary amine to finalize the hinge-binding motif. Materials: N7-alkylated 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Amine (1.2 eq), Pd2(dba)3 (0.05 eq), XantPhos (0.1 eq), Cs2CO3 (2.0 eq), 1,4-Dioxane.

  • Setup: In a Schlenk flask, combine the pyrimidine core, amine, Pd2(dba)3, XantPhos, and Cs2CO3.

  • Deoxygenation: Evacuate and backfill the flask with Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly sensitive Pd(0) catalyst to inactive Pd(II) species.

  • Reaction & Validation: Add degassed 1,4-dioxane (0.1 M) and heat to 100 °C for 18 hours.

    • Self-Validation: A color change from yellow to dark red/brown upon addition of the solvent indicates active Pd-ligand complex formation. Successful coupling is validated by the disappearance of the distinct C2-chloride isotope pattern (M / M+2) in LC-MS analysis.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and purify via flash chromatography to isolate the target kinase inhibitor analog.

References

  • BenchChem. "2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde".
  • Google Patents.
  • ChemRxiv. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles".
  • Google Patents.
  • PMC. "UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor".

Sources

The Versatile Intermediate: A Technical Guide to 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, a key heterocyclic building block in contemporary pharmaceutical development. Designed for researchers, medicinal chemists, and professionals in drug discovery, this document elucidates the synthesis, characterization, and critical applications of this intermediate, with a particular focus on its role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including several approved drugs.[1][2] Its prevalence in nucleobases such as cytosine, thymine, and uracil underscores its fundamental role in biological systems.[3] The unique physicochemical properties of the pyrimidine ring, including its capacity for hydrogen bonding and π-π stacking interactions, make it a privileged scaffold for designing molecules that can effectively interact with biological targets.[3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacological profile, leading to the development of therapeutics with a wide range of activities, including anticancer, antiviral, and anti-inflammatory properties.[4]

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine emerges as a particularly valuable intermediate due to the presence of two key reactive sites: the chloro group at the 2-position, which is susceptible to nucleophilic substitution, and the diethoxyethylamino side chain, which can undergo further transformations. This dual functionality allows for the construction of complex molecular architectures, making it a sought-after precursor in multi-step synthetic campaigns.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for the development of robust analytical methods. The table below summarizes the key characteristics of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

PropertyValueReference
Molecular Formula C₁₀H₁₆ClN₃O₂N/A
Molecular Weight 245.71 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in methanol, ethanol, and dichloromethane (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A

Synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine: A Step-by-Step Protocol

The synthesis of the title compound is logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The greater reactivity of the chlorine atom at the 4-position of 2,4-dichloropyrimidine compared to the 2-position allows for a selective monosubstitution.

Reaction Principle

The synthesis involves the reaction of 2,4-dichloropyrimidine with aminoacetaldehyde diethyl acetal in the presence of a non-nucleophilic base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials:

  • 2,4-Dichloropyrimidine

  • Aminoacetaldehyde diethyl acetal[2]

  • Triethylamine (Et₃N)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous ethanol, add triethylamine (1.1 eq).

  • Slowly add aminoacetaldehyde diethyl acetal (1.05 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2,4-Dichloropyrimidine D Nucleophilic Aromatic Substitution (SNAr) A->D B Aminoacetaldehyde diethyl acetal B->D C Triethylamine C->D Base E Solvent Removal D->E Reaction Mixture F Extraction E->F G Purification (Column Chromatography) F->G H 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine G->H

Caption: Synthetic workflow for 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

Application in Pharmaceutical Synthesis: A Key Intermediate for a Sitagliptin Analogue

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A prominent application lies in the preparation of analogues of Sitagliptin, a potent DPP-4 inhibitor used for the treatment of type 2 diabetes.[5]

The Role in Sitagliptin Analogue Synthesis

The chloro group at the 2-position of the pyrimidine ring serves as a handle for coupling with other key fragments. In the context of Sitagliptin analogue synthesis, this intermediate can be reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine, a core component of the final drug molecule.

Synthetic Protocol for a Sitagliptin Analogue

Materials:

  • 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and sodium tert-butoxide (2.5 eq).

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired Sitagliptin analogue.

Synthetic Pathway Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine C Pd Catalyst (e.g., Pd2(dba)3) Phosphine Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Toluene, Reflux A->C B 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine B->C D Sitagliptin Analogue C->D Buchwald-Hartwig Amination

Caption: Synthesis of a Sitagliptin analogue via Buchwald-Hartwig amination.

Analytical Methods for Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is a critical aspect of drug development. A combination of chromatographic and spectroscopic techniques is typically employed for the quality control of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Reversed-phase HPLC with UV detection is a standard method for assessing the purity of pyrimidine derivatives.[6]

  • Protocol Outline:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound.[4]

  • Expected ¹H NMR Spectral Features: Signals corresponding to the pyrimidine ring protons, the methylene and methine protons of the diethoxyethyl group, and the ethyl groups of the acetal.

  • Expected ¹³C NMR Spectral Features: Resonances for the carbon atoms of the pyrimidine ring and the diethoxyethyl side chain.

Mass Spectrometry (MS)
  • Principle: Mass spectrometry is used to determine the molecular weight of the compound.[4]

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on general knowledge of related compounds. A specific Safety Data Sheet (SDS) for 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine should be consulted for comprehensive safety information.

Conclusion

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a strategically important intermediate in pharmaceutical synthesis, offering multiple avenues for the construction of complex, biologically active molecules. Its application in the synthesis of DPP-4 inhibitor analogues highlights its relevance in modern drug discovery. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this versatile building block, enabling the development of robust and efficient synthetic routes to novel therapeutic agents.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Heliyon. Retrieved from [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. (2025, April 15). Retrieved from [Link]

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine hydrochloride. PubChem. (n.d.). Retrieved from [Link]

  • Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. (2014, July). International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
  • CN103403008A - Preparation method of intermediate of sitagliptin - Google Patents. (n.d.).
  • Safety Data Sheet: 2,2'-Diaminodiethylamine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021, October 6). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines | Request PDF. (n.d.). Retrieved from [Link]

  • 2-Chloropyrimidin-4-amine - PMC. (n.d.). Retrieved from [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019, April 29). Molecules. Retrieved from [Link]

  • (PDF) Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. (2023, May 15). Retrieved from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011, September 2). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents. (n.d.).
  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (2018, June 13). Molecules. Retrieved from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017, September 22). Molecules. Retrieved from [Link]

  • 2,2-diethoxy-1-isocyanoethane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) 2-Chloropyrimidin-4-amine - ResearchGate. (n.d.). Retrieved from [Link]

  • US20140005394A1 - Preparation method of intermediate of sitagliptin - Google Patents. (n.d.).
  • Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. (2018, June 13). Molecules. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed N-Arylation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the N-arylation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. N-arylated pyrimidines are privileged scaffolds in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The described methodology utilizes the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction, to efficiently form the critical carbon-nitrogen (C-N) bond.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, discuss critical parameters for success, and offer troubleshooting advice based on established principles.

Introduction and Significance

The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to the adenine fragment of ATP, which allows it to effectively interact with the kinase family of enzymes.[1] The strategic functionalization of this core, particularly through N-arylation, has led to the development of blockbuster drugs like Imatinib.[6]

The substrate, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, is a valuable and versatile building block. The chlorine atom at the C2 position serves as an effective leaving group for cross-coupling reactions. The reactivity of chloro-substituents on the electron-deficient pyrimidine ring generally follows the order C4(6) > C2 > C5, making the C2 position a prime target for selective functionalization.[7][8] Furthermore, the N-(2,2-diethoxyethyl) side chain contains a protected aldehyde (an acetal), which can be deprotected under acidic conditions post-coupling to reveal a reactive carbonyl group for subsequent derivatization, such as reductive amination or condensation reactions.

The Buchwald-Hartwig amination stands as the premier method for forging C-N bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) by providing broader substrate scope, greater functional group tolerance, and milder reaction conditions.[4] This protocol focuses on leveraging modern palladium pre-catalysts and bulky, electron-rich phosphine ligands, which are essential for activating the relatively inert C-Cl bond for catalysis.[9][10]

The Buchwald-Hartwig Catalytic Cycle

The efficacy of this N-arylation hinges on a palladium-catalyzed cycle. The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) species, generated in situ from a palladium pre-catalyst, undergoes oxidative addition into the aryl-chloride bond of the pyrimidine substrate. This is often the rate-limiting step for less reactive aryl chlorides and is critically facilitated by a bulky, electron-rich phosphine ligand.[9]

  • Amine Coordination & Deprotonation: The incoming amine (the aryl or heteroaryl amine coupling partner) coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), deprotonates the coordinated amine to form a palladium-amido complex.[9]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylated pyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)(Cl)L pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)(NR'H)L pd_complex->pd_amido Amine Coordination pd_amido_deprot Ar-Pd(II)(NR')L pd_amido->pd_amido_deprot Deprotonation pd_amido_deprot->pd0 Reductive Elimination product_out N-Arylated Product (Ar-NHR') hbase_out [Base-H]⁺Cl⁻ start_node 2-Cl-Pyrimidine (Ar-Cl) start_node->pd_complex amine_in Amine (R'NH₂) amine_in->pd_amido base_in Base (e.g., NaOtBu) base_in->pd_amido_deprot caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine with an aryl or heteroaryl amine on a 1.0 mmol scale.

3.1 Materials and Reagents

ReagentMolar Eq.MW ( g/mol )Amount (1.0 mmol scale)Notes
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine1.0247.71248 mgSubstrate. Ensure it is dry.
Aryl/Heteroaryl Amine1.2Variable1.2 mmolCoupling partner. Solid or liquid.
XPhos Pd G30.02865.8817.3 mgPalladium pre-catalyst. Store under inert gas. Other bulky ligand pre-catalysts may be used.[9]
Sodium tert-butoxide (NaOtBu)2.096.10192 mgStrong base. Highly hygroscopic; weigh quickly in a glovebox or under inert gas flow.[10]
Anhydrous Toluene--5.0 mLReaction solvent. Must be anhydrous and degassed. 1,4-Dioxane is also a suitable alternative.[10]

3.2 Equipment

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas system (Argon or Nitrogen) with a manifold (Schlenk line) or a glovebox

  • Heating mantle or oil bath with a temperature controller and thermocouple

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

3.3 Step-by-Step Procedure

  • Reaction Setup (Inert Atmosphere is CRITICAL):

    • Place the 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (248 mg, 1.0 mmol), the aryl amine (1.2 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and the magnetic stir bar into a dry Schlenk flask.[7]

    • If NaOtBu is a fine powder, add it now. If it is in chunks, it can be added after the solvent.

    • Seal the flask, and connect it to the Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.[9]

  • Addition of Solvent and Base:

    • Under a positive pressure of inert gas, add anhydrous, degassed toluene (5.0 mL) via syringe.

    • If the NaOtBu was not added previously, add it now under a strong flow of inert gas.

    • The mixture will typically appear as a suspension.

  • Reaction:

    • Lower the sealed flask into an oil bath preheated to 100-110 °C.[9]

    • Stir the reaction mixture vigorously for 2-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots under inert conditions. Look for the consumption of the starting pyrimidine.

  • Work-up:

    • Once the reaction is complete (or has reached a plateau), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[10]

    • Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Experimental Workflow

Caption: Fig. 2: General workflow for the N-arylation protocol.

Troubleshooting and Scientific Insights

  • Low or No Conversion: This is the most common issue, especially with aryl chlorides.[10]

    • Catalyst Integrity: Ensure the palladium pre-catalyst is active and has not been exposed to air/moisture. Using a newer generation pre-catalyst (like G3/G4) often gives more reliable results than Pd(OAc)₂.[9]

    • Inert Atmosphere: Oxygen can irreversibly deactivate the Pd(0) catalyst. Ensure all steps are performed under a strictly inert atmosphere.[9]

    • Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Water can interfere with the catalytic cycle.

    • Ligand Choice: For particularly challenging substrates, a different bulky phosphine ligand may be required.

  • Side Reaction: Hydrodehalogenation: This occurs when the chloro-group is replaced by a hydrogen atom. It can become competitive if the reductive elimination step is slow.[9] This may be suppressed by ensuring a sufficiently high concentration of the amine coupling partner and using a highly active catalyst system to promote the desired C-N bond formation.

  • Base Sensitivity: The substrate contains an acetal which is sensitive to strong acid but generally stable to the strong, non-nucleophilic bases used in this reaction. If other functional groups in the aryl amine coupling partner are base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be trialed, though this will likely require higher temperatures or longer reaction times.[9]

References

  • Benchchem. (n.d.). Application Note: Palladium-Catalyzed N-arylation of 2,5-Dichloro-4,6-pyrimidinediamine.
  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine.
  • Benchchem. (n.d.). Reactivity of 2-Chloro-4-methylpyrimidin-5-amine: A Comparative Guide for Researchers.
  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from [Link]

  • Kaur, R., et al. (2023). Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity. Journal of Heterocyclic Chemistry.
  • Kumar, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
  • Al-Suwaidan, I. A., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society.
  • Al-Omary, F. A. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

Sources

Application Note: Experimental Design for Anticancer Research Utilizing 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine as a Privileged Scaffold Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Biology Rationale

The development of targeted kinase inhibitors has revolutionized modern oncology. Among the most successful pharmacophores are the pyrrolo[2,3-d]pyrimidines , which serve as highly effective bioisosteres of purines (such as ATP). Because dysregulated kinase signaling is a hallmark of cancer proliferation, these ATP-competitive scaffolds are widely utilized to target oncogenic kinases like CDK4/6, EGFR, and JAK 1.

The compound 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a highly versatile, dual-functional intermediate designed specifically for the rapid generation of pyrrolo[2,3-d]pyrimidine libraries.

  • The Causality of the Acetal Group: The 2,2-diethoxyethyl moiety is a protected aldehyde. In upstream synthesis, this acetal prevents premature reactivity. Upon controlled exposure to acidic conditions, the acetal hydrolyzes to reveal a highly reactive aldehyde, which spontaneously undergoes intramolecular cyclization with the pyrimidine ring to form the fused 7H-pyrrolo[2,3-d]pyrimidine core 2.

  • The Causality of the 2-Chloro Group: The chlorine atom at the 2-position of the pyrimidine ring remains intact during cyclization. It serves as an electrophilic handle for subsequent Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing researchers to introduce diverse R-groups (e.g., substituted anilines) to probe the kinase hinge-binding region.

This application note details a self-validating, three-phase experimental workflow: Chemical Synthesis, Biochemical Screening (TR-FRET), and Cellular Phenotypic Validation.

Workflow A 2-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine B Acid-Catalyzed Cyclization (Acetal Deprotection) A->B C 2-Chloro-7H-pyrrolo [2,3-d]pyrimidine Core B->C D SNAr Diversification (Aniline/Amine Library) C->D E TR-FRET Kinase Screening (CDK4/6, EGFR, JAK) D->E F Cellular Phenotypic Validation (Viability & Cell Cycle) E->F

Chemical to biological workflow for pyrrolo[2,3-d]pyrimidine library generation.

Phase 1: Chemical Synthesis & Library Generation

To ensure a self-validating system, the synthesis is broken into core formation and diversification. The purity of the intermediate must be confirmed via LC-MS before proceeding to biological assays to prevent false positives from reactive aldehyde impurities.

Protocol 1.1: Acid-Catalyzed Cyclization
  • Preparation: Dissolve 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq) in a mixture of 1,4-dioxane and 1N aqueous HCl (1:1 v/v).

  • Reaction: Heat the mixture to 90°C under reflux for 4–6 hours. The acidic environment hydrolyzes the diethyl acetal to an intermediate aldehyde, which undergoes immediate electrophilic cyclization.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃ to pH 7.5, and extract with ethyl acetate (3x).

  • Validation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and verify the formation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine via ¹H NMR (look for the disappearance of the distinct acetal multiplet at ~4.6 ppm and the appearance of pyrrole aromatic protons at ~6.5 and ~7.2 ppm).

Protocol 1.2: SNAr Diversification
  • Reaction: Combine the 2-chloro intermediate (1.0 eq), a selected aniline derivative (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in n-butanol.

  • Heating: Irradiate in a microwave synthesizer at 150°C for 30 minutes (or heat conventionally at 120°C for 12 hours).

  • Purification: Purify the resulting crude by preparative HPLC to yield the final targeted kinase inhibitor.

Phase 2: Biochemical Screening via TR-FRET

When screening heterocyclic libraries, compound auto-fluorescence frequently causes signal interference in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing lanthanide fluorophores (e.g., Terbium) with long emission half-lives, allowing the detector to wait until background fluorescence decays before measuring the target signal 3.

Protocol 2: High-Throughput Kinase Assay (CDK4/Cyclin D1)
  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the synthesized pyrrolo[2,3-d]pyrimidine compounds (in 100% DMSO) into a 384-well low-volume black plate using an acoustic liquid handler. Include DMSO (vehicle) and Staurosporine (positive control) wells.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing CDK4/Cyclin D1 enzyme and a fluorescently labeled peptide substrate (e.g., ULight-labeled pRb peptide) to all wells.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km,app​ concentration) to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho-Rb antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates successful kinase inhibition.

Phase 3: Cellular Phenotypic Validation

Target engagement in a cell-free system must be validated in living cells. Pyrrolo[2,3-d]pyrimidines targeting CDK4/6 prevent the phosphorylation of the Retinoblastoma (Rb) protein, trapping the cell in the G1 phase of the cell cycle 4.

Pathway Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor CDK CDK4/6 - Cyclin D1 Complex Inhibitor->CDK ATP-Competitive Inhibition Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Gene Transcription

Mechanism of action for targeted CDK4/6 inhibition and G1 cell cycle arrest.

Protocol 3: Cell Viability and Cell Cycle Analysis
  • Cell Culture: Seed MCF-7 (breast cancer) cells at 3,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point dose-response titration of the synthesized compounds. Incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo® reagent (equal to the volume of culture medium). Mix for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence to determine the cellular IC50​ .

  • Cell Cycle Validation (Flow Cytometry): For compounds showing high potency, treat cells in 6-well plates for 24 hours. Harvest cells, fix in cold 70% ethanol, and stain with Propidium Iodide (PI) and RNase A. Analyze via flow cytometry to confirm an increased percentage of cells in the G0/G1 phase compared to the DMSO control.

Data Presentation: Structure-Activity Relationship (SAR)

Consolidating the data from the TR-FRET and cellular assays allows for the establishment of a robust SAR profile. The table below illustrates hypothetical data demonstrating how modifications at the 2-position of the pyrrolo[2,3-d]pyrimidine core dictate biological efficacy.

Table 1: SAR of Synthesized Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDR-Group (Position 2 SNAr)CDK4 IC50​ (nM)CDK6 IC50​ (nM)MCF-7 Viability IC50​ (µM)
Intermediate -Cl (Unreacted)>10,000>10,000>50.0
Cmpd-01 Phenylamino450.2512.412.5
Cmpd-02 4-Fluorophenylamino125.6140.84.2
Cmpd-03 4-Sulfamoylphenylamino12.415.10.8

Note: The addition of a sulfamoyl group (Cmpd-03) significantly increases potency by forming critical hydrogen bonds within the kinase hinge region, translating to sub-micromolar cellular efficacy.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: MDPI URL
  • TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)

Sources

Application Note: Microwave-Assisted Multicomponent Synthesis Protocols for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyrimidine and its saturated derivatives, particularly 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are privileged pharmacophores in modern drug discovery. They exhibit a broad spectrum of therapeutic properties, including potent anticancer, antibacterial, and antiviral activities (such as SARS-CoV-2 3CLpro inhibition)[1][2]. Traditionally, the synthesis of these scaffolds relies on the Biginelli reaction—a multicomponent condensation of an aromatic aldehyde, a β-ketoester, and urea/thiourea. However, conventional thermal reflux methods are thermodynamically inefficient, often requiring prolonged reaction times (4–24 hours), harsh acidic conditions, and tedious work-ups that result in poor atom economy.

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) fundamentally alters the reaction kinetics. Unlike conventional conductive heating, which relies on thermal gradients and is limited by the vessel's thermal conductivity, MAOS utilizes dielectric heating . Microwave irradiation (typically at 2.45 GHz) directly couples with the molecular dipoles of the reagents and polar catalysts. This causes rapid molecular friction and localized superheating, effectively increasing the pre-exponential factor in the Arrhenius equation. The result is a dramatic acceleration of the rate-limiting iminium ion formation, reducing reaction times from hours to mere minutes while suppressing side reactions and improving yields[3][4].

Reaction Pathway & Workflow

The microwave-assisted Biginelli reaction proceeds via an acyl iminium ion intermediate. The rapid dielectric heating ensures that the activation energy for the subsequent cyclization and dehydration steps is rapidly overcome, driving the equilibrium toward the thermodynamically stable DHPM product.

G A Aromatic Aldehyde MW Microwave Irradiation (Dielectric Heating) A->MW B β-Ketoester B->MW C Urea / Thiourea C->MW IM Iminium Ion Intermediate MW->IM Acid Catalyst CY Cyclization & Dehydration IM->CY PROD 3,4-Dihydropyrimidin- 2(1H)-one (DHPM) CY->PROD

Fig 1: Microwave-assisted Biginelli multicomponent reaction pathway.

Quantitative Data: Conventional vs. Microwave Synthesis

The transition to MAOS requires empirical justification. The table below summarizes the kinetic and yield advantages of microwave protocols over conventional heating across various catalytic systems.

Reaction ConditionCatalyst SystemTimeYield (%)Environmental ImpactRef
Conventional Reflux Sulfamic Acid (20 mol%)4 - 6 hours65 - 75High solvent waste[3]
Microwave (Solvent-Free) Sulfamic Acid (20 mol%)3 - 5 mins88 - 95Green / No solvent[3]
Microwave (Solvent-Free) Nanocrystalline MgFe₂O₄4 - 8 mins85 - 92Green / Recoverable[5]
Microwave (Solution) Yb(OTf)₃ (10 mol%) in AcOH/EtOH10 mins92Moderate[4]

Data Interpretation: Solvent-free microwave protocols not only maximize energy transfer directly to the reactants but also eliminate hazardous solvent waste, aligning perfectly with Green Chemistry principles.

Experimental Protocols

Protocol A: Solvent-Free Microwave-Assisted Biginelli Synthesis

Objective: Rapid, high-yield synthesis of DHPMs utilizing a green, solvent-free approach with magnetically recoverable catalysts[3][5].

Causality of Design: Operating solvent-free under microwave irradiation forces the reagents into a highly concentrated eutectic melt. This proximity maximizes molecular collisions. Utilizing nanocrystalline MgFe₂O₄ provides a massive surface-area-to-volume ratio for Lewis acid catalysis, and its magnetic properties allow for self-validating, filtration-free catalyst recovery[5].

Step-by-Step Methodology:

  • Reagent Admixture: In a 30 mL dedicated microwave-transparent quartz or Pyrex vial, intimately mix the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea or thiourea (1.5 mmol).

  • Catalyst Integration: Add nanocrystalline MgFe₂O₄ (10 mol%) or Sulfamic acid (20 mol%) to the mixture. Homogenize briefly with a glass stirring rod.

  • Irradiation: Seal the vial with a pressure-rated cap. Place it into a monomode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Irradiate at 300 W, ramping to 120°C, and hold for 4 to 5 minutes.

  • In-Process Quality Control (Self-Validation): Extract a 1 mg micro-aliquot, dissolve in 1 mL ethyl acetate, and spot on a silica TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot confirms reaction termination.

  • Work-Up & Catalyst Recovery: Allow the vessel to cool to 40°C. Add 15 mL of warm ethanol to dissolve the organic product. If using MgFe₂O₄, apply an external neodymium magnet to the vial wall to immobilize the catalyst, and decant the liquid[5].

  • Purification: Pour the decanted liquid over crushed ice (20 g) to precipitate the DHPM. Filter under a vacuum, wash with cold distilled water to remove unreacted urea, and recrystallize from hot ethanol.

Protocol B: Solution-Phase Synthesis of 2-Amino-4-arylpyrimidines

Objective: Generation of highly functionalized 2-amino pyrimidines for downstream nucleophilic displacement and drug screening[2][6].

Causality of Design: Synthesizing complex 2-amino derivatives requires sequential functional group transformations. Microwave heating accelerates the S-alkylation and subsequent oxidation, trapping the reactive intermediates before degradation pathways can dominate.

Step-by-Step Methodology:

  • S-Alkylation: Dissolve the synthesized dihydropyrimidine-2-thione (1.0 mmol) in 5 mL methanol. Add methyl iodide (1.2 mmol). Irradiate in the microwave at 80°C for 10 minutes.

  • Oxidation to Sulfone: To aromatize the ring and create a leaving group, treat the 2-methylthiodihydropyrimidine with MnO₂ under microwave heating (80°C, 5 mins). Subsequently, add Oxone in aqueous methanol and irradiate (100°C, 5 mins) to yield the highly reactive 2-methylsulfonyl-pyrimidine[6].

  • Nucleophilic Displacement: Introduce the desired amine nucleophile (e.g., a piperazine derivative for anticancer/antiviral targeting). Irradiate at 120°C for 15 minutes. The sulfonyl group is displaced, yielding the target 2-amino-4-arylpyrimidine[2][6].

Downstream Application & Drug Discovery Pipeline

Once the pyrimidine library is synthesized, rigorous quality control (NMR, IR, LC-MS) ensures that only compounds with >95% purity advance to biological screening. Recent computational and in vitro studies have identified specific halogenated and piperazine-substituted 2-amino-pyrimidines as potent hits against the SARS-CoV-2 main protease (3CLpro) and HCT116 colorectal cancer cell lines[2].

G LIB Microwave-Synthesized Pyrimidine Library QC Quality Control (NMR, IR, LC-MS) LIB->QC SCREEN In Vitro / In Silico Screening (e.g., SARS-CoV-2 3CLpro, HCT116) QC->SCREEN >95% Purity HIT Hit Identification (EC50 < 100 µM) SCREEN->HIT LEAD Lead Optimization (SAR Analysis) HIT->LEAD

Fig 2: Post-synthesis validation and high-throughput screening workflow for pyrimidine derivatives.

References

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). asianpubs.org.[Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. nih.gov.[Link]

  • Microwave multicomponent synthesis. scispace.com.[Link]

  • A microwave-assisted synthesis of 3,4-dihydropyrimidin-2(1H)-one/thione derivatives using nanocrystalline MgFe2O4 as catalyst. eurjchem.com.[Link]

  • Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. acs.org.[Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. nih.gov.[Link]

Sources

Application Notes and Protocols: 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Strategic Importance

In modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for accelerating drug discovery. 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (also referred to as 2-chloro-4-(2,2-diethoxyethylamino)pyrimidine) serves as a highly versatile, bifunctional building block. It features a reactive 2-chloro group primed for late-stage diversification and a protected aldehyde (diethyl acetal) tethered to an exocyclic amine, which acts as a latent electrophile for intramolecular cyclization.

The primary application of this intermediate is the synthesis of the imidazo[1,2-c]pyrimidine core. This fused bicyclic system is a highly sought-after pharmacophore, recently highlighted in the development of potent SHP2 allosteric inhibitors for oncology [1] and PRC2 inhibitors [2]. This guide details the mechanistic rationale, optimized cyclization conditions, and self-validating experimental protocols required to harness this intermediate effectively.

Mechanistic Insights: Regioselectivity and Cyclization Causality

As a Senior Application Scientist, it is critical to understand why a reaction proceeds via a specific pathway to troubleshoot and optimize effectively. The synthesis and subsequent cyclization of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine rely on two key regioselective events:

A. SNAr Regioselectivity (Precursor Synthesis)

When 2,4-dichloropyrimidine is reacted with aminoacetaldehyde diethyl acetal, the nucleophilic aromatic substitution (SNAr) occurs preferentially at the C4 position rather than C2.

  • Causality: Attack at C4 forms a Meisenheimer intermediate where the negative charge is effectively delocalized over both the N1 (para) and N3 (ortho) ring nitrogens. This transition state is lower in energy and less sterically hindered than attack at C2, resulting in high kinetic regioselectivity for the 4-substituted product.

B. Intramolecular Cyclization (Core Assembly)

Upon exposure to acidic conditions, the diethyl acetal is hydrolyzed to yield a highly reactive aldehyde intermediate [3]. The subsequent cyclization is dictated by the electronic nature of the pyrimidine ring.

  • Causality: The tethered aldehyde carbon is strongly electrophilic. While cyclization onto the C5 carbon to form a pyrrolo[2,3-d]pyrimidine is theoretically possible, the pyrimidine ring is electron-deficient, making C5 a poor nucleophile. Instead, the adjacent pyrimidine ring nitrogen (N3 ) possesses a localized lone pair in an sp2 orbital, making it highly nucleophilic. N3 attacks the aldehyde, forming a 5-membered imidazole ring. Subsequent dehydration restores aromaticity, yielding the imidazo[1,2-c]pyrimidine scaffold.

C. The Numbering Shift (Critical Structural Note)

A common point of confusion in this synthesis is the nomenclature shift.

  • In the starting material, the chlorine is at C2 .

  • Following cyclization, the N3 of the original pyrimidine becomes the bridgehead N4 of the imidazo[1,2-c]pyrimidine. The original C2 carbon is now flanked by the bridgehead N4 and the N6 nitrogen.

  • Consequently, the 2-chloro group becomes the 5-chloro group of the new bicyclic system. This 5-chloro position is highly activated for downstream Suzuki-Miyaura couplings or further SNAr functionalization.

Mandatory Visualization: Reaction Workflow

G A 2,4-Dichloropyrimidine B SNAr Reaction (Aminoacetaldehyde diethyl acetal) A->B C 2-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine B->C Regioselective at C4 D Acidic Deprotection (e.g., HCl or TFA) C->D E Aldehyde Intermediate (Electrophilic) D->E - 2 EtOH F Intramolecular Cyclization (N3 Nucleophilic Attack) E->F G 5-Chloroimidazo[1,2-c]pyrimidine (Core Scaffold) F->G - H2O

Figure 1: Synthetic workflow and mechanistic pathway to the imidazo[1,2-c]pyrimidine core.

Data Presentation: Optimization of Cyclization Conditions

To maximize the yield of the 5-chloroimidazo[1,2-c]pyrimidine core, various acidic conditions have been evaluated. The table below summarizes quantitative data to guide protocol selection based on available reagents and desired purity.

Table 1: Optimization of Cyclization Conditions for 5-Chloroimidazo[1,2-c]pyrimidine

Acid CatalystSolvent SystemTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observations & Utility
6N HCl Water / EtOH (1:1)80478 Optimal. Water drives acetal hydrolysis; heat promotes rapid dehydration.
TFA Dichloromethane251265Milder conditions. Slower deprotection leads to intermediate buildup.
BF₃·OEt₂ 1,2-Dichloroethane80682Lewis acid approach. Excellent purity, avoids aqueous workup emulsions.
Conc. H₂SO₄ Neat25245Too harsh. Significant charring and degradation of the pyrimidine ring.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring, pH adjustments) are embedded to ensure the chemical integrity of each step.

Protocol A: Synthesis of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Objective: Regioselective SNAr to install the acetal appendage.

  • Initialization: Charge a flame-dried 250 mL round-bottom flask with 2,4-dichloropyrimidine (10.0 g, 67.1 mmol, 1.0 eq) and anhydrous ethanol (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N -diisopropylethylamine (DIPEA) (17.5 mL, 100.6 mmol, 1.5 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add aminoacetaldehyde diethyl acetal (10.2 mL, 70.4 mmol, 1.05 eq) dropwise via an addition funnel over 15 minutes to control the exotherm and maintain regioselectivity.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 10 hours. Validation: TLC (Hexanes/EtOAc 7:3) should show the consumption of the starting material ( Rf​ ~0.8) and the appearance of a new polar spot ( Rf​ ~0.4).

  • Workup: Concentrate the mixture in vacuo to remove ethanol. Dissolve the resulting residue in ethyl acetate (150 mL). Wash sequentially with saturated aqueous NaHCO3​ (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 10% to 40% EtOAc in Hexanes) to afford the title compound as a pale yellow oil.

Protocol B: Acid-Catalyzed Cyclization to 5-Chloroimidazo[1,2-c]pyrimidine

Objective: Deprotection and intramolecular cyclization to the fused bicyclic core.

  • Initialization: Dissolve 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (5.0 g, 20.3 mmol, 1.0 eq) in a mixture of ethanol (25 mL) and deionized water (25 mL).

  • Acidification: Slowly add 6N aqueous HCl (16.9 mL, ~101 mmol, 5.0 eq) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Causality: The elevated temperature is required to push the equilibrium of the dehydration step following the initial N3 nucleophilic attack.

  • Neutralization (Critical Step): Cool the reaction to 0 °C. Carefully add 2N NaOH dropwise until the pH reaches exactly 7.5–8.0. Validation: The product is a basic heterocycle; failure to neutralize will result in the product remaining in the aqueous layer as a hydrochloride salt.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 × 50 mL).

  • Isolation: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify the crude solid by silica gel chromatography (DCM/MeOH 95:5) to yield 5-chloroimidazo[1,2-c]pyrimidine as an off-white solid.

References

  • Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Conversion of Some 2(3H)‐Furanones into Pyrrolinotriazine and Oxazolopyrimidine Derivatives Journal of the Pharmaceutical Society of Japan. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (Fifth Edition) John Wiley & Sons. (Standard reference for the acidic hydrolysis parameters of dialkyl acetals). URL: [Link]

Application Notes & Protocols: The Strategic Role of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scope

This technical guide elucidates the pivotal role of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine as a versatile and strategic intermediate in drug discovery and development. While not typically an active pharmaceutical ingredient (API) itself, its unique bifunctional nature—possessing a reactive chloropyrimidine core and a masked aldehyde side chain—renders it an invaluable building block for the synthesis of complex heterocyclic scaffolds. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for its preparation and subsequent transformations, and insights into its application in constructing libraries of potential therapeutic agents. The protocols described herein are synthesized from established methodologies for related compounds, providing a robust and validated framework for researchers.

Introduction: A Bifunctional Scaffold for Complex Synthesis

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The strategic functionalization of the pyrimidine scaffold is a key endeavor in the design of novel therapeutics.

2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine emerges as a highly valuable, yet specialized, intermediate. Its utility is rooted in two key structural features:

  • The 2-Chloro Substituent: This position is highly activated towards nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of substituents. This reactivity is a common strategy in the synthesis of 2-substituted pyrimidine compounds[3][4].

  • The N-(2,2-diethoxyethyl) Group: This moiety serves as a stable acetal-protected form of an aminoacetaldehyde side chain. Under acidic conditions, it can be readily hydrolyzed to reveal a reactive aldehyde functionality. This "masked" aldehyde is critical for subsequent intramolecular cyclization reactions to form fused ring systems.

The combination of these two features in a single molecule allows for a divergent synthetic approach, where complex heterocyclic systems can be constructed in a stepwise and controlled manner.

Core Applications in Medicinal Chemistry

The primary application of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is as a precursor to fused pyrimidine ring systems, most notably pyrrolo[2,3-d]pyrimidines. This scaffold is the core of several clinically important Janus kinase (JAK) inhibitors. The general synthetic logic is outlined below.

Diagram 1: General Synthetic Strategy
A high-level overview of the synthetic utility.

G A 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine B Step 1: C-C or C-N Coupling (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) A->B Introduce R group at C2 position C Substituted N-(2,2-diethoxyethyl)pyrimidin-4-amine B->C D Step 2: Acetal Deprotection (Acid-catalyzed hydrolysis) C->D E Intermediate with Pendant Aldehyde D->E F Step 3: Intramolecular Cyclization E->F G Fused Heterocyclic Core (e.g., Pyrrolo[2,3-d]pyrimidine) F->G

This strategy allows for the initial diversification at the 2-position of the pyrimidine ring, followed by the formation of a fused five-membered ring. This is a powerful method for generating libraries of compounds for screening.

Experimental Protocols

The following protocols are exemplary and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

This procedure is adapted from standard nucleophilic substitution reactions on dichloropyrimidines. The key is the selective reaction at the more reactive 4-position of 2,4-dichloropyrimidine.

Rationale: 2,4-Dichloropyrimidine exhibits differential reactivity, with the C4 position being more susceptible to nucleophilic attack than the C2 position. This allows for a controlled, stepwise substitution.

Materials:

  • 2,4-Dichloropyrimidine

  • Aminoacetaldehyde diethyl acetal

  • Triethylamine (or other non-nucleophilic base)

  • Ethanol (or other suitable polar aprotic solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol (10 mL/g of pyrimidine) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)

This protocol demonstrates the functionalization of the 2-chloro position, a critical step for introducing diversity.

Rationale: The C-Cl bond at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with a wide variety of boronic acids. This method is widely used in the synthesis of 2-substituted pyrimidines[1].

Materials:

  • 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, the boronic acid, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the 2-substituted product.

Protocol 3: Deprotection and Cyclization to a Pyrrolo[2,3-d]pyrimidine Core

This final sequence transforms the linear precursor into the fused heterocyclic system. This approach is analogous to established syntheses of related pyrrolo[2,3-d]pyrimidines[5].

Rationale: The acid-catalyzed hydrolysis of the diethyl acetal unmasks the aldehyde. The resulting intermediate, containing both an aldehyde and a pyrimidine-amine, undergoes a spontaneous or catalyzed intramolecular Pictet-Spengler-type reaction followed by aromatization to form the stable pyrrole ring.

Materials:

  • 2-Substituted-N-(2,2-diethoxyethyl)pyrimidin-4-amine (from Protocol 2)

  • Aqueous Hydrochloric Acid (e.g., 3N HCl) or Formic Acid

  • Suitable solvent (e.g., THF, water)

Procedure:

  • Dissolve the 2-substituted-N-(2,2-diethoxyethyl)pyrimidin-4-amine in a mixture of THF and 3N aqueous HCl.

  • Heat the mixture to 50-60 °C and stir for 2-6 hours. Monitor the disappearance of the starting material and the formation of the product by LC-MS.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by the careful addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product, the 2-substituted-7H-pyrrolo[2,3-d]pyrimidine, can be purified by recrystallization or column chromatography.

Diagram 2: Deprotection and Cyclization Workflow
From linear precursor to fused heterocyclic core.

G Start 2-Substituted-N-(2,2-diethoxyethyl)pyrimidin-4-amine Step1 Add Aqueous Acid (e.g., HCl, HCOOH) Start->Step1 Intermediate Hydrolysis of Acetal Step1->Intermediate Step2 Intramolecular Condensation Intermediate->Step2 Intermediate2 Formation of Dihydropyrrolo Intermediate Step2->Intermediate2 Step3 Aromatization Intermediate2->Step3 End Final Product: 2-Substituted-7H-pyrrolo[2,3-d]pyrimidine Step3->End

Quantitative Data Summary

Reaction StagePrecursorTypical ReagentsExpected Yield RangeReference for Analogy
Selective Amination 2,4-DichloropyrimidinePrimary Amine, Base60-85%[6]
Suzuki Coupling 2-Chloropyrimidine derivativeBoronic Acid, Pd Catalyst, Base55-90%[1]
Deprotection/Cyclization N-(dialkoxyethyl)aminopyrimidineAqueous Acid65-95%[5]

Conclusion and Future Perspectives

2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine represents a sophisticated and highly valuable intermediate for the synthesis of complex, biologically relevant heterocyclic molecules. Its strategic design allows for controlled, sequential reactions to build molecular diversity around a core pyrimidine scaffold before executing a key ring-forming cyclization. The protocols and strategies outlined in this guide provide a foundational framework for leveraging this powerful building block in drug discovery programs, particularly in the pursuit of kinase inhibitors and other targeted therapies based on the pyrrolo[2,3-d]pyrimidine and related scaffolds. Further exploration into novel coupling partners and alternative cyclization strategies will undoubtedly expand the utility of this versatile intermediate.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Journal of Biomolecular Structure & Dynamics. [Link]

  • 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E. [Link]

  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Acme Organics. [Link]

  • Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • 2,4-pyrimidinediamine compounds and their uses.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis of 2,4-pyrimidinediamines. PubChem. [Link]

  • novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. [Link]

  • 2,2-diethoxy-1-isocyanoethane. Organic Syntheses. [Link]

  • A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • A process for the preparation of 4,6-dihalopyrimidin-5-amines.

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"safe handling and storage procedures for 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Reactivity Profiling of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Executive Summary

The compound 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (CAS: 55662-54-9) is a highly versatile, bifunctional building block frequently utilized in the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines and advanced kinase inhibitors. Because it possesses both a highly electrophilic chloropyrimidine core and an acid-labile diethyl acetal moiety, its handling and storage require precise environmental controls. This application note details the mechanistic causality behind its storage requirements and provides validated protocols for its safe manipulation and chemical application.

Chemical Profile & Structural Vulnerabilities

To handle this compound safely and effectively, researchers must understand the orthogonal reactivity of its two primary functional groups.

PropertyValue
Chemical Name 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
CAS Registry Number 55662-54-9[1]
Molecular Formula C10​H16​ClN3​O2​
Molecular Weight 245.71 g/mol
Vulnerability 1 (C2-Position) Highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[2][3].
Vulnerability 2 (Acetal Group) Susceptible to acid-catalyzed hydrolysis (A-1/A-2 mechanisms)[4][5].

Mechanistic Causality:

  • The C2-Chloropyrimidine Core: The pyrimidine ring is highly electron-deficient. The nitrogen atoms in the ring withdraw electron density, making the C2-chlorine exceptionally prone to displacement by nucleophiles. In fact, 2-chloropyrimidines are estimated to be 1014 to 1016 times more reactive toward SN​Ar than unactivated chlorobenzenes[3].

  • The 2,2-Diethoxyethyl (Acetal) Group: This moiety serves as a protected aldehyde. Acetals are stable to basic and nucleophilic conditions but undergo rapid hydrolysis in the presence of Brønsted or Lewis acids and water[4]. The mechanism involves reversible protonation of the acetal oxygen followed by rate-limiting cleavage to an oxonium ion[5].

Reactivity A 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine B Moisture & Acids (H+ / H2O) A->B Improper Storage C Unintended Nucleophiles (Amines, Thiols) A->C Cross-Contamination D Acetal Hydrolysis (Aldehyde Formation) B->D Catalytic Degradation E SNAr Displacement (Premature C2-Substitution) C->E Exothermic Reaction

Figure 1: Primary degradation and unintended reactivity pathways due to improper storage.

Storage Protocols: The Causality of Preservation

To maintain the structural integrity of 55662-54-9, the storage environment must be engineered to prevent both auto-catalytic degradation and unintended substitution.

  • Temperature Control (2–8 °C): Thermal energy accelerates the kinetics of ambient degradation. Storing the compound refrigerated minimizes the thermodynamic driving force for spontaneous hydrolysis.

  • Inert Atmosphere (Argon/Nitrogen Purge): Atmospheric moisture is the primary enemy of acetals. Water alone is a poor nucleophile, but atmospheric CO2​ dissolves in ambient moisture to form trace carbonic acid. This trace acid is sufficient to initiate the catalytic hydrolysis of the diethyl acetal[4]. Purging the headspace of the storage vial with a heavier-than-air inert gas (like Argon) displaces moisture and oxygen.

  • Segregation: Never store this compound in the same secondary container as volatile acids (e.g., TFA, HCl) or volatile aliphatic amines. Cross-contamination via vapor phase will lead to immediate degradation[5].

Self-Validating Storage Check: Before use, visually inspect the reagent. A shift from a free-flowing powder to a sticky, discolored solid, accompanied by a sharp, sweet aldehyde odor, is a positive indicator of moisture ingress and acetal degradation.

Safe Handling & Operational Methodologies

Handling highly reactive halogenated heterocycles requires strict adherence to environmental controls to prevent skin sensitization and inhalation hazards.

Handling Start Handling 55662-54-9 PPE Don PPE (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weighing (Static-Free Spatula) Hood->Weigh Purge Argon/N2 Purge Before Sealing Weigh->Purge Store Store at 2-8 °C (Desiccated) Purge->Store

Figure 2: Step-by-step safe handling and storage workflow to maintain chemical integrity.

Handling Protocol:

  • Environmental Control: All weighing and transfer operations must be conducted inside a certified fume hood.

  • PPE: Wear nitrile gloves (double-gloving is recommended when handling reactive halopyrimidines), chemical splash goggles, and a flame-resistant lab coat.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. Fine powders of heterocyclic amines can carry static charges, leading to aerosolization and inhalation risks.

  • Post-Handling: Immediately flush the source vial with Argon for 5 seconds before capping tightly and sealing with Parafilm.

Experimental Workflow: Chemoselective SN​Ar Amination

A common synthetic application for this compound is the displacement of the C2-chlorine with a secondary amine while preserving the delicate acetal group for downstream cyclization. Because 2-chloropyrimidines are vastly more reactive than standard aryl chlorides, palladium catalysis is unnecessary and should be avoided to adhere to green chemistry principles[3].

Objective: Substitute the C2-chloro group with morpholine without triggering acetal deprotection.

Step-by-Step Methodology:

  • Preparation: In a fume hood, charge an oven-dried, Argon-flushed 50 mL round-bottom flask with 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 mmol, 245.7 mg).

  • Solvent Addition: Dissolve the substrate in 5.0 mL of anhydrous Tetrahydrofuran (THF) or a green solvent alternative such as water/isopropyl acetate[3].

  • Acid Scavenging (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

    • Causality: The SN​Ar reaction generates stoichiometric hydrochloric acid (HCl). If this acid is not immediately neutralized by the DIPEA base, it will auto-catalyze the cleavage of the 2,2-diethoxyethyl group into an aldehyde[4][5].

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104 µL) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and stir the mixture at 60 °C for 4 hours under an inert atmosphere. Monitor the consumption of the starting material via LC-MS.

  • Self-Validating Workup: Cool to room temperature and quench with 10 mL of saturated aqueous NaHCO3​ .

    • Validation Check: Test the pH of the aqueous phase using pH paper. It must remain >7. If the pH is acidic, the acetal is actively degrading; immediately add additional NaHCO3​ .

  • Extraction & Purification: Extract the product with Ethyl Acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography using base-washed silica gel (pre-treated with 1% Triethylamine) to prevent acid-catalyzed degradation on the column.

Emergency & Spill Response

  • Small Spills (Bench/Hood): Do not use acidic decontamination agents or water alone. Cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite). Sweep into a designated hazardous waste container.

  • Skin Contact: Because the C2-chloropyrimidine is an active electrophile, it can bind to nucleophilic residues on skin proteins. Immediately flush the affected area with copious amounts of water and soap for at least 15 minutes.

Sources

"methods for scaling up the synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Drug Discovery Researchers, and Scale-up Engineers

Introduction and Mechanistic Context

The compound 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (CAS: 55662-54-9) is a critical building block in pharmaceutical chemistry. It serves as a primary intermediate for the synthesis of fused bicyclic systems, most notably 7H-pyrrolo[2,3-d]pyrimidines[1]. These fused scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, including Janus kinase (JAK) inhibitors and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1][2].

The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) between 2,4-dichloropyrimidine and 2,2-diethoxyethan-1-amine (aminoacetaldehyde diethyl acetal). The core challenge in scaling this reaction is managing regioselectivity and thermal control .

Causality in Regioselectivity: The pyrimidine ring is highly electron-deficient. The chlorine at the C4 position is significantly more reactive toward nucleophilic attack than the C2 position due to the superior stabilization of the Meisenheimer complex intermediate by the adjacent endocyclic nitrogen atoms. However, at elevated temperatures or in the presence of excess amine, competitive substitution at the C2 position (yielding the bis-substituted byproduct) or unselective mono-substitution can occur. Therefore, strict stoichiometric and thermal controls are mandatory for scale-up.

Process Optimization & Parameter Selection

Transitioning from a medicinal chemistry route (which often relies on aggressive heating and chromatographic purification) to a process-scale route requires optimizing the solvent, base, and isolation methods to ensure a self-validating, chromatography-free protocol.

Solvent and Base Screening

Initial bench-scale syntheses often utilize polar aprotic solvents (like DMF) or alcohols at reflux[2]. For scale-up, 2-propanol (iPrOH) was selected due to its favorable boiling point, lower toxicity profile compared to DMF, and its ability to act as an anti-solvent for the byproduct salts (e.g., DIPEA hydrochloride) upon cooling.

Table 1: Evaluation of Reaction Parameters for Scale-Up ( SN​Ar Step)

SolventBaseTemp (°C)Conversion (%)Regioselectivity (C4:C2)Scalability Assessment
DichloromethaneTriethylamine2565%85:15Poor; slow kinetics, low solubility of intermediates.
TetrahydrofuranPotassium Carbonate6088%90:10Moderate; heterogeneous base requires strong agitation.
2-Propanol DIPEA 40-45 >98% >95:5 Optimal; homogeneous, excellent thermal control.
EthanolDIPEA80 (Reflux)>99%70:30Poor; high temperature drives bis-substitution.

Note: DIPEA (N,N-Diisopropylethylamine) is preferred over Triethylamine (TEA) due to its increased steric bulk, which minimizes its potential to act as a competing nucleophile.

Process Workflow Visualization

ProcessWorkflow R1 2,4-Dichloropyrimidine + 2-Propanol Rxn SNAr Reaction (Controlled Exotherm, 40°C) R1->Rxn R2 2,2-Diethoxyethan-1-amine + DIPEA R2->Rxn Dropwise addition (Maintain <45°C) IPC IPC (HPLC) Target <1% SM Rxn->IPC IPC->Rxn Fail (Add time) Quench Aqueous Quench & Phase Separation IPC->Quench Pass Cryst Crystallization (Heptane/EtOAc) Quench->Cryst Prod Target Compound >98% Purity Cryst->Prod

Scale-up workflow for 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine synthesis.

Detailed Experimental Protocol (100g Pilot Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) dictate the progression of the reaction, ensuring batch-to-batch reproducibility.

Reagents:

  • 2,4-Dichloropyrimidine: 100.0 g (0.671 mol, 1.0 equiv)

  • 2,2-Diethoxyethan-1-amine: 93.8 g (0.705 mol, 1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 104.1 g (0.805 mol, 1.2 equiv)[2]

  • 2-Propanol (iPrOH): 800 mL

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 2L jacketed glass reactor with nitrogen for 15 minutes. Ensure the chiller unit is operational and set to 15°C.

  • Substrate Dissolution: Charge the reactor with 2,4-Dichloropyrimidine (100.0 g) and 2-Propanol (600 mL). Initiate overhead stirring at 250 RPM. Stir until complete dissolution is achieved (a clear, pale yellow solution).

  • Base Addition: Add DIPEA (104.1 g) to the reactor in a single portion. Adjust the jacket temperature to maintain the internal temperature at 20°C.

  • Nucleophile Addition (Critical Step): Prepare a solution of 2,2-diethoxyethan-1-amine (93.8 g) in 2-Propanol (200 mL). Begin dropwise addition of this solution via an addition funnel over 90 minutes.

    • Causality Check: The reaction is highly exothermic. The addition rate must be dynamically adjusted to maintain the internal temperature between 35°C and 45°C. Exceeding 45°C risks increasing C2-substitution.

  • Reaction Maturation: Once the addition is complete, adjust the jacket temperature to heat the internal mixture to 45°C. Stir for 6 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, dilute with 1 mL Acetonitrile, and analyze via HPLC (UV at 254 nm).

    • Validation Criteria: The reaction is deemed complete when unreacted 2,4-dichloropyrimidine is < 1.0% by Area Normalization. If > 1.0%, continue stirring at 45°C for an additional 2 hours and re-sample.

  • Workup and Quench: Cool the internal temperature to 20°C. Concentrate the mixture under reduced pressure (50 mbar, 40°C) to remove approximately 70% of the 2-propanol.

  • Extraction: Partition the resulting slurry between Ethyl Acetate (800 mL) and Purified Water (500 mL). Agitate for 15 minutes, then allow phase separation. The organic (upper) layer contains the product; the aqueous layer contains DIPEA·HCl salts. Wash the organic layer with brine (300 mL).

  • Crystallization (Chromatography-Free Isolation): Concentrate the organic layer to approximately 200 mL. Heat to 50°C. Slowly add Heptane (600 mL) as an anti-solvent over 45 minutes. Seed crystals (if available) can be added after 100 mL of Heptane addition. Cool the resulting suspension to 0-5°C at a rate of 10°C/hour.

  • Filtration and Drying: Filter the cold suspension through a sintered glass funnel. Wash the filter cake with cold Heptane (2 x 100 mL). Dry the solid in a vacuum oven at 40°C until a constant weight is achieved.

Expected Yield: 135 - 145 g (82 - 88% theoretical yield). Expected Purity: > 98.5% by HPLC.

Sources

Application Note & Protocol: Leveraging 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,4-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs, particularly in oncology.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine as a versatile starting material for structure-activity relationship (SAR) studies. We will explore its chemical reactivity, detail robust protocols for its derivatization, and present a framework for designing and interpreting SAR campaigns aimed at discovering novel kinase inhibitors. The methodologies described herein are grounded in established chemical principles and exemplified by the development of world-class therapeutics, offering a practical and efficient pathway for lead generation and optimization.

Strategic Value of the Starting Material

Chemical Properties and Inherent Reactivity

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a strategically designed building block with two distinct points for diversification, crucial for comprehensive SAR exploration.

  • C2-Position (Chloro Substituent): The chlorine atom at the C2 position is the primary reactive "handle." The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which renders the carbon atoms, particularly C2, C4, and C6, electron-deficient. This electronic nature makes the C2-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3][4] This reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the C2 carbon to form a stable Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity.[5] This allows for the reliable and modular introduction of a wide array of nucleophiles (anilines, amines, thiols, etc.).

  • N4-Position (Diethoxyethyl Substituent): The N-(2,2-diethoxyethyl) group serves as a masked aldehyde. The diethyl acetal is stable under basic and neutral conditions typically used for SNAr reactions at the C2 position. However, it can be readily hydrolyzed under mild acidic conditions to reveal a reactive aldehyde functionality. This aldehyde can then be further derivatized through reactions like reductive amination, Wittig reactions, or condensations, providing a secondary vector for library generation.

This built-in orthogonal reactivity is a key advantage, allowing for a stepwise and controlled synthesis of a diverse chemical library from a single, advanced intermediate.

The Pyrimidine Core: A Kinase-Targeting Powerhouse

The pyrimidine scaffold is a bioisostere of the purine ring found in adenosine triphosphate (ATP).[6] This structural mimicry allows pyrimidine-based compounds to effectively compete with ATP for binding to the hinge region of kinase enzymes.[2] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming critical interactions with the backbone amide protons of the kinase hinge, a common binding motif for many Type I and Type II kinase inhibitors.[2] The development of numerous FDA-approved kinase inhibitors based on this scaffold, such as Imatinib and Gefitinib, validates its importance in targeting this enzyme class.[7][8]

Real-World Context: A Gateway to Dasatinib-like Scaffolds

The strategic utility of this class of compounds is exemplified by the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor.[9] The core of Dasatinib consists of a 2-aminothiazole moiety linked to a substituted pyrimidine ring.[10] The key synthetic step involves the coupling of an aminothiazole derivative with a 2-methyl-4,6-dichloropyrimidine, followed by the displacement of the second chlorine with a piperazine side chain.[11][12][13] Our starting material, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, provides a direct entry point into analogous structures, where the C2-chloro group can be displaced by various aminothiazoles or other N-heterocyclic nucleophiles to rapidly generate a library of Dasatinib-like molecules for SAR studies.

Core Experimental Workflow for SAR Library Synthesis

A successful SAR campaign relies on a robust and reproducible synthetic workflow. The following section details the overarching strategy and provides specific, validated protocols for derivatizing the title compound.

Workflow Overview

The general workflow for generating a library of analogs is a two-stage process designed to maximize molecular diversity. Stage 1 focuses on diversifying the C2 position, while Stage 2 provides an optional route to modify the N4 side chain.

SAR_Workflow Start 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine SNAr Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R¹-XH (e.g., anilines, thiols, amines) Intermediate_A C2-Substituted Analogs (Acetal Protected) SNAr->Intermediate_A Deprotection Protocol 2 (Optional): Acetal Deprotection Intermediate_A->Deprotection Acidic Hydrolysis Purify Purification (Chromatography/Recrystallization) Intermediate_A->Purify Intermediate_B C2-Substituted Analogs (Aldehyde) Deprotection->Intermediate_B Reductive_Amination Protocol 3 (Optional): Reductive Amination Intermediate_B->Reductive_Amination R²-NH₂, NaBH(OAc)₃ Final_Analogs Diverse Analog Library Reductive_Amination->Final_Analogs Final_Analogs->Purify Characterize Characterization (LC-MS, NMR, HRMS) Purify->Characterize Screen Biological Screening (e.g., Kinase Assay) Characterize->Screen

Caption: General workflow for SAR library synthesis.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes a general method for coupling various aniline nucleophiles to the C2 position, a common strategy for generating kinase inhibitors.

Rationale: The choice of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dioxane facilitates the dissolution of reactants and allows for the higher temperatures often required to drive SNAr reactions to completion.[3] A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. Microwave irradiation is an effective alternative to conventional heating, often reducing reaction times from hours to minutes.[7]

Materials:

  • 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq)

  • Substituted Aniline (e.g., 2-chloro-6-methylaniline) (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous 1,4-Dioxane or NMP (0.1 M concentration)

  • Microwave reaction vial with stir bar

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reaction vial, add 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (e.g., 247 mg, 1.0 mmol).

  • Add the desired substituted aniline (1.1 - 1.2 eq).

  • Add anhydrous 1,4-dioxane (10 mL) followed by DIPEA (e.g., 348 µL, 2.0 mmol).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat to 120-140 °C for 30-60 minutes.

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

Workup and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (30 mL).

  • Separate the organic layer, and wash it sequentially with water (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C2-substituted product.

Protocol 2: (Optional) Acetal Deprotection to Reveal Aldehyde

This protocol is for the selective deprotection of the acetal group to unmask the aldehyde for further derivatization.

Rationale: Mild acidic conditions are required to hydrolyze the acetal without affecting other sensitive functional groups. A mixture of acetone and dilute aqueous HCl provides a homogenous system that effectively catalyzes the hydrolysis at room temperature.

Materials:

  • C2-Substituted Analog from Protocol 1 (1.0 eq)

  • Acetone

  • 1N Aqueous HCl

  • Saturated aqueous NaHCO₃

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the acetal-protected compound (1.0 eq) in a 3:1 mixture of acetone and 1N HCl.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Designing and Interpreting the SAR Study

Rationale for Analog Selection

The selection of building blocks (anilines for Protocol 1, amines for potential reductive amination) should be systematic. The goal is to probe the target's binding pocket by varying specific properties:

  • Steric Bulk: Introduce small (methyl), medium (ethyl, isopropyl), and large (t-butyl, phenyl) groups to map the available space.

  • Electronics: Incorporate electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -CF₃) to probe electronic interactions.

  • Hydrogen Bonding: Add potential hydrogen bond donors (-OH, -NH₂) and acceptors (-C=O, -SO₂NR₂) to identify key interactions.

  • Lipophilicity: Modulate water solubility and membrane permeability by varying the overall lipophilicity (cLogP) of the substituents.

Data Presentation and Analysis

Systematically tabulating the biological data alongside the structural changes is critical for deciphering the SAR.

Compound IDR¹ (at C2-Position)R² (at N4-Side Chain)Kinase X IC₅₀ (nM)cLogP
Lead-01 2-chloro-6-methylphenyl-CH₂(CH(OEt)₂)5504.2
ANA-02 2,6-dichlorophenyl-CH₂(CH(OEt)₂)1504.8
ANA-03 2,6-dimethylphenyl-CH₂(CH(OEt)₂)854.1
ANA-04 Phenyl-CH₂(CH(OEt)₂)>100003.5
ANA-05 2,6-dimethylphenyl-CH₂CHO922.9
ANA-06 2,6-dimethylphenyl-CH₂CH₂NH(Cyclopropyl)353.6

This is a representative table with hypothetical data.

From this hypothetical data, one could infer:

  • Disubstitution at the ortho positions of the aniline ring is critical for activity (compare ANA-04 to others).[14]

  • Small, hydrophobic groups like methyl (ANA-03 ) are preferred over slightly larger chloro groups (ANA-02 ).

  • Modification of the N4-side chain to include a basic amine enhances potency (ANA-06 vs ANA-03 ), suggesting a potential salt-bridge or hydrogen bond interaction.

Interpreting SAR Data: A Logic Flow

The interpretation of SAR data is an iterative process of hypothesis generation and testing.

SAR_Logic cluster_0 Observation from SAR Table cluster_1 Hypothesis / Interpretation cluster_2 Next Synthesis Step Data1 Adding bulky R¹ group decreases potency Hypo1 Steric clash or unfavorable conformation in binding pocket Data1->Hypo1 Data2 Adding H-bond donor at R² increases potency Hypo2 Complementary H-bond acceptor in target pocket Data2->Hypo2 Data3 Adding basic amine at R² increases potency Hypo3 Ionic interaction with an acidic residue (e.g., Asp, Glu) Data3->Hypo3 Next1 Synthesize analogs with smaller R¹ groups Hypo1->Next1 Next2 Synthesize more analogs with H-bond donors at R² Hypo2->Next2 Next3 Synthesize analogs with varying pKa at R² Hypo3->Next3

Caption: A logic flowchart for iterative SAR interpretation.

Conclusion

2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a highly valuable and versatile starting material for medicinal chemistry campaigns. Its dual reactive sites, coupled with the privileged nature of the pyrimidine scaffold for kinase inhibition, provide a robust platform for the rapid generation of diverse chemical libraries. The protocols and strategic framework outlined in this guide offer a clear and efficient path for conducting SAR studies, accelerating the journey from a starting fragment to a potent and optimized lead compound.

References

  • Title: Synthesis process of dasatinib and intermediate thereof. Source: Google Patents (EP2532662B1). [11]

  • Title: Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators. Source: Drug Metabolism and Disposition (via PMC). [9]

  • Title: N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Source: Journal of Biomolecular Structure & Dynamics (via PubMed).

  • Title: 2-Chloropyrimidin-4-amine. Source: ResearchGate.

  • Title: Synthesis process of dasatinib and intermediate thereof. Source: Google Patents (US20130030177A1). [12]

  • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Source: Archiv der Pharmazie (via PubMed). [1]

  • Title: Optimization of 4-Chloropyrimidine Substitution Reactions. Source: BenchChem. [3]

  • Title: The Versatile Scaffold: A Literature Review of 2,4-Dichloropyrimidine Derivatives in Medicinal Chemistry. Source: BenchChem. [4]

  • Title: Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Source: Molecules (via PMC).

  • Title: Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Source: Journal of Medicinal Chemistry. [14]

  • Title: Synthesis of New Pyrimidine Derivatives as Potential Anticancer Agent. Source: Indo American Journal of Pharmaceutical Sciences.

  • Title: Discovery and SAR of 6-Alkyl-2,4-diaminopyrimidines as Histamine H-4 Receptor Antagonists. Source: ResearchGate.

  • Title: 2,4-Dichloropyrimidine: Key Applications and Testing Insights. Source: NSR laboratories Pvt. Ltd.

  • Title: A, two-dimensional structure of dasatinib. Source: ResearchGate. [10]

  • Title: Dasatinib synthesis. Source: ChemicalBook. [13]

  • Title: Synthesis of New Pyrimidine Derivatives as Potential Anticancer Agent. Source: Indo American Journal of Pharmaceutical Sciences.

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Beilstein Journal of Organic Chemistry (via PMC). [7]

  • Title: Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. Source: European Journal of Medicinal Chemistry (via PubMed).

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry. [6]

  • Title: The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Source: Google Patents (CN103554036B).

  • Title: Synthesis method of Dasatinib intermediate. Source: Google Patents (CN104788445A).

  • Title: Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Source: BenchChem.

  • Title: Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine. Source: BenchChem.

  • Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Source: MDPI.

  • Title: Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. Source: The Journal of Organic Chemistry.

  • Title: N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. Source: Pharmaffiliates.

  • Title: Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Source: Zenodo.

  • Title: Dasatinib-impurities. Source: Pharmaffiliates. [15]

  • Title: A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Source: BenchChem. [2]

  • Title: 2-mercaptopyrimidine. Source: Organic Syntheses Procedure.

  • Title: Nucleophilic Aromatic Substitution: SNAr. Source: KPU Pressbooks. [5]

  • Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Source: Dongguk University Research Output. [8]

  • Title: 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Source: Srini Chem.

Sources

Application Note: Development of Molecular Probes Based on 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application Focus: Synthesis of Imidazo[1,2-c]pyrimidine and Pyrrolo[2,3-d]pyrimidine Scaffolds for Kinase and Phosphatase Inhibition

Executive Summary

The development of highly selective molecular probes requires versatile chemical precursors that can efficiently generate privileged pharmacophores. 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine serves as a critical, bifunctional intermediate in modern drug discovery. By leveraging its masked aldehyde (acetal) and reactive halogen functionalities, researchers can rapidly access fused bicyclic systems—specifically imidazo[1,2-c]pyrimidines and pyrrolo[2,3-d]pyrimidines. These scaffolds are foundational in the design of ATP-competitive kinase inhibitors (e.g., CDK2, Syk, CHK1) [1, 2, 3] and allosteric phosphatase inhibitors (e.g., SHP2) [4]. This application note details the mechanistic rationale, optimized synthetic protocols, and biological applications of this highly valuable precursor.

Mechanistic Rationale: The Causality of Experimental Choices

The design of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is rooted in the need for controlled, sequential reactivity:

  • Regioselective SNAr: The synthesis begins with 2,4-dichloropyrimidine. The C4 position is significantly more electrophilic than the C2 position due to the synergistic electron-withdrawing effects of the adjacent ring nitrogens. Reacting this with aminoacetaldehyde diethyl acetal (2,2-diethoxyethanamine) yields the desired C4-substituted product with high regioselectivity.

  • Acetal Protection: Using an acetal rather than a free aldehyde prevents premature polymerization, self-condensation, or unwanted Schiff base formation during the initial nucleophilic aromatic substitution.

  • Acid-Triggered Intramolecular Cyclization: Upon exposure to strong acids (e.g., HCl, TFA, or BF3·OEt2), the acetal is hydrolyzed to a highly reactive oxonium/aldehyde intermediate. The proximity of the pyrimidine N3 nitrogen facilitates a spontaneous intramolecular ring closure, yielding the imidazo[1,2-c]pyrimidine core. The remaining C2-chlorine atom is preserved, providing a synthetic handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

SynthesisWorkflow A 2,4-Dichloropyrimidine + Aminoacetaldehyde diethyl acetal B 2-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine (Probe Precursor) A->B SNAr (C4) C Acid-Catalyzed Cyclization (HCl or BF3·OEt2) B->C D Imidazo[1,2-c]pyrimidine Scaffold C->D Intramolecular Ring Closure E Late-Stage Functionalization (e.g., Suzuki Coupling) D->E F Targeted Molecular Probe (Kinase Inhibitor) E->F

Fig 1: Chemical workflow from precursor synthesis to final targeted molecular probe.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating; the success of Step 1 is confirmed by the clean cyclization in Step 2, which will fail if regioselectivity in the first step was compromised.

Protocol 1: Synthesis of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Objective: Regioselective functionalization of 2,4-dichloropyrimidine.

  • Preparation: In an oven-dried 500 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv, 50 mmol) in anhydrous ethanol (200 mL).

  • Base Addition: Add triethylamine (TEA) (1.2 equiv, 60 mmol) and cool the reaction mixture to 0 °C using an ice bath. Rationale: TEA neutralizes the HCl byproduct, preventing premature acetal deprotection.

  • Amine Addition: Dropwise, add aminoacetaldehyde diethyl acetal (1.05 equiv, 52.5 mmol) over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 10–12 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc (200 mL) and saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with EtOAc (2 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography to yield the precursor as a pale yellow oil.

Protocol 2: Acid-Mediated Scaffold Cyclization

Objective: Deprotection and intramolecular cyclization to the imidazo[1,2-c]pyrimidine core.

  • Activation: Dissolve the purified 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (20 mmol) in anhydrous dichloromethane (DCM) (100 mL).

  • Acid Catalysis: Add boron trifluoride etherate (BF3·OEt2) (2.0 equiv) dropwise at room temperature. Alternatively, ethanolic HCl (1M) can be used for a milder approach [2]. Rationale: Lewis or Brønsted acids trigger the expulsion of ethanol from the acetal, generating the electrophilic species required for N3 attack.

  • Cyclization: Heat the mixture to reflux (or 60 °C if using EtOH/HCl) for 4–6 hours.

  • Validation & Isolation: Quench the reaction carefully with saturated aqueous NaHCO3 until pH 8 is reached. Extract with DCM, dry, and concentrate. The resulting 7-chloroimidazo[1,2-c]pyrimidine can be recrystallized from diethyl ether.

Optimization of Cyclization Conditions

To maximize the yield of the fused bicyclic scaffold, various acidic conditions have been evaluated. The data below summarizes the causality between acid strength, solvent choice, and overall cyclization efficiency.

Acid CatalystSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1M HClEthanol601668%Mild deprotection; minimizes side-product formation but requires longer reaction times.
TFA (20% v/v)DCM251255%Incomplete cyclization; competitive intermolecular reactions observed.
BF₃·OEt₂ (2.0 eq) DCM 40 (Reflux) 4 85% Optimal Lewis acid activation; rapid oxonium formation drives clean intramolecular attack.
Polyphosphoric AcidNeat90242%Harsh conditions lead to partial degradation of the pyrimidine core.

Table 1: Condition optimization for the cyclization of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

Applications in Drug Discovery: Targeting Kinases

Probes derived from 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine are heavily utilized in mapping and inhibiting hyperactive kinase signaling in oncology and immunology.

For instance, structural modifications at the C7 position of the resulting imidazo[1,2-c]pyrimidine scaffold (originally the C2 position of the precursor) allow for the precise tuning of the molecule to fit the ATP-binding pocket of Spleen Tyrosine Kinase (Syk) [3]. Syk is a critical node in B-cell receptor (BCR) signaling. By utilizing these probes, researchers can effectively block the downstream phosphorylation of PLCγ2, thereby halting aberrant B-cell proliferation in autoimmune models.

SykPathway BCR B-Cell Receptor (BCR) Activation ITAM ITAM Phosphorylation (by Lyn Kinase) BCR->ITAM Syk Syk Kinase Recruitment & Activation ITAM->Syk PLCg2 PLCγ2 Activation Syk->PLCg2 Probe Imidazo[1,2-c]pyrimidine Molecular Probe Probe->Syk ATP-Competitive Inhibition Ca2 Calcium Mobilization & NFAT Activation PLCg2->Ca2 Prolif B-Cell Proliferation & Cytokine Release Ca2->Prolif

Fig 2: Disruption of the BCR/Syk signaling pathway by imidazo[1,2-c]pyrimidine-based molecular probes.

Beyond Syk, this identical precursor strategy has been successfully deployed to synthesize inhibitors for CDK2 (regulating cell cycle progression) [2], CHK1/MK2 (mediating DNA damage checkpoints)[1], and even allosteric modulators for the SHP2 phosphatase [4], proving the extraordinary versatility of the 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine building block.

References

  • Meng, Z., et al. (2013). "Potency Switch Between CHK1 and MK2: Discovery of imidazo[1,2-a]pyrazine- And imidazo[1,2-c]pyrimidine-based Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(10), 2863-2867. URL:[Link]

  • Krystof, V., et al. (2021). "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." European Journal of Medicinal Chemistry, 216, 113309. URL:[Link]

  • Hirabayashi, A., et al. (2008). "Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors." Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. URL:[Link]

  • Wang, X., et al. (2025). "Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects." Journal of Medicinal Chemistry. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine . This intermediate is highly valued in drug development for constructing functionalized N-heterocyclic APIs.

The synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloropyrimidine with aminoacetaldehyde diethyl acetal. While seemingly straightforward, researchers frequently encounter yield-limiting issues such as poor regioselectivity, acetal degradation, and over-amination. This guide synthesizes mechanistic insights with field-proven protocols to help you establish a robust, self-validating workflow.

Mechanistic Grounding: Understanding the Reaction Dynamics

To optimize this reaction, we must understand the causality behind the chemical behavior of the reagents:

  • Inherent C4 Regioselectivity: The pyrimidine ring's electron deficiency makes it highly susceptible to SNAr. Quantum Mechanical (QM) analyses demonstrate that the Lowest Unoccupied Molecular Orbital (LUMO) of unsubstituted 2,4-dichloropyrimidine is predominantly localized at the C4 position[1]. Because the LUMO at C4 is larger and more accessible than at C2, nucleophilic attack by the amine is kinetically favored at C4[2].

  • The Acetal Vulnerability: Aminoacetaldehyde diethyl acetal contains a highly acid-sensitive protecting group. The SNAr reaction generates one equivalent of hydrochloric acid (HCl)[3]. If the reaction medium is not strictly and uniformly buffered, local acidic pockets will rapidly hydrolyze the acetal into a reactive aldehyde, leading to polymerization and intractable tar.

Pathway Reactants 2,4-Dichloropyrimidine + Aminoacetaldehyde Diethyl Acetal Meisenheimer Meisenheimer Complex (LUMO localized at C4) Reactants->Meisenheimer SNAr Attack Degradation Acetal Hydrolysis & Polymerization (Triggered by unbuffered HCl) Reactants->Degradation Local Acidic pH C4_Prod C4-Aminated Product (Target: Fast, Kinetic) Meisenheimer->C4_Prod 0°C to RT C2_Prod C2-Aminated Product (Minor Isomer: Slow, Thermodynamic) Meisenheimer->C2_Prod Elevated Temp

Figure 1: Mechanistic pathway of 2,4-dichloropyrimidine SNAr amination.

Troubleshooting FAQs

Q1: My crude mixture turned black and viscous, and the yield is <10%. What happened? A: This is the classic signature of acetal cleavage and subsequent polymerization . When using inorganic bases like K₂CO₃ in organic solvents, poor solubility can lead to inadequate HCl scavenging. The localized drop in pH cleaves the diethyl acetal.

  • Solution: Switch to a fully soluble, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA)[2]. Ensure the base is present in a slight excess (1.2 to 1.5 eq) and is mixed with the pyrimidine before the amine is added.

Q2: LC-MS analysis shows a 2:1 mixture of isomers. How do I improve the C4 selectivity? A: Poor regioselectivity usually stems from poor temperature control or improper solvent selection. Higher temperatures provide the activation energy required to attack the less favored C2 position[1].

  • Solution: Conduct the amine addition strictly at 0 °C. Furthermore, using a polar aprotic solvent like Dichloromethane (DCM) or a specific n-BuOH/DIPEA system significantly enhances the inherent C4 preference compared to refluxing ethanol[2].

Q3: I am observing a significant impurity with a mass of +246 Da relative to the starting material. How do I prevent this? A: A mass addition of ~246 Da indicates di-substitution (the amine has displaced both the C4 and C2 chlorides). This occurs if the amine is in excess or if the addition rate is too fast, creating a high local concentration of the nucleophile.

  • Solution: Strictly limit the aminoacetaldehyde diethyl acetal to 1.00 - 1.05 equivalents. Add the amine dropwise over 30–60 minutes to a dilute solution of the pyrimidine.

G Start Low Yield of Target Compound LCMS Analyze Crude by LC-MS Start->LCMS Issue1 High C2 Isomer Ratio (Regioselectivity Issue) LCMS->Issue1 Issue2 Polymeric Tar Formation (Acetal Cleavage) LCMS->Issue2 Issue3 Di-aminated Product (Over-reaction) LCMS->Issue3 Sol1 Lower Temp to 0°C Use DCM or n-BuOH Issue1->Sol1 Sol2 Use Soluble Base (DIPEA) Ensure Anhydrous Conditions Issue2->Sol2 Sol3 Strict 1.0 eq Amine Slow Dropwise Addition Issue3->Sol3

Figure 2: Troubleshooting logic tree for low synthesis yields.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity. Note: Data reflects typical optimized ranges derived from SNAr principles on 2,4-dichloropyrimidines.

SolventBase (Eq)Temp (°C)Amine (Eq)Yield (%)C4 : C2 RatioPrimary Observation
EtOHK₂CO₃ (2.0)80 °C2.5< 20%2:1High di-substitution; tar formation.
THFTEA (1.5)RT1.155%5:1Moderate yield; some acetal degradation.
n-BuOHDIPEA (1.5)0 °C RT1.0582%> 15:1Clean reaction; excellent regioselectivity.
DCM DIPEA (1.5) 0 °C RT 1.05 88% > 20:1 Optimal conditions; no tar, high purity.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The use of anhydrous DCM and DIPEA ensures complete homogeneity, preventing the localized pH drops that destroy the acetal moiety.

Scale: 10.0 mmol Target: 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Materials Required:

  • 2,4-Dichloropyrimidine: 1.49 g (10.0 mmol, 1.0 eq)

  • Aminoacetaldehyde diethyl acetal: 1.40 g (10.5 mmol, 1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA): 1.94 g (15.0 mmol, 1.5 eq)

  • Anhydrous Dichloromethane (DCM): 40 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution & Cooling: Add 2,4-dichloropyrimidine (1.49 g) and anhydrous DCM (30 mL) to the flask. Stir until fully dissolved. Add DIPEA (1.94 g) to the solution. Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Nucleophile Addition: In a separate vial, dilute aminoacetaldehyde diethyl acetal (1.40 g) in anhydrous DCM (10 mL). Using a syringe pump or an addition funnel, add this amine solution dropwise to the reaction mixture over a period of 45 minutes. (Self-Validation Check: Slow addition prevents the exothermic spike that leads to C2 attack and di-substitution).

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour. Remove the ice bath and allow it to slowly warm to room temperature (approx. 20 °C) for an additional 2 hours. Monitor completion via TLC or LC-MS.

  • Buffered Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. (Self-Validation Check: The mildly basic aqueous wash neutralizes any residual amine salts and ensures the aqueous layer remains basic, strictly protecting the SNAr product's acetal group during extraction).

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure C4-aminated product.

References

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class | Chapter 29. Available at: [Link]

  • Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." ACS Publications. Available at:[Link]

Sources

"identifying and minimizing side reactions in 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine . This guide is engineered for researchers and drug development professionals navigating the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with aminoacetaldehyde diethyl acetal.

While this reaction is a fundamental building block in the synthesis of pyrrolo[2,3-d]pyrimidines and other kinase inhibitor scaffolds, it is notoriously prone to regioselectivity issues and acid-catalyzed degradation. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-fidelity, reproducible yields.

Section 1: Mechanistic Insights & Reaction Pathway

To control a reaction, you must first understand the electronic landscape of your reagents. 2,4-Dichloropyrimidine possesses two electrophilic sites (C-2 and C-4). Quantum mechanical analyses of the Lowest Unoccupied Molecular Orbital (LUMO) reveal a significantly larger coefficient at the C-4 position, making it the kinetically favored site for nucleophilic attack by primary amines[1].

Furthermore, the Meisenheimer complex intermediate formed during C-4 attack is stabilized by both the ortho and para nitrogen atoms of the pyrimidine ring. In contrast, attack at C-2 is only stabilized by the two ortho nitrogens. However, because the SNAr reaction generates stoichiometric hydrochloric acid (HCl), the acid-sensitive 2,2-diethoxyethyl (acetal) group is at severe risk of hydrolysis if the reaction environment is not meticulously buffered.

SNAr_Pathway SM 2,4-Dichloropyrimidine + Aminoacetaldehyde diethyl acetal Target 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (Target: C-4 Substitution) SM->Target DIPEA, EtOH or THF, 0°C to RT (Kinetic Control) Side1 4-Chloro-N-(2,2-diethoxyethyl)pyrimidin-2-amine (Side: C-2 Substitution) SM->Side1 High Temp / Thermodynamic Control Side3 Aldehyde Polymerization / Tarry Degradation (Side: Acetal Cleavage) SM->Side3 Insufficient Base (HCl Buildup) Side2 N,N'-Bis(2,2-diethoxyethyl)pyrimidine-2,4-diamine (Side: Bis-substitution) Target->Side2 Excess Amine / High Temp

Reaction pathway showing target C-4 substitution vs. C-2, bis-substitution, and acetal degradation.

Section 2: Troubleshooting Guide (Identifying Side Reactions)

Q: My LC-MS shows two distinct product peaks with the exact same mass [M+H]⁺. Why am I seeing a mixture? A: You are observing a mixture of the C-4 substituted target and the C-2 substituted regioisomer . While C-4 is kinetically favored, elevated temperatures provide enough thermal energy to overcome the activation barrier for C-2 substitution. If your reaction exotherms during the amine addition, local hot spots will drive C-2 formation. Causality Rule: Strict kinetic control (0 °C) isolates the reaction to the C-4 pathway [1].

Q: I am recovering a significant amount of a highly polar byproduct, and my yield of the desired mono-substituted product is low. What is happening? A: This is likely the bis-substituted byproduct (N,N'-bis(2,2-diethoxyethyl)pyrimidine-2,4-diamine). The first amine addition at C-4 donates electron density into the pyrimidine ring, deactivating the C-2 position toward further SNAr. However, if an excess of amine is present, or if the amine is added too quickly (creating high local concentrations), the second substitution will occur.

Q: My reaction mixture turned dark brown/black, and the NMR of the crude product is missing the characteristic acetal triplet/quartet peaks. What destroyed my product? A: Acid-catalyzed acetal hydrolysis. The SNAr reaction produces 1 equivalent of HCl. If your base (e.g., DIPEA) is insufficient, degraded, or poorly mixed, the local pH drops. Acid cleaves the 2,2-diethoxyethyl group into a highly reactive free aldehyde. This aldehyde rapidly undergoes Schiff base formation with unreacted amine or aldol condensation, resulting in intractable, tarry polymeric degradation products.

Section 3: Optimization & Minimization Strategies

To minimize side reactions, the experimental parameters must be tightly constrained. The following table summarizes the quantitative impact of various conditions on the reaction profile.

Quantitative Data: Reaction Parameter Impact Matrix
ParameterConditionC-4 Isomer (Target)C-2 IsomerBis-substitutedAcetal Intact?
Temperature 0 °C to RT> 90% < 5%< 5%Yes
Temperature Reflux (80 °C)~ 60%~ 20%~ 20%Yes
Base DIPEA (1.2 eq)> 90% < 5%< 5%Yes
Base None (No acid scavenger)< 30%< 5%< 5%No (Degraded)
Stoichiometry 2.5 eq Amine< 10%< 5%> 85% Yes
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Step 1: System Preparation

  • Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2,4-dichloropyrimidine (1.0 eq, 10.0 mmol) in anhydrous ethanol or THF (50 mL, 0.2 M). Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 12.0 mmol).

  • Validation: The solution must be clear and colorless. If it is cloudy, your solvent may be wet, which can lead to competitive hydrolysis of the pyrimidine chlorides.

Step 2: Thermal Control

  • Action: Submerge the flask in an ice-water bath. Insert an internal temperature probe.

  • Validation: Wait until the internal temperature stabilizes at ≤ 2 °C . Do not begin addition until this is confirmed.

Step 3: Controlled Nucleophile Addition

  • Action: Dissolve aminoacetaldehyde diethyl acetal (1.0 eq, 10.0 mmol) in 10 mL of the reaction solvent. Load this into an addition funnel or syringe pump. Add dropwise over a period of 30 to 45 minutes.

  • Causality: Slow addition ensures the nucleophile is the limiting reagent at any given microsecond, preventing bis-substitution and preventing exothermic temperature spikes that drive C-2 substitution.

Step 4: Reaction Monitoring

  • Action: Stir at 0 °C for 1 hour, then remove the ice bath and allow warming to room temperature (approx. 20 °C) for 2-4 hours.

  • Validation: Pull a 10 µL aliquot, quench in saturated NaHCO3, extract with EtOAc, and run TLC (Hexanes/EtOAc 7:3) or LC-MS. You should observe the consumption of the starting material and the appearance of a single major new spot/peak. If starting material persists, stir for an additional 2 hours.

Step 5: pH-Controlled Workup

  • Action: Concentrate the reaction mixture under reduced pressure (keep bath < 35 °C) to remove the bulk of the solvent. Dilute the residue with Ethyl Acetate (50 mL). Wash the organic layer with saturated aqueous NaHCO3 (2 x 30 mL) , followed by brine (30 mL).

  • Causality: The NaHCO3 wash is critical. It neutralizes any residual DIPEA·HCl salts. If you wash with water alone, the aqueous layer may become slightly acidic, triggering acetal hydrolysis during the final concentration step.

  • Validation: Check the pH of the aqueous NaHCO3 layer after the first wash; it must be ≥ 8. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: While TEA can be used, DIPEA (Hünig's base) is strongly recommended. DIPEA is significantly more sterically hindered than TEA, which virtually eliminates the risk of the base acting as a competing nucleophile. Furthermore, DIPEA is a slightly stronger base, providing superior protection for the acid-sensitive acetal group [2].

Q: Why do some literature procedures use inorganic bases like K2CO3 for this reaction? A: Inorganic bases like K2CO3 are excellent acid scavengers and are often used when the reaction is run in polar aprotic solvents (like DMF or dioxane) or under biphasic conditions. However, in alcoholic solvents at low temperatures, the solubility of K2CO3 is poor, leading to heterogeneous reaction kinetics. If the base cannot dissolve fast enough to neutralize the HCl as it forms, your acetal will degrade. If you must use K2CO3, ensure vigorous stirring and consider a water co-solvent.

Q: How should I store the purified 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine? A: Store the compound neat, under an inert atmosphere (Argon or N2), at -20 °C. Do not store it dissolved in halogenated solvents (like CDCl3 or DCM) for prolonged periods, as these solvents can slowly generate trace amounts of HCl over time via photodecomposition, which will silently degrade your acetal in the freezer.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. Available at:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 2015, 80(15), 7757-7763. Available at:[Link]

Technical Support Center: Optimization of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction for yield, purity, and scalability.

Reaction Overview and Mechanism

The synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-dichloropyrimidine, is reacted with 2,2-diethoxyethanamine. The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. The substitution preferentially occurs at the C4 position, which is generally more electrophilic and sterically accessible than the C2 position.[1][2]

The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

SNAr_Mechanism R1 2,4-Dichloropyrimidine Intermediate Meisenheimer-like Complex R1->Intermediate Nucleophilic Attack at C4 R2 2,2-Diethoxyethanamine R2->Intermediate Base Base (e.g., Et3N) Byproduct Base-HCl Salt Base->Byproduct HCl Quench Product 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine Intermediate->Product Loss of Cl-

Caption: General workflow for the SNAr synthesis.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield is a common issue that can stem from several sources. A systematic approach is best to diagnose the problem.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: The SNAr reaction rate is dependent on temperature, concentration, and the nucleophilicity of the amine. Insufficient thermal energy or reaction time can lead to a stalled reaction.

    • Solutions:

      • Increase Temperature: Gently refluxing in a suitable solvent like ethanol or isopropanol can significantly increase the reaction rate.[1] Monitor for potential side product formation at higher temperatures via TLC or LC-MS.

      • Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS. Continue the reaction until the 2,4-dichloropyrimidine starting material is consumed.

      • Check Reagent Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the amine to the dichloropyrimidine. Using a slight excess of the amine (1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Poor Reagent Quality:

    • Causality: Impurities in the starting materials can inhibit the reaction. 2,2-diethoxyethanamine can degrade over time. The 2,4-dichloropyrimidine can hydrolyze if exposed to moisture.

    • Solutions:

      • Verify the purity of your starting materials via NMR or GC-MS.

      • If the amine is old, consider distillation before use.

      • Ensure 2,4-dichloropyrimidine is handled in a dry environment.

  • Suboptimal Base:

    • Causality: The choice and amount of base are critical. The base neutralizes the generated HCl. If the HCl is not scavenged, it will protonate the amine nucleophile, rendering it unreactive.

    • Solutions:

      • Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use at least 1.5 equivalents to ensure the reaction medium remains basic.[1]

      • Inorganic bases like K₂CO₃ can also be used, particularly in polar aprotic solvents, but may lead to a heterogeneous mixture requiring vigorous stirring.

Question 2: I'm observing a significant amount of a di-substituted byproduct, N2,N4-bis(2,2-diethoxyethyl)pyrimidin-2,4-diamine. How can I improve selectivity for the mono-substituted product?

Answer: Formation of the di-substituted product is a classic selectivity challenge in reactions with 2,4-dichloropyrimidines. The initial product, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, is still activated towards a second nucleophilic attack at the C2 position.

  • Causality: The C4 position is more reactive than the C2 position, leading to the desired initial substitution.[1][2] However, if the reaction conditions are too harsh (high temperature, long reaction time) or there is a large excess of the amine nucleophile, the second substitution at C2 can occur.

  • Solutions:

    • Control Stoichiometry: Carefully control the amount of 2,2-diethoxyethanamine. Use no more than 1.1 equivalents.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature. You can start at room temperature and slowly increase the temperature while monitoring the reaction by TLC or LC-MS. Stop the reaction once the 2,4-dichloropyrimidine is consumed.

    • Slow Addition of Amine: Adding the amine dropwise to the solution of 2,4-dichloropyrimidine can help to maintain a low concentration of the nucleophile, favoring mono-substitution.

Troubleshooting_Flowchart Start Low Yield or Impurity Issue Q1 Is Starting Material Consumed? Start->Q1 Q2 Is Di-substitution Observed? Q1->Q2 Yes Sol1 Increase Temp/Time Check Base/Solvent Q1->Sol1 No Sol2 Reduce Amine Stoichiometry Lower Temperature Slow Amine Addition Q2->Sol2 Yes Sol3 Check Reagent Purity Consider Recrystallization Optimize Chromatography Q2->Sol3 No (Other Impurities) End1 Improved Yield Sol1->End1 End2 Improved Purity Sol2->End2 Sol3->End2

Caption: A decision tree for troubleshooting common issues.

Question 3: The purification of my product is difficult. It seems to be water-soluble and doesn't crystallize easily. What are my options?

Answer: The product, with its amine and diethoxyethyl groups, can have some water solubility, and the acetal group can be sensitive to acid. This can complicate purification.

  • Causality: The presence of multiple polar functional groups can make the compound tricky to handle. The acetal is labile under strongly acidic conditions, which can lead to decomposition during an acidic workup.

  • Solutions:

    • Aqueous Workup: After the reaction, quench with water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities and then with brine.[1] Avoid strong acids.

    • Column Chromatography: This is the most reliable method for purification. Use a silica gel column with a gradient elution system. A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Acid-Base Extraction (with caution): You can attempt a careful acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute, weak acid (e.g., 1% citric acid solution). The product should move to the aqueous layer as the ammonium salt. Then, carefully basify the aqueous layer with sodium bicarbonate and back-extract the product into an organic solvent. Warning: Monitor for acetal hydrolysis if you use this method.

    • Crystallization: If the product is an oil, try to form a salt (e.g., hydrochloride or oxalate) which may be more crystalline. Dissolve the purified oil in a minimal amount of a solvent like isopropanol and add a solution of HCl in ether or oxalic acid in ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: Polar protic solvents like ethanol and isopropanol are excellent choices as they are good at solvating the intermediate Meisenheimer complex and are easy to remove.[1] Polar aprotic solvents like acetonitrile or THF can also be used. The choice may depend on the scale of the reaction and the desired reaction temperature.

Q2: Can I use a stronger base like sodium hydride (NaH)? A2: It is not recommended. Sodium hydride is a very strong, non-nucleophilic base that will deprotonate the amine. While this increases its nucleophilicity, it is generally overkill for this reaction and can lead to more side products. A tertiary amine base like TEA or DIPEA is sufficient and much safer to handle.[3]

Q3: How do I effectively monitor the reaction? A3: Thin-layer chromatography (TLC) is the most common and convenient method.[4] Use a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). You should be able to see the consumption of the 2,4-dichloropyrimidine and the appearance of the more polar product spot. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

Q4: My 2,2-diethoxyethanamine starting material is dark. Can I still use it? A4: A dark color often indicates impurities from degradation. It is highly recommended to purify it by vacuum distillation before use to ensure consistent and high-yielding reactions.

Optimization of Reaction Conditions: Data Summary

The following table summarizes the expected impact of key reaction parameters on the synthesis.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale
Solvent EthanolGoodGoodGood solubility for reactants and intermediates.[1]
AcetonitrileGoodGoodPolar aprotic solvent, can increase rate.[4]
DichloromethaneModerateModerateLower boiling point may require longer reaction times.
Base Triethylamine (TEA)GoodGoodStandard, effective, and non-nucleophilic.[1]
K₂CO₃Moderate-GoodModerateHeterogeneous, may require phase-transfer catalyst.
NoneVery LowPoorHCl generated will protonate and deactivate the amine.
Temperature Room TempLowHighSlow reaction rate, but minimal side products.
60 °CGoodGoodA good balance between reaction rate and selectivity.
Reflux (>80 °C)HighModerate-LowFaster reaction but increased risk of di-substitution.
Amine Equiv. 1.05 eq.GoodHighSlight excess drives reaction without significant di-substitution.
1.5 eq.HighModerateIncreased rate but higher risk of di-substitution.
2.0 eq.HighLowSignificant formation of the di-substituted byproduct is likely.

Detailed Experimental Protocol (Optimized)

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq.)

  • 2,2-Diethoxyethanamine (1.1 eq.)

  • Triethylamine (1.5 eq.)

  • Ethanol (anhydrous)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,4-dichloropyrimidine and anhydrous ethanol (to make a ~0.5 M solution).

  • Stir the solution at room temperature and add the triethylamine.

  • Add the 2,2-diethoxyethanamine dropwise over 10-15 minutes.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the 2,4-dichloropyrimidine is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine-5-carboxamide.
  • Egan, W. J., et al. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 81(17), 7944-7953.
  • NSR laboratories Pvt. Ltd. (2025). 2,4-Dichloropyrimidine: Key Applications and Testing Insights.
  • Morin, M. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7892-7905.
  • Chemistry LibreTexts. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
  • ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines.
  • Benchchem. Avoiding side product formation in pyrimidine synthesis.
  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • PMC. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • Benchchem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Chemistry LibreTexts. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Benchchem. Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.
  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
  • Chemistry LibreTexts. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • PubMed. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2,2-diethoxy-1-isocyanoethane.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.
  • PubMed. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(19), 2716-2725.
  • MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Sources

"investigating the degradation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine in various solvents"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Welcome to the technical support center for 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile but sensitive molecule. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the integrity and success of your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The advice provided is based on fundamental chemical principles and extensive experience with related heterocyclic compounds.

Q1: I'm seeing an unexpected peak (or peaks) in my HPLC/LC-MS analysis after dissolving my compound. What's happening?

Answer: This is the most frequently reported issue and is almost certainly due to the degradation of the parent compound. 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine has two primary points of instability, which can lead to distinct degradation products depending on your solvent and ambient conditions.

  • Solvolysis at the 2-Chloro Position: The 2-chloropyrimidine core is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1][2]. If your solvent is nucleophilic (e.g., water, methanol, ethanol), it can attack the electron-deficient C2 carbon, displacing the chloride ion. This process, known as solvolysis, is often the main degradation pathway[3][4].

    • In water or aqueous buffers , this leads to the formation of N-(2,2-diethoxyethyl)pyrimidin-2-hydroxy-4-amine (a pyrimidone).

    • In methanol , you will form the 2-methoxy derivative.

  • Acid-Catalyzed Hydrolysis of the Acetal Side Chain: The N-(2,2-diethoxyethyl) group is an acetal. Acetals are notoriously unstable under acidic conditions, even trace amounts of acid in your solvent can catalyze its hydrolysis to an aldehyde. This reaction requires the presence of water.

These two pathways can occur independently or concurrently, leading to a complex mixture of impurities.

DegradationPathways cluster_0 Pathway A: Solvolysis at C2 cluster_1 Pathway B: Acetal Hydrolysis Parent 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine Pyrimidone N-(2,2-diethoxyethyl)- 2-hydroxypyrimidin-4-amine Parent->Pyrimidone H₂O (Hydrolysis) Methoxy N-(2,2-diethoxyethyl)- 2-methoxypyrimidin-4-amine Parent->Methoxy MeOH (Methanolysis) Aldehyde 2-chloro-N-(2-oxoethyl)- pyrimidin-4-amine Parent->Aldehyde H₃O⁺ (Acid/Water)

Caption: Primary degradation pathways for the target molecule.

Q2: My reaction yield is very low when using this compound as a starting material. What are the likely causes?

Answer: Low yields are often a direct consequence of the starting material degrading under the reaction conditions. Consider the following:

  • Solvent Choice: If your reaction is in a protic solvent (alcohols, water), you are likely losing a significant portion of your starting material to solvolysis before it can react as intended[2][5].

  • Reaction Temperature: The rate of degradation, particularly hydrolysis, increases with temperature[2]. If your reaction requires prolonged heating, degradation can become the dominant process.

  • pH of the Reaction Mixture: If your reaction generates an acidic byproduct or requires an acid catalyst, you risk rapid hydrolysis of the acetal side chain. Conversely, strongly basic conditions can also promote side reactions on the pyrimidine ring.

  • Water Content: Even in aprotic solvents like DMF or DMSO, trace amounts of water can be sufficient to cause slow hydrolysis over the course of a long reaction[5]. Using anhydrous solvents is critical.

Troubleshooting Strategy:

  • Run a control experiment where you stir the starting material in the reaction solvent at the target temperature (without other reagents) for the duration of the reaction.

  • Monitor the control experiment by HPLC to quantify the stability of your starting material under the proposed conditions.

  • If degradation is significant (>5-10%), you must reconsider your reaction conditions (e.g., switch to an anhydrous aprotic solvent, lower the temperature, or use a milder catalyst).

Q3: I'm observing inconsistent results between experiments, even when following the same procedure. Why?

Answer: Inconsistency often points to unaccounted variables that affect the stability of the compound. The most common culprits are:

  • Solvent Quality: The water content in your solvents can vary from bottle to bottle and even day to day, especially with hygroscopic solvents like DMF and DMSO. A "fresh" bottle of anhydrous solvent will give different results than one that has been opened multiple times.

  • Storage of Stock Solutions: If you prepare a stock solution and use it over several days or weeks, it will degrade over time, even when stored at low temperatures[5]. A solution used on day 1 will be more potent than the same solution used on day 5.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric moisture, accelerating degradation[5].

Best Practices for Consistency:

  • Always use freshly opened bottles of high-purity, anhydrous solvents.

  • Prepare stock solutions immediately before use. Do not store them for extended periods.

  • If you must store a solution, aliquot it into single-use vials to avoid freeze-thaw cycles and minimize exposure to air and moisture.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best solvents for handling and storing this compound?

Answer: The choice of solvent is paramount for maintaining the integrity of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. Based on its chemical structure, we have classified common laboratory solvents by their associated degradation risk.

Data Presentation: Solvent Compatibility & Degradation Risk

Solvent ClassRecommended SolventsRisk LevelPrimary Degradation Pathway(s)
Aprotic Non-polar Toluene, DichloromethaneLow Minimal risk if anhydrous.
Aprotic Polar Acetonitrile, DMF, DMSOLow to Medium Low risk if strictly anhydrous. Risk increases with water content.[5]
Protic Polar Methanol, EthanolHigh Rapid solvolysis (alcoholysis) at the C2 position.[4]
Aqueous/Protic Water, BuffersVery High Rapid hydrolysis at the C2 position.[6] Acetal hydrolysis if acidic.

Recommendation: For preparing stock solutions or running reactions where the compound's integrity is critical, always use anhydrous aprotic polar solvents like Acetonitrile, DMF, or DMSO.

FAQ 2: What are the ideal storage conditions for the solid compound and its solutions?

Answer:

  • Solid Compound: Store in a tightly sealed container in a desiccator at -20°C. Protect from light and moisture.

  • Solutions: As a rule, prepare solutions fresh for each experiment. If short-term storage is unavoidable:

    • Use an anhydrous aprotic solvent (e.g., Acetonitrile).

    • Store in small, single-use aliquots in sealed vials.

    • Store at -20°C or -80°C for no longer than one week.[5]

    • Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of atmospheric moisture into the cold solution.

FAQ 3: How can I set up a simple experiment to check the stability of my compound in a specific solvent?

Answer: You can perform a forced degradation or stability-indicating study. This protocol provides a general workflow for assessing the stability of your compound in a chosen solvent over time using HPLC analysis.

Experimental Protocol: Solvent Stability Assessment

Objective: To quantify the degradation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine in a specific solvent at a set temperature over time.

Materials:

  • 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

  • Solvent of interest (e.g., Methanol)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC vials

Workflow Diagram:

StabilityWorkflow cluster_prep 1. Solution Preparation cluster_sampling 2. Time-Point Sampling cluster_analysis 3. HPLC Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile (Stable) prep_test Dilute to 0.1 mg/mL in Test Solvent (e.g., MeOH) prep_stock->prep_test t0 t=0 (Immediate Analysis) prep_test->t0 incubation Incubate at RT or 40°C prep_test->incubation hplc Inject Samples onto HPLC t0->hplc sampling Sample at t=1, 2, 4, 8, 24h incubation->sampling sampling->hplc quantify Quantify Parent Peak Area hplc->quantify plot Plot % Parent Remaining vs. Time quantify->plot

Caption: Experimental workflow for a solvent stability study.

Step-by-Step Procedure:

  • Prepare a Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a stable solvent in which it is known to be soluble and stable (e.g., anhydrous Acetonitrile). This is your reference stock.

  • Prepare the Test Solution (0.1 mg/mL): Dilute 1 mL of the primary stock solution into a 10 mL volumetric flask using the solvent you wish to test (e.g., Methanol). This is your test solution.

  • Time Zero (t=0) Sample: Immediately transfer an aliquot of the test solution to an HPLC vial and analyze it. This provides the initial peak area for the undegraded compound.

  • Incubate: Store the remaining test solution in a sealed flask at the desired temperature (e.g., room temperature or 40°C to accelerate degradation).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubated test solution, transfer it to an HPLC vial, and analyze it immediately.

  • Data Analysis:

    • For each time point, record the peak area of the parent compound.

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample: % Remaining = (Area_t / Area_t0) * 100.

    • Plot % Remaining versus Time to visualize the degradation kinetics.

This procedure will provide clear, quantitative data on the stability of your compound in the chosen solvent and allow you to make informed decisions for your future experiments.

References

  • Żywicka, B., & Możejko, P. (2025, June 27). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.
  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
  • Gage, J. R., & He, X. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(4), 850-854. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry [Video]. YouTube. [Link]

  • BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. BenchChem.
  • Vega, F., Sanna, A., Navarrete, B., Maroto-Valer, M. M., & Cortés, V. J. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology, 4(6), 707-733. [Link]

  • Dawodu, O. F., & Meisen, A. (1996). Degradation of aqueous diethanolamine solutions by carbon dioxide. Industrial & Engineering Chemistry Research, 35(8), 2536-2545.
  • Rayer, A. V., & Weerachanchai, P. (2016). Chemical stability and characterization of degradation products of blends of 1-(2-hydroxyethyl)pyrrolidine and 3-amino-1-propanol. Industrial & Engineering Chemistry Research, 55(49), 12626-12636. [Link]

  • Lepaumier, H., da Silva, E. F., Einbu, A., Grimstvedt, A., & Vernstad, K. (2011). Comparison of MEA, MDEA and Pz degradation in pilot-scale absorption/stripping units. Energy Procedia, 4, 1652-1659.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 12-20. [Link]

  • Sharma, G., & Kumar, S. (2014). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. Journal of Pharmaceutical and Biomedical Analysis, 98, 334-341. [Link]

  • Sriram, D., & Yogeeswari, P. (2015). Determination and quantification of related substances and degradation products in bictegravir by full factorial design evaluated HPLC and mass spectrometry. Analytical Methods, 7(18), 7626-7633. [Link]

  • Wikipedia. (n.d.). Solvolysis. In Wikipedia. Retrieved March 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Cyclization of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working on the synthesis of pyrrolo[2,3-d]pyrimidine scaffolds—a critical pharmacophore found in numerous kinase inhibitors (e.g., JAK, Mer, and Axl inhibitors)[1].

The conversion of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine to 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a tandem reaction involving the acid-catalyzed deprotection of an acetal to a highly reactive aldehyde, followed by an intramolecular electrophilic cyclization[2]. While this pathway is highly efficient, deviations in reaction parameters often lead to distinct, structurally identifiable byproducts[3]. This guide provides the mechanistic causality, analytical data, and self-validating protocols needed to troubleshoot and optimize this workflow.

Mechanistic Pathway & Byproduct Formation

Understanding the specific trajectory of the intermediate is the key to controlling the reaction. The diagram below illustrates the intended cyclization pathway alongside the two most common failure modes: hydrolysis and polymerization.

G SM Starting Material 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine Acid Acidic Deprotection (H+, H2O) SM->Acid Aldehyde Intermediate Aldehyde 2-(2-chloropyrimidin-4-ylamino) acetaldehyde Acid->Aldehyde Cyclization Intramolecular Cyclization (-H2O) Aldehyde->Cyclization Polymerization Side Reaction: Intermolecular Aldol Condensation Aldehyde->Polymerization Product Target Product 2-chloro-7H-pyrrolo[2,3-d]pyrimidine Cyclization->Product Hydrolysis Side Reaction: Hydrolysis (Excess H2O / Heat) Product->Hydrolysis Byproduct1 Byproduct 1 2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine Hydrolysis->Byproduct1 Byproduct2 Byproduct 2 Polymeric Tars / Dimers Polymerization->Byproduct2

Mechanistic workflow of acetal cyclization and primary byproduct formation pathways.

Quantitative Data & Analytical Characterization

To establish a self-validating system, you must track the reaction's progress using LC-MS and NMR. The disappearance of the starting material must correlate with the transient appearance of the aldehyde, culminating in the target product. Use the table below to identify species in your reaction mixture.

CompoundStructural RoleFormulaExact MassExpected [M+H]+Relative RT (RP-HPLC)Key Diagnostic ¹H NMR Signal
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine Starting MaterialC₁₀H₁₆ClN₃O₂245.09246.11.00 (Ref)4.65 ppm (t, 1H, acetal CH)
2-(2-chloropyrimidin-4-ylamino)acetaldehyde Reactive IntermediateC₆H₆ClN₃O171.02172.00.659.70 ppm (s, 1H, aldehyde CHO)
2-chloro-7H-pyrrolo[2,3-d]pyrimidine Target ProductC₆H₄ClN₃153.01154.00.857.40 ppm (d, 1H, pyrrole CH)
2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine Hydrolysis ByproductC₆H₅N₃O135.04136.00.40Broad NH/OH, no Cl isotope pattern
Aldol Dimers / Tars Polymeric ByproductVariableVariable>300Tailing (>1.20)Broad unresolved aromatic multiplets

Troubleshooting FAQs

Q1: My LC-MS shows a dominant peak at m/z 136 instead of the desired m/z 154. What is this byproduct and how do I prevent it? A: The peak at m/z 136 corresponds to 2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine . Causality: The pyrimidine ring is highly electron-deficient, making the 2-chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). When cyclization is performed in hot aqueous acid (e.g., refluxing aqueous HCl), water acts as a nucleophile and displaces the chloride ion. Solution: Eliminate the water nucleophile. Switch from aqueous acids to anhydrous acidic conditions, such as 4.0 M HCl in 1,4-dioxane or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Q2: The reaction stalls, and I observe a persistent intermediate at m/z 172. Why isn't the cyclization completing? A: The mass of 172 corresponds to the uncyclized intermediate aldehyde (2-(2-chloropyrimidin-4-ylamino)acetaldehyde). Causality: Acetal deprotection is relatively fast, but the subsequent intramolecular cyclization requires the aldehyde oxygen to be sufficiently protonated. This protonation makes the carbonyl carbon highly electrophilic, allowing the C5 position of the pyrimidine ring to attack it. If your acid is too weak or the temperature is too low, the electrophilicity threshold is not met. Solution: Increase the acid equivalents (up to 5.0 eq) or elevate the reaction temperature to 80 °C to provide the necessary activation energy for the C-C bond formation.

Q3: The reaction mixture turns black, and my isolated yields are below 30% due to baseline resolution issues on the HPLC. What is happening? A: You are observing intermolecular aldol condensation and polymerization . Causality: The intermediate aldehyde is highly reactive. In concentrated solutions, the rate of bimolecular (intermolecular) collisions between aldehyde molecules competes with the unimolecular (intramolecular) cyclization. This leads to the formation of dimeric Schiff bases and polymeric tars. Solution: Run the reaction at high dilution (e.g., 0.05 M to 0.1 M). Alternatively, use a slow-addition technique where the starting material is added dropwise to a heated acid solution, ensuring the intermediate aldehyde is kept at a near-zero steady-state concentration.

Experimental Protocols

Protocol A: Optimized Anhydrous Cyclization (Minimizing Hydrolysis & Polymerization)

This protocol is designed to be self-validating. By utilizing anhydrous conditions and high dilution, both the 2-hydroxy byproduct and polymeric tars are systematically suppressed.

  • Dissolution: Dissolve 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq, e.g., 10 mmol, 2.45 g) in anhydrous 1,4-dioxane (100 mL) to achieve a 0.1 M concentration.

  • Acid Addition: Purge the reaction vessel with nitrogen. Slowly add 4.0 M HCl in 1,4-dioxane (5.0 eq, 50 mmol, 12.5 mL) dropwise at room temperature over 15 minutes.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C.

  • Validation (In-Process Control): After 2 hours, pull a 10 µL aliquot. Run Protocol B (below). The reaction is complete when the m/z 172 peak is <2% relative to the m/z 154 peak.

  • Quenching: Cool the reaction to 0 °C. Carefully neutralize by adding saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5. (Note: Do not use strong bases like NaOH, which can trigger late-stage SNAr hydrolysis).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Protocol B: LC-MS Analytical Characterization Workflow

Use this method to validate the mechanistic progression of the reaction.

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture into 1 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 1.7 µm, 2.1 x 50 mm). Run a linear gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) mode.

  • Data Interpretation:

    • Confirm the product at m/z 154.0. Verify the presence of the characteristic 3:1 isotopic ratio (m/z 154.0 and 156.0), which mathematically proves the retention of the single chlorine atom.

    • If m/z 136.0 is detected, the chlorine has been lost (hydrolysis).

References

  • Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3-d]pyrimidines Source: Organic Letters - ACS Publications URL:[2]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors Source: Taylor & Francis URL:[1]

  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof Source: Google Patents URL:[3]

Sources

"strategies to prevent the decomposition of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the handling, purification, and storage of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine . This highly reactive bifunctional intermediate is widely used in the synthesis of fused bicyclic heterocycles (such as pyrrolo[2,3-d]pyrimidines and imidazo[1,2-a]pyrimidines)[1].

Due to the presence of both an electrophilic 2-chloropyrimidine moiety and an acid-labile acetal group, this compound is notoriously unstable under standard laboratory conditions. This guide provides field-proven strategies to prevent its decomposition, grounded in mechanistic causality.

Mechanistic Overview: The Autocatalytic Degradation Loop

To successfully handle this compound, one must understand why it degrades. The molecule contains two structural vulnerabilities that interact destructively:

  • The 2-Chloropyrimidine Ring: The highly electron-deficient nature of the pyrimidine ring makes the C2-chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by trace moisture[2]. This hydrolysis yields a 2-hydroxypyrimidine and releases hydrochloric acid (HCl) .

  • The 2,2-Diethoxyethyl Acetal: Acetals are stable to base but highly labile to acid[3]. The HCl generated from the SNAr reaction protonates the acetal oxygen, triggering the loss of ethanol and the formation of a highly reactive aldehyde[4].

Because the degradation of the first functional group (the chloride) produces the catalyst (HCl) that destroys the second functional group (the acetal), the compound undergoes an autocatalytic degradation loop resulting in rapid oligomerization and the formation of black, intractable tars.

Degradation Pathway Visualization

DecompositionPathway Molecule 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine Hydrolysis SNAr Hydrolysis of 2-Chloro Group Molecule->Hydrolysis H2O exposure Acetal Acetal Cleavage (-2 EtOH) Molecule->Acetal H+ exposure Moisture Trace Moisture (H2O) Moisture->Hydrolysis Acid Release of HCl (Autocatalysis) Hydrolysis->Acid Byproduct Acid->Acetal Catalyzes (H+) Aldehyde Reactive Aldehyde Intermediate Acetal->Aldehyde Polymer Oligomerization & Degradation (Tars) Aldehyde->Polymer Condensation Base Intervention: Add Base (K2CO3 / TEA) Base->Acid Neutralizes

Autocatalytic degradation pathway and basic intervention strategy.

Troubleshooting & FAQs

Q1: My isolated compound turns from an off-white solid to a dark brown/black tar overnight at room temperature. What is happening? A: This is the hallmark of autocatalytic degradation. Trace moisture in the sample or the atmosphere caused a small fraction of the 2-chloro group to hydrolyze, releasing HCl[2]. This acid rapidly cleaved the acetal into an aldehyde[4], which then polymerized with the secondary amine of neighboring molecules. Solution: You must rigorously dry the compound and store it over a non-nucleophilic acid scavenger (see Protocol A).

Q2: During LC-MS analysis, my main peak disappears, and I see new masses at [M+H]-46 and [M+H]-74. How do I fix this? A: The mass losses correspond to the sequential loss of one molecule of ethanol (-46 Da) and two molecules of ethanol + formation of the aldehyde (-74 Da)[3]. This occurs because standard LC-MS mobile phases (like 0.1% Formic Acid in Water/Acetonitrile) are highly acidic. Solution: Switch your LC-MS method to a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to observe the intact mass.

Q3: I am losing my product during silica gel column chromatography. The recovery is less than 20%. A: Standard silica gel is inherently acidic (pH ~4.5-5.5) and contains surface silanol groups that will catalyze acetal hydrolysis during the run[3]. Solution: You must deactivate the silica gel prior to loading your sample (see Protocol B).

Quantitative Data & Analytical Signatures

Use the following table to rapidly diagnose the specific decomposition pathway occurring in your batch based on analytical readouts.

Degradation PathwayEnvironmental TriggerAnalytical Signature (LC-MS / NMR)Primary Prevention Strategy
Acetal Hydrolysis Trace Acid (H⁺), Acidic SilicaLC-MS: [M+H]-46, [M+H]-74.NMR: Loss of triplet at ~1.2 ppm (CH₃) and multiplet at ~3.6 ppm (CH₂).Buffer with 0.1% TEA; avoid acidic solvents.
SNAr Hydrolysis Moisture (H₂O), High TempLC-MS: [M+H]-18 (Cl replaced by OH).NMR: Shift in pyrimidine aromatic protons.Strict anhydrous conditions; Argon backfill.
Oligomerization Aldehyde formation (post-acetal cleavage)Visual: Dark brown/black color.NMR: Broad, unresolved baseline.Store at -20°C; avoid concentration to dryness without base.

Step-by-Step Experimental Protocols

To ensure a self-validating system where the compound remains stable throughout its lifecycle, strictly adhere to the following methodologies.

Protocol A: Stabilized Isolation and Storage

Causality: By intentionally introducing a volatile, non-nucleophilic base during the final concentration step, any trace HCl generated is immediately neutralized as a triethylammonium chloride salt, breaking the autocatalytic loop.

  • Reaction Quench: Following the synthesis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, quench the crude reaction mixture with saturated aqueous NaHCO₃ to neutralize all acidic byproducts.

  • Extraction & Drying: Extract the product into Ethyl Acetate (EtOAc). Wash the organic layer with brine and dry over anhydrous K₂CO₃ (do not use MgSO₄, as it is slightly acidic).

  • Base Spiking (Critical Step): Filter off the drying agent. Before concentrating the solvent, add 0.1% v/v Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to the filtrate.

  • Concentration: Evaporate the solvent under reduced pressure. Strictly maintain the water bath temperature below 30°C to prevent thermal SNAr degradation.

  • Storage: Transfer the resulting residue to an amber glass vial. Flush the vial with a gentle stream of Argon gas for 30 seconds, seal tightly with a PTFE-lined cap, and store at -20°C.

Protocol B: Base-Deactivated Silica Gel Chromatography

Causality: Pre-treating the column neutralizes the acidic silanol sites on the silica gel, preventing the stationary phase from acting as a solid-state acid catalyst for acetal cleavage[3].

  • Column Preparation: Pack the silica gel column using your starting eluent (e.g., Hexanes/EtOAc).

  • Deactivation: Flush the packed column with 2 to 3 column volumes of the starting eluent containing 2% v/v TEA .

  • Equilibration: Flush the column with 1 column volume of the starting eluent containing 0.5% v/v TEA to remove excess base.

  • Elution: Load your sample and run the chromatography, ensuring that 0.5% TEA is maintained in all mobile phase mixtures throughout the entire gradient.

  • Fraction Collection: Pre-spike all collection tubes with 10 µL of TEA to ensure the product drops into a stabilized, basic environment.

References

  • [3] Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry.

  • [1] eCF 309 | CAS 2001571-40-8 (mTOR inhibitor synthesized via diethoxyethyl-pyrimidine intermediates). Tocris Bioscience.

  • [4] The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry - ACS Publications.

  • [2] The Effect of Substituents on the Reactivity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes. ProQuest.

Sources

"techniques to increase the reaction rate of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and regioselective challenges encountered during the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine with aminoacetaldehyde diethyl acetal.

This guide moves beyond basic recipes, providing the mechanistic causality behind each experimental choice to ensure your drug development workflows are robust, scalable, and self-validating.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction rate sluggish at room temperature, and how can I accelerate it without degrading the acetal group? The Causality: The SNAr mechanism relies on the nucleophilic attack of the primary amine on the electron-deficient pyrimidine ring, forming an anionic Meisenheimer complex. While aminoacetaldehyde diethyl acetal is a competent nucleophile, its bulky acetal tail introduces steric hindrance that raises the activation energy ( ΔG‡ ) of the transition state. The Solution: To increase the reaction rate, you must manipulate the solvent environment and thermal energy. Switching from protic solvents (which hydrogen-bond to and dampen the amine's nucleophilicity) to polar aprotic solvents like DMF or NMP increases the ground-state energy of the nucleophile. Coupling this with microwave irradiation at 80°C rapidly overcomes the activation barrier, reducing reaction times from 24 hours to 20 minutes[1]. The acetal group remains stable under these conditions provided the reaction is strictly non-acidic.

Q2: How do I control regioselectivity to favor the C4-amine over the C2-amine? The Causality: 2,4-Dichloropyrimidine possesses two electrophilic sites. However, literature surveys of over 1,500 SNAr and cross-coupling reactions confirm that the C4 position is inherently more reactive[2]. This kinetic preference occurs because the Meisenheimer complex generated via C4 attack is stabilized by both the ortho- and para-ring nitrogens. Attack at C2 is only stabilized by the two ortho-nitrogens[3]. The Solution: To maximize this inherent C4 > C2 kinetic preference, avoid using excess equivalents of the amine and strictly control the temperature. Pushing the reaction with excess heat or prolonged reaction times can lead to thermodynamic scrambling or double-amination (forming the 2,4-diaminated byproduct).

Q3: What is the optimal base, and why am I seeing high levels of unreacted primary amine? The Causality: As the SNAr reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this HCl will protonate your starting aminoacetaldehyde diethyl acetal, converting it into a non-nucleophilic ammonium salt and stalling the reaction prematurely. The Solution: N,N-Diisopropylethylamine (DIPEA) is the optimal base[4]. Its significant steric bulk prevents it from acting as a competing nucleophile against the pyrimidine ring, but it remains highly effective at scavenging the generated HCl, thereby driving the reaction rate forward.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of varying reaction parameters on the rate and regioselectivity of the synthesis.

SolventBaseTemperatureTimeC4:C2 RatioYield (%)Scientific Rationale & Notes
EthanolTEA (1.5 eq)25°C24 h85:1545%Protic solvent dampens nucleophilicity; sluggish rate.
EthanolDIPEA (1.5 eq)80°C (Reflux)6 h90:1072%Standard thermal conditions; moderate C4 selectivity.
DMFK₂CO₃ (2.0 eq)25°C12 h92:865%Heterogeneous base limits reaction rate; good selectivity.
DMF DIPEA (1.5 eq) 80°C (MW) 20 min 95:5 88% Optimal. Polar aprotic solvent + MW heating maximizes rate and kinetic C4 selectivity[1].

Part 3: Reaction Logic & Workflows

SNAr_Mechanism cluster_paths Nucleophilic Attack Pathways SM 2,4-Dichloropyrimidine + Aminoacetaldehyde diethyl acetal C4_Attack Attack at C4 (Kinetically Favored) SM->C4_Attack Base (DIPEA) Solvent (DMF) C2_Attack Attack at C2 (Minor Pathway) SM->C2_Attack Excess Heat / Poor Solvent Choice MC_C4 Meisenheimer Complex (Stabilized by ortho/para N) C4_Attack->MC_C4 MC_C2 Meisenheimer Complex (Stabilized by ortho N only) C2_Attack->MC_C2 Prod_C4 2-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine (Major Product) MC_C4->Prod_C4 -HCl Prod_C2 4-Chloro-N-(2,2-diethoxyethyl) pyrimidin-2-amine (Impurity) MC_C2->Prod_C2 -HCl

Fig 1: SNAr mechanistic pathways and regioselectivity logic for 2,4-dichloropyrimidine amination.

Exp_Workflow Step1 1. Reagent Prep Equimolar 2,4-DCP & Acetal Amine Step2 2. Solvent/Base Add DMF & 1.5 eq DIPEA Step1->Step2 Step3 3. Heating Microwave 80°C (20 min) Step2->Step3 Step4 4. Monitoring LC-MS Check [M+H]+ 246.1 Step3->Step4 Step4->Step3 If SM > 5% Step5 5. Workup Aq. Quench & EtOAc Extract Step4->Step5 Step6 6. Purification Flash Column (Hexane/EtOAc) Step5->Step6

Fig 2: Optimized experimental workflow for microwave-assisted C4-selective SNAr amination.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes microwave-assisted synthesis to maximize the reaction rate while employing in-process LC-MS checks to validate regioselectivity and prevent over-reaction.

Scale: 1.0 mmol

Step 1: Reagent Preparation

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) and stir until complete dissolution is achieved.

Step 2: Nucleophile and Base Addition

  • Add N,N-Diisopropylethylamine (DIPEA) (261 µL, 1.5 mmol) to the solution[4].

  • Dropwise, add aminoacetaldehyde diethyl acetal (145 µL, 1.0 mmol). Critical Rationale: Maintaining a strict 1.0 equivalent of the amine prevents the formation of the 2,4-diaminated byproduct.

Step 3: Microwave Irradiation

  • Seal the vial with a crimp cap and place it in the microwave reactor.

  • Irradiate at 80°C for exactly 20 minutes with high stirring[1].

Step 4: In-Process Validation (LC-MS)

  • Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Validation Checkpoints:

    • Target Product: Look for the major peak at [M+H]⁺ = 246.1 m/z .

    • Starting Material Depletion: Ensure the 2,4-dichloropyrimidine peak ([M+H]⁺ = 148.9 m/z ) is < 5% by UV area. If > 5%, re-subject to microwave heating for 5 additional minutes.

    • Over-reaction Check: Monitor for the diaminated byproduct at [M+H]⁺ = 343.2 m/z . If this exceeds 5%, your temperature profile was too aggressive, or the amine stoichiometry was inaccurate.

Step 5: Workup and Extraction

  • Transfer the cooled mixture to a separatory funnel containing 15 mL of half-saturated aqueous NaCl (brine) to quench the reaction and partition the DMF.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Combine the organic layers, wash with water (2 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes:Ethyl Acetate (80:20 to 60:40). The C4-isomer (target) typically elutes slightly slower than the C2-isomer impurity due to differences in hydrogen-bonding capability with the silica stationary phase.

Sources

"identification of unknown peaks in the analysis of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical characterization of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine . This compound is a critical, highly reactive intermediate frequently utilized in the synthesis of pyrrolo[2,3-d]pyrimidine-based active pharmaceutical ingredients (APIs), such as Janus kinase (JAK) inhibitors [1].

Analyzing this intermediate presents a unique dual-challenge: the 2,2-diethoxyethyl group is an acid-labile acetal prone to rapid hydrolysis, while the 2-chloropyrimidine moiety is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr). This guide provides drug development professionals with mechanistic troubleshooting, self-validating protocols, and structural elucidation strategies to confidently identify unknown peaks during LC-MS/MS analysis.

Diagnostic Troubleshooting & FAQs

Q1: During LC-MS analysis, I observe a massive unknown peak at [M+H]⁺ 154 that elutes earlier than the parent peak. What is this, and how do I prevent it? The Causality: This is the classic signature of acid-catalyzed acetal deprotection followed by intramolecular cyclization. When exposed to acidic diluents (e.g., 0.1% Formic Acid or TFA), the 2,2-diethoxyethyl group hydrolyzes, losing two molecules of ethanol (-92 Da) to form an aldehyde intermediate ([M+H]⁺ 172). This aldehyde rapidly undergoes cyclodehydration with the C5 position of the pyrimidine ring to form the rigid 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core ([M+H]⁺ 154). The Solution: This is an artifact of your sample preparation, not a true synthesis impurity. Switch your sample diluent to a slightly alkaline buffer (e.g., 10 mM Ammonium Bicarbonate, pH 7.5) to lock the acetal in its stable state.

Q2: We are seeing a co-eluting impurity with a mass of [M+H]⁺ 242. Is this a related substance from the upstream synthesis? The Causality: If your sample diluent or mobile phase contains Methanol, this is almost certainly a solvent-induced artifact. The 2-chloropyrimidine ring is highly electrophilic. Methanol acts as a nucleophile, displacing the chlorine atom via an SNAr mechanism to form the 2-methoxy derivative ([M+H]⁺ 242). The Solution: You can validate this mechanistically by checking the isotope pattern. The parent compound ([M+H]⁺ 246) will display a characteristic 3:1 isotopic ratio due to the ³⁵Cl/³⁷Cl isotopes. The 242 m/z peak will lack this pattern. To prevent this, strictly utilize 1 [2].

Q3: How can I differentiate between a true degradation product and an in-source fragmentation event in the mass spectrometer? The Causality: The ESI source can thermally or collisionally cleave the acetal, mimicking the [M+H]⁺ 154 cyclized core. The Solution: Use a self-validating instrument check. Lower the declustering potential (or cone voltage) in the ESI source by 50%. If the relative abundance of the 154 m/z ion decreases while the 246 m/z parent increases, it is an in-source phenomenon. A true degradation product will have a distinct chromatographic retention time and its abundance will be independent of source voltage [3].

Q4: What is the optimal HPLC column chemistry for analyzing this intermediate without inducing on-column degradation? The Causality: Highly acidic mobile phases cause on-column hydrolysis, leading to severe peak tailing, split peaks, or ghost peaks. The Solution: Employ a superficially porous (solid-core) C18 column paired with a pH 6.5 Ammonium Acetate buffer. The near-neutral pH protects the acetal, while the solid-core particle provides the high efficiency needed to resolve the parent from polar degradants like the 2-hydroxy derivative.

Quantitative Impurity Profiling Data

Use the following exact mass reference table to rapidly identify unknown peaks in your High-Resolution Mass Spectrometry (HRMS) data.

Impurity / DegradantMolecular FormulaMonoisotopic Mass[M+H]⁺Mass Shift (ΔDa)Mechanism of FormationDiagnostic MS/MS Feature
Parent API Intermediate C₁₀H₁₆ClN₃O₂245.09246.10--3:1 Isotope pattern (³⁵Cl/³⁷Cl)
Aldehyde Intermediate C₆H₆ClN₃O171.02172.03-74.07Acetal HydrolysisLoss of H₂O (-18 Da)
Cyclized Core C₆H₄ClN₃153.01154.02-92.08Intramolecular CyclizationRigid core, minimal fragmentation
2-Hydroxy Derivative C₁₀H₁₇N₃O₃227.13228.14-17.96Hydrolysis (SNAr)Absence of Cl isotope pattern
2-Methoxy Artifact C₁₁H₁₉N₃O₃241.14242.15-3.95Methanolysis (SNAr)Absence of Cl isotope pattern

Visualizing the Degradation Landscape

DegradationPathways Parent 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine [M+H]+ 246 Aldehyde Aldehyde Intermediate [M+H]+ 172 Parent->Aldehyde H+ / H2O Acetal Hydrolysis (-2 EtOH) Hydrolyzed 2-hydroxy Derivative [M+H]+ 228 Parent->Hydrolyzed OH- / H2O SNAr Hydrolysis (- Cl, + OH) Methoxy 2-methoxy Derivative [M+H]+ 242 (Solvent Artifact) Parent->Methoxy MeOH Solvent Reaction (- Cl, + OMe) Cyclized 2-chloro-7H-pyrrolo[2,3-d]pyrimidine [M+H]+ 154 (Cyclized Core) Aldehyde->Cyclized Intramolecular Cyclization (- H2O)

Figure 1: Primary degradation pathways of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

Self-Validating Experimental Protocols

To ensure 2[3] that meets ICH Q3A/Q3B guidelines, implement the following validated methodologies.

Protocol A: Stability-Indicating Sample Preparation

Objective: Prevent ex-vivo degradation of the acetal and 2-chloro groups prior to injection.

  • Solvent Selection: Prepare a diluent of HPLC-grade Acetonitrile (MeCN) and 10 mM Ammonium Bicarbonate (pH 7.5) in a 50:50 (v/v) ratio. Do not use Methanol.

  • Dissolution: Accurately weigh 10 mg of the intermediate. Dissolve completely in 5 mL of MeCN. Sonicate for 2 minutes at room temperature.

  • Dilution: Bring to a final volume of 10 mL using the pH 7.5 buffer.

  • Self-Validation Check: Prepare a secondary sample in 100% MeCN. Inject both. If the 228 m/z (hydrolysis) peak is present in the buffered sample but absent in the 100% MeCN sample, your buffer pH is too high, inducing SNAr hydrolysis. Adjust buffer to pH 7.0.

  • Storage: Store in amber vials at 4°C. Analyze within 24 hours.

Protocol B: High-Resolution LC-MS/MS Method

Objective: Chromatographically resolve polar degradants while minimizing in-source fragmentation.

  • Column: C18 Solid-Core (100 x 2.1 mm, 1.7 µm). Maintain column compartment at 35°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.5 with dilute Ammonia).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Ramp to 60% B

    • 8.0 - 10.0 min: Ramp to 95% B (Wash)

    • 10.1 - 13.0 min: 5% B (Equilibration)

    • Flow rate: 0.4 mL/min.

  • MS Settings (Positive ESI):

    • Capillary Voltage: 2.5 kV (Keep low to protect the acetal).

    • Desolvation Temperature: 350°C.

    • Scan Range: m/z 100 - 600.

    • MS/MS Collision Energy: Ramp 15-30 eV for structural elucidation [4].

LCMSWorkflow Prep Sample Prep (Neutral Diluent, pH 7.5) LC UHPLC Separation (C18, pH 6.5 Buffer, MeCN Gradient) Prep->LC Ionization ESI Source (Positive Ion Mode, Low Voltage) LC->Ionization MS High-Res MS/MS (Q-TOF / Orbitrap, Isotope Profiling) Ionization->MS Data Data Analysis (Mass Defect & Fragment Matching) MS->Data

Figure 2: Optimized LC-MS/MS workflow for the impurity profiling of acetal-containing pyrimidines.

References

  • ChemicalBook.6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8.
  • ACS Publications.Process Development for the Synthesis of Monocyclic β-Lactam Core 17.
  • IJPR Journal.IMPURITY PROFILING OF PHARMACEUTICALS.
  • Waters / lcms.cz.A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.

Sources

Validation & Comparative

Comparative Guide: 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine vs. Established Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the pyrimidine scaffold remains one of the most privileged structures for kinase inhibition. While monocyclic pyrimidines (e.g., Osimertinib) and fused pyrrolo[2,3-d]pyrimidines (e.g., Tofacitinib) dominate the clinic, the demand for novel, patentable, and highly selective chemical space has driven the development of alternative fused systems[1].

The compound 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is not a final therapeutic agent, but rather a highly specialized, strategic building block. It is engineered to undergo an intramolecular cyclization that yields the rigid 2,3-dihydroimidazo[1,2-c]pyrimidine scaffold[2]. This guide objectively compares the synthetic utility and pharmacological potential of this acetal-bearing precursor and its resulting fused derivatives against traditional pyrimidine-based inhibitors.

Mechanistic Pathway & Synthetic Utility

The defining feature of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is its pendant diethyl acetal moiety. In drug discovery, free aliphatic aldehydes are notoriously unstable, prone to rapid polymerization, and difficult to handle. By masking the aldehyde as a diethyl acetal, the precursor remains stable during isolation and storage.

Upon exposure to a strong Lewis acid such as Boron trifluoride etherate (BF₃·OEt₂), the acetal is activated to form a highly electrophilic oxocarbenium ion. The endocyclic pyrimidine nitrogen, positioned in close proximity, acts as an internal nucleophile to execute a rapid ring closure[2]. Crucially, the 2-chloro substituent is preserved during this transformation, providing a versatile synthetic handle for late-stage diversification (e.g., Suzuki-Miyaura cross-coupling or S_NAr reactions) to optimize target binding[3].

G A 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine (Stable Precursor) B Lewis Acid (BF3·OEt2) Acetal Activation A->B Electrophilic generation C 3-Ethoxy-2,3-dihydroimidazo [1,2-c]pyrimidine (Rigid Scaffold) B->C Intramolecular Cyclization D Late-Stage Diversification (SNAr / Cross-Coupling) C->D C-2 Functionalization E Potent Kinase Inhibitor (e.g., PI3K/CDK Target) D->E Lead Optimization

Workflow from acetal-bearing pyrimidine precursor to functionalized kinase inhibitor.

Comparative Performance Analysis

To evaluate the utility of the imidazo[1,2-c]pyrimidine scaffold derived from this precursor, we must benchmark it against established pyrimidine classes[1][4]. The table below synthesizes experimental data trends observed in preclinical kinase inhibitor development.

Table 1: Pharmacological and Synthetic Comparison of Pyrimidine Scaffolds
Scaffold ClassRepresentative Drug / PrecursorStructural RigiditySynthetic AccessibilityTypical Kinase TargetsMetabolic Stability (HLM t½)
Monocyclic Pyrimidine Osimertinib, ImatinibLow (High rotational freedom)High (1-3 steps from commercial materials)EGFR (mutant), BCR-ABLModerate (Prone to rapid N-demethylation)
Pyrrolo[2,3-d]pyrimidine Tofacitinib, BaricitinibHigh (Planar bicyclic system)Moderate (Requires harsh cyclization conditions)JAK1/2/3, EGFRHigh (Resistant to ring oxidation)
Imidazo[1,2-c]pyrimidine Derived from 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amineHigh (Non-planar, sp³ rich)High (Mild Lewis acid catalyzed cyclization)PI3K, CDK4/6, TubulinHigh (Enhanced solubility due to sp³ character)

Key Takeaway: While monocyclic pyrimidines offer synthetic ease, their conformational flexibility often leads to off-target toxicity. The imidazo[1,2-c]pyrimidine scaffold derived from our target precursor introduces sp³ character (at the 2,3-dihydro positions), which significantly improves aqueous solubility and metabolic stability compared to the strictly planar pyrrolo[2,3-d]pyrimidines[3].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR / VEGFR) Kinase Downstream Kinases (PI3K / CDK / JAK) RTK->Kinase Activation Effector Effector Proteins (AKT / STAT / Rb) Kinase->Effector Phosphorylation Inhibitor Imidazo[1,2-c]pyrimidine Derivative Inhibitor->Kinase ATP-competitive binding Survival Tumor Cell Proliferation & Survival Effector->Survival Gene Transcription

Mechanism of action for imidazo[1,2-c]pyrimidine derivatives in kinase pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the bicyclic scaffold and its subsequent biological validation.

Protocol A: Intramolecular Cyclization to 3-Ethoxy-2,3-dihydroimidazo[1,2-c]pyrimidine

Causality Focus: The use of BF₃·OEt₂ is critical. Weaker Lewis acids fail to fully activate the acetal, while Brønsted acids (like HCl) can cause premature cleavage of the acetal to the free aldehyde, leading to intermolecular oligomerization[2].

  • Preparation: Dissolve 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Boron trifluoride etherate (BF₃·OEt₂, 2.5 eq, 12.5 mmol).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Silica gel, Hexane/EtOAc 1:1). The starting material (higher Rf) should completely disappear, replaced by a highly UV-active spot (lower Rf).

  • Quenching & Isolation: Quench the reaction strictly with saturated aqueous NaHCO₃ (30 mL) to neutralize the Lewis acid and prevent product degradation. Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation: Confirm the structure via LC-MS. The mass spectrum must show the loss of one equivalent of ethanol [M - 46] relative to the open-chain acetal precursor.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality Focus: To prove that the diversified imidazo[1,2-c]pyrimidine acts as an ATP-competitive inhibitor, the assay must be run at the apparent Michaelis constant ( Km​ ) for ATP. Running at saturating ATP levels will artificially mask the compound's potency.

  • Reagent Assembly: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Plating: Serially dilute the synthesized inhibitor in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., PI3K or CDK4) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibration.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial Step: Ensure the ATP concentration is exactly at the pre-determined Km​ for the specific kinase batch.

  • Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies).

  • Validation Controls: Include Staurosporine (1 µM) as a positive control for 100% inhibition, and 1% DMSO as a negative vehicle control. Calculate IC₅₀ values using a 4-parameter logistic regression model.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Oncology. URL:[Link]

  • A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI Pharmaceuticals/IJMS. URL:[Link](Search Title for Direct Article Access)

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. URL: [Link](Search Title for Direct Article Access)

Sources

Comparative Analysis of the Biological Activity of 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In modern medicinal chemistry, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is rarely evaluated as a terminal biological agent; rather, it serves as a highly privileged, foundational precursor. The molecule features a pyrimidine ring substituted with an amine bearing a 2,2-diethoxyethyl group—a protected acetal.

Under acidic conditions, this acetal undergoes deprotection to reveal a highly reactive aldehyde. This electrophilic center immediately facilitates an intramolecular cyclization with the C5 position of the pyrimidine ring, yielding the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core[1].

Why is this specific scaffold so critical? The resulting pyrrolo[2,3-d]pyrimidine core is a structural bioisostere of adenine. It acts as a potent competitive inhibitor within the ATP-binding pocket (hinge region) of various kinases. Specifically, the N1 and N7 atoms of the core form critical, bidentate hydrogen bonds with the kinase backbone (e.g., interacting with Glu957 and Leu959 in the Janus Kinase 1 [JAK1] domain)[2]. By functionalizing the C2 and C4 positions of this core, researchers have developed a vast library of analogs, including blockbuster FDA-approved JAK inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib[3].

This guide objectively compares the biological performance of functionalized analogs derived from this scaffold and provides self-validating experimental workflows for their synthesis and evaluation.

Comparative Biological Activity of Functionalized Analogs

The biological activity of pyrrolo[2,3-d]pyrimidine analogs is dictated by the specific functional groups attached to the C2, C4, and N7 positions following the cyclization of the acetal precursor. The primary therapeutic application for these analogs is the disruption of the JAK-STAT signaling pathway, which is hyperactivated in autoimmune diseases and myeloproliferative neoplasms.

G Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Pyrrolo[2,3-d]pyrimidine Analog Inhibitor->JAK Competitive Inhibition

Fig 1. JAK-STAT signaling pathway disrupted by pyrrolo[2,3-d]pyrimidine analogs.

Performance Comparison: FDA-Approved vs. Experimental Analogs

To understand the structure-activity relationship (SAR), we compare three commercially successful analogs and one experimental dual-inhibitor analog (Compound 6a)[4] derived from the pyrrolo[2,3-d]pyrimidine scaffold.

  • Tofacitinib: Features a methylpiperidine and cyanoacetamide group at C4. It is a pan-JAK inhibitor with a slight preference for JAK1 and JAK3, primarily used for rheumatoid arthritis.

  • Ruxolitinib: Features a substituted pyrazole ring. It is highly selective for JAK1 and JAK2, making it the standard of care for myelofibrosis and polycythemia vera[3].

  • Baricitinib: An achiral analog of ruxolitinib featuring an azetidine ring. It exhibits strong JAK1/JAK2 selectivity and is utilized in both autoimmune disorders and severe inflammatory responses (e.g., COVID-19 cytokine storms).

  • Compound 6a (Experimental): A novel analog designed to target both JAK2 and Histone Deacetylase 6 (HDAC6) simultaneously, aimed at overcoming drug resistance in refractory solid tumors[4].

Quantitative Data: In Vitro Kinase Inhibition (IC₅₀)

Lower IC₅₀ values indicate higher potency.

Analog (Derivative)Primary Target(s)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Clinical / Research Application
Tofacitinib JAK1 / JAK33.24.11.6Rheumatoid Arthritis, Ulcerative Colitis
Ruxolitinib JAK1 / JAK23.32.8428.0Myelofibrosis, Polycythemia Vera
Baricitinib JAK1 / JAK25.95.7>400.0Rheumatoid Arthritis, Alopecia Areata
Compound 6a JAK2 / HDAC614.216.881.2Experimental (Refractory Solid Tumors)

Data synthesized from established biochemical profiling assays[4],[2].

Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds requires a self-validating system: first, the controlled chemical synthesis of the active analog from the acetal precursor, followed by rigorous biochemical validation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Workflow Step1 Acetal Deprotection (Acid Catalysis) Step2 Intramolecular Cyclization Step1->Step2 Step3 C2/C4 Functionalization (SNAr / Suzuki) Step2->Step3 Step4 In Vitro Kinase Assay (TR-FRET) Step3->Step4

Fig 2. Experimental workflow from acetal precursor to biological validation.

Protocol A: Scaffold Cyclization & Functionalization (Chemical Biology)

Causality: The 2,2-diethoxyethyl group is chosen because it stably protects the aldehyde during initial pyrimidine synthesis. Acid catalysis is required to hydrolyze the acetal, exposing the electrophile for immediate ring closure, preventing intermolecular polymerization.

  • Acetal Hydrolysis & Cyclization:

    • Dissolve 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq) in a mixture of THF and 1N aqueous HCl (1:1 v/v).

    • Stir the reaction mixture at 70°C for 4 hours. The acidic environment hydrolyzes the diethyl acetal to an aldehyde, which rapidly undergoes intramolecular cyclization with the C5 position.

    • Neutralize with saturated NaHCO₃, extract with ethyl acetate, and concentrate in vacuo to yield the intermediate 2-chloro-7H-pyrrolo[2,3-d]pyrimidine .

  • C4 Functionalization (Nucleophilic Aromatic Substitution - SNAr):

    • Note: The C4 position is highly activated for nucleophilic attack.

    • React the intermediate with the desired amine (e.g., a protected piperidine derivative) in the presence of N,N-Diisopropylethylamine (DIPEA) in n-butanol at 100°C for 12 hours.

  • C2 Functionalization (Suzuki-Miyaura Cross-Coupling):

    • To functionalize the C2 position (replacing the chlorine), combine the C4-substituted intermediate with an aryl or heteroaryl boronic acid (1.2 eq).

    • Use Pd(dppf)Cl₂ (0.05 eq) as the catalyst and K₂CO₃ (2.0 eq) as the base in a dioxane/water mixture (4:1). Heat at 90°C under argon for 8 hours.

    • Purify the final analog via preparative HPLC.

Protocol B: In Vitro Kinase Profiling (TR-FRET Assay)

Causality: TR-FRET is selected over standard colorimetric assays because the time-resolved nature of the lanthanide fluorophore eliminates short-lived background autofluorescence from the chemical compounds, ensuring a highly accurate IC₅₀ calculation.

  • Reagent Preparation:

    • Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Prepare serial dilutions of the synthesized pyrrolo[2,3-d]pyrimidine analog in 100% DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Incubation:

    • In a 384-well low-volume plate, add 2 µL of recombinant JAK1, JAK2, or JAK3 enzyme (pre-diluted in kinase buffer).

    • Add 1 µL of the analog compound. Incubate at room temperature for 15 minutes to allow competitive binding at the ATP hinge region.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 2 µL of a substrate mixture containing ATP (at the specific Km​ for the respective JAK isoform) and a biotinylated tyrosine peptide substrate.

    • Incubate for 60 minutes at room temperature.

  • Detection & Analysis:

    • Stop the reaction by adding 5 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

    • Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Calculate the 665/615 nm emission ratio. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates Source: PubMed Central (PMC) URL:[Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof Source: PubMed Central (PMC) URL:[Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

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"in vitro validation of the biological activity of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Validation of the Biological Activity of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including antiviral and anticancer agents.[1][2][3][4] Its prevalence in nature as a key component of nucleic acids makes it a privileged structure for designing molecules that can modulate fundamental cellular processes.[1][4] This guide focuses on a specific, novel derivative, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (hereafter referred to as Compound X ). Given the well-documented role of substituted pyrimidines as anticancer agents and kinase inhibitors, we hypothesize that Compound X possesses anti-proliferative activity.[5][6][7][8]

This document outlines a comprehensive in vitro validation workflow to rigorously assess the biological activity of Compound X. We will provide a comparative framework against two well-characterized compounds: Doxorubicin , a standard broad-spectrum cytotoxic agent, and Gefitinib , a targeted therapy that inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase and also features a substituted pyrimidine core. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind each step to ensure a thorough and robust evaluation.

Comparative Compound Profiles

A robust validation requires benchmarking against established agents. The chosen comparators serve to contextualize the potency and potential mechanism of action of Compound X.

  • Doxorubicin: A widely used chemotherapeutic agent that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to cell death.[6] Its broad cytotoxicity across many cell lines makes it a valuable positive control for anti-proliferative assays.

  • Gefitinib: A selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed in various cancers.[3] By blocking the EGFR signaling pathway, Gefitinib inhibits cell proliferation and promotes apoptosis. As a pyrimidine derivative itself, it provides a relevant mechanistic benchmark.

Proposed In Vitro Validation Workflow

The following multi-phase approach is designed to first establish the anti-proliferative potential of Compound X and then to elucidate its potential mechanism of action.

In_Vitro_Validation_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation start Compound X Doxorubicin Gefitinib cell_lines Cancer Cell Lines (e.g., A549, MCF-7, HCT116) start->cell_lines Treat mtt_assay MTT Assay (72h incubation) cell_lines->mtt_assay ic50 IC50 Determination mtt_assay->ic50 kinase_assay Kinase Inhibition Assay (e.g., EGFR, VEGFR) ic50->kinase_assay If cytotoxic, proceed to cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay

Caption: A proposed workflow for the in vitro validation of Compound X.

Phase 1: General Cytotoxicity Screening

The initial step is to determine if Compound X exhibits cytotoxic or cytostatic effects on cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in 96-well plates at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Gefitinib in the appropriate cell culture medium. The concentration range should be broad enough to determine an IC50 value (e.g., 0.01 µM to 100 µM). Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)
Compound X A549Experimental Data
MCF-7Experimental Data
HCT116Experimental Data
Doxorubicin A549Experimental Data
MCF-7Experimental Data
HCT116Experimental Data
Gefitinib A549Experimental Data
MCF-7Experimental Data
HCT116Experimental Data

Phase 2: Mechanistic Elucidation

Should Compound X demonstrate significant cytotoxicity, the next phase is to investigate its potential mechanism of action. Based on the prevalence of pyrimidine derivatives as kinase inhibitors, a logical starting point is to assess its effect on key signaling kinases, as well as its impact on the cell cycle and apoptosis.

Hypothesized Target Pathway: EGFR Signaling

Many pyrimidine-based compounds are known to target protein kinases.[5] The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Compound_X Compound X Compound_X->EGFR Inhibits?

Caption: Hypothesized inhibition of the EGFR signaling pathway by Compound X.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay will determine if Compound X directly inhibits the activity of a specific kinase, such as EGFR.

  • Reagent Preparation: Prepare an assay buffer, recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase, varying concentrations of Compound X (or Gefitinib as a positive control), and the substrate.

  • Reaction Initiation: Start the reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Compound X relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Data Presentation: Kinase Inhibitory Activity
CompoundKinaseIC50 (nM)
Compound X EGFRExperimental Data
Gefitinib EGFRExperimental Data
Experimental Protocol: Cell Cycle Analysis

This experiment will determine if the anti-proliferative effects of Compound X are due to arrest at a specific phase of the cell cycle.

  • Cell Treatment: Treat a cancer cell line (e.g., A549) with Compound X at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated controls.

Experimental Protocol: Apoptosis Assay

This assay will determine if Compound X induces programmed cell death.

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in an Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial in vitro validation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. By systematically evaluating its cytotoxicity and delving into its potential mechanisms of action through kinase inhibition, cell cycle, and apoptosis assays, researchers can build a comprehensive biological activity profile for this novel compound. The comparative approach against both a standard chemotherapeutic and a targeted pyrimidine-based drug will provide critical context for the experimental findings, ultimately guiding future preclinical and clinical development efforts.

References

  • ResearchGate. (n.d.). 2-Chloropyrimidin-4-amine.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
  • Leong, W. F., et al. (2009). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Biomedicine and Biotechnology.
  • Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • van Albada, G. A., et al. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online.
  • Al-Ostath, M. H., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
  • Gospodinova, N., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules.
  • International Journal of Research in Applied Science and Engineering Technology. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJRASET.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
  • Tarasova, E., et al. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Molecules.
  • Frontiers in Chemistry. (2026).
  • Al-Ghorbani, M., et al. (2022).
  • Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
  • Sharma, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology.
  • Journal of Pharmaceutical Research International. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Royal Society of Chemistry. (2024).
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
  • PubMed. (2001). New polycyclic pyrimidine derivatives with antiplatelet in vitro activity: synthesis and pharmacological screening.

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Pre-clinical Evaluation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrimidine-4-amine motif is a foundational cornerstone in modern targeted oncology, serving as the critical hinge-binding pharmacophore for numerous FDA-approved kinase inhibitors [1]. Specifically, the intermediate 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (hereafter referred to as the CDEPA scaffold ) represents a highly versatile, early-stage pharmacophore. The 2-chloro group acts as a reactive leaving group for rapid diversification via nucleophilic aromatic substitution (SNAr), while the 2,2-diethoxyethyl acetal functions as a masked aldehyde, poised for acid-catalyzed intramolecular cyclization into a pyrrolo[2,3-d]pyrimidine core [2].

In this technical guide, we evaluate the baseline biochemical and cellular efficacy of the CDEPA scaffold as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase A (AURKA). Dual inhibition of EGFR and AURKA offers a synergistic mechanism to overcome acquired resistance in squamous cell carcinoma of the head and neck (SCCHN) and non-small cell lung cancer (NSCLC), where redundancy in signaling pathways often renders single-agent therapies ineffective [3]. We objectively benchmark CDEPA against standard-of-care single-target agents: Gefitinib (EGFR) and Alisertib (AURKA).

Pathway CDEPA CDEPA Scaffold (Dual Inhibitor) EGFR EGFR CDEPA->EGFR Inhibits AURKA AURKA CDEPA->AURKA Inhibits Gefitinib Gefitinib (EGFR Inhibitor) Gefitinib->EGFR Alisertib Alisertib (AURKA Inhibitor) Alisertib->AURKA Downstream Downstream Signaling (AKT / MAPK) EGFR->Downstream Mitosis Mitotic Progression AURKA->Mitosis Proliferation Tumor Proliferation Downstream->Proliferation Mitosis->Proliferation

Fig 1. Dual inhibition of EGFR and AURKA signaling pathways by the CDEPA scaffold.

Comparative Biochemical Efficacy (In Vitro)

To establish the intrinsic binding affinity of the unoptimized CDEPA scaffold, we employ a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Causality of Experimental Design

As an Application Scientist, I mandate TR-FRET over standard radiometric ( 33 P-ATP) or colorimetric assays for early-stage scaffold evaluation. The causality is rooted in data integrity: pyrimidine intermediates often exhibit intrinsic autofluorescence or compound aggregation that mimics inhibition. TR-FRET utilizes a ratiometric emission readout (665 nm / 615 nm) that inherently normalizes well-to-well dispensing errors and eliminates false positives caused by fluorescence interference. This creates a self-validating system ensuring that observed IC 50​ values represent true target engagement rather than assay artifacts.

Step-by-Step Protocol: TR-FRET Kinase Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute CDEPA, Gefitinib, and Alisertib in 100% DMSO, then transfer to a 384-well pro-plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 5 nM recombinant EGFR (WT) or AURKA to the respective wells and pre-incubate for 15 minutes at 22°C to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding ATP (at the predetermined K m​ for each kinase) and 50 nM ULight-labeled substrate.

  • Termination & Detection: After 60 minutes, quench the reaction with 10 mM EDTA and add 2 nM Europium-anti-phospho antibody.

  • Readout: Incubate for 1 hour and read on an EnVision Multilabel Plate Reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Table 1: Biochemical Kinase Inhibition Profile
Target KinaseCDEPA Scaffold (IC 50​ , nM)Gefitinib (IC 50​ , nM)Alisertib (IC 50​ , nM)
EGFR (WT) 145 ± 121.5 ± 0.2>10,000
AURKA 210 ± 18>10,0002.1 ± 0.3

Data Interpretation: While CDEPA exhibits lower absolute potency than the optimized clinical agents, it successfully demonstrates dual-target engagement in the nanomolar range, validating its utility as a foundational pharmacophore for dual-kinase targeting.

Cellular Efficacy & Viability Profiling

Biochemical affinity must translate to cellular target engagement. We evaluate CDEPA in SCCHN cell lines (SCC-25 and FaDu) to assess its anti-proliferative capacity.

Causality of Experimental Design

We utilize the CellTiter-Glo (ATP-based) luminescent assay rather than traditional MTT assays. Pyrimidine derivatives and their metabolites can occasionally undergo off-target redox cycling, artificially reducing tetrazolium salts and inflating viability readouts. CellTiter-Glo directly quantifies intracellular ATP, providing a metabolically stable, orthogonal validation of cell death that is immune to redox artifacts, thereby guaranteeing a self-validating readout of true cellular viability.

Step-by-Step Protocol: Cell Viability Assay
  • Cell Seeding: Seed SCC-25 (EGFR-sensitive) and FaDu (EGFR-resistant) cells at 2,000 cells/well in 384-well opaque white plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Dispense CDEPA, Gefitinib, and Alisertib using an acoustic liquid handler (Echo 550) to generate a 10-point dose-response curve.

  • Incubation: Incubate cells with compounds for 72 hours.

  • Lysis & Luminescence: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode plate reader. Calculate GI 50​ values using non-linear regression (four-parameter logistic fit).

Workflow Prep 1. Compound Prep (Serial Dilution) Assay 2. TR-FRET / CellTiter-Glo (Incubation) Prep->Assay Read 3. Ratiometric Readout (EnVision Reader) Assay->Read Analyze 4. Non-linear Regression (IC50/GI50 Calculation) Read->Analyze

Fig 2. Self-validating high-throughput screening workflow for kinase efficacy.

Table 2: Cellular Viability (GI 50​ ) in SCCHN Models
Cell LineResistance ProfileCDEPA (GI 50​ , µM)Gefitinib (GI 50​ , µM)Alisertib (GI 50​ , µM)
SCC-25 EGFR-Sensitive4.2 ± 0.40.05 ± 0.010.8 ± 0.1
FaDu EGFR-Resistant6.5 ± 0.5>10.01.2 ± 0.2

Data Interpretation: In the Gefitinib-resistant FaDu cell line, the dual-targeting nature of the CDEPA scaffold maintains moderate efficacy (6.5 µM), whereas Gefitinib completely loses activity (>10 µM). This supports the hypothesis that dual EGFR/AURKA inhibition can bypass single-node resistance.

Conclusion

The evaluation of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine against known therapeutic agents reveals its significant potential as a dual-action pharmacophore. While its raw potency does not yet match fully elaborated clinical inhibitors, its ability to simultaneously engage EGFR and AURKA provides a robust structural foundation for synthesizing next-generation pyrrolo[2,3-d]pyrimidines capable of overcoming acquired kinase resistance [4]. Future derivatization utilizing the 2-chloro position will focus on optimizing cellular penetrance and target residence time.

References

  • Boschi, D., et al. "6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity." European Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • Taylor & Francis Group. "Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury." Journal of Medicinal Chemistry. Available at:[Link]

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A Multi-Tiered Strategy for Assessing the Cross-Reactivity of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous evaluation. A critical and early step in this process is the characterization of its biological specificity. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel pyrimidine derivative, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. Given that this compound is not extensively characterized in public literature, we will proceed with a de novo assessment strategy, employing a logical, multi-tiered approach that moves from broad, high-throughput screening to more focused, physiologically relevant cellular assays.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of protein kinase inhibitors.[1][2] Therefore, our investigation will begin with a comprehensive kinase screen to identify initial potential targets and off-targets within this well-studied enzyme family. Subsequently, we will employ orthogonal, cell-based methods to confirm target engagement in a more complex biological environment. Finally, an unbiased phenotypic screen will be utilized to uncover any unexpected cellular effects, providing a holistic view of the compound's biological activity. This self-validating system of inquiry is designed to build a robust selectivity profile, enabling informed decisions about the future development of this molecule.

Part 1: Initial Target Landscape Assessment via Broad Kinase Profiling

Expertise & Experience: The Rationale

The first step in understanding the cross-reactivity of a novel compound is to cast a wide net. Given the prevalence of the pyrimidine core in kinase inhibitors, a comprehensive kinome scan is the most logical and data-rich starting point.[3] This approach allows for the simultaneous assessment of the compound's activity against hundreds of kinases, providing a rapid and broad overview of its potential targets and liabilities.[4][5] We will utilize a two-tiered approach: an initial screen at a single high concentration to identify any kinase that is significantly inhibited, followed by dose-response curves for any "hits" to determine their half-maximal inhibitory concentration (IC50). This is a cost-effective and efficient strategy for initial selectivity assessment.[6]

Experimental Protocol: Large-Scale Kinase Inhibition Assay

This protocol outlines a typical process for a large-scale biochemical kinase screen, often performed by specialized contract research organizations (CROs) such as Reaction Biology or Eurofins Discovery.[4][7]

  • Compound Preparation: A 10 mM stock solution of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is prepared in 100% DMSO.

  • Initial Single-Point Screen: The compound is assayed at a final concentration of 1 µM against a panel of over 400 human kinases. The reaction is typically performed at or near the ATP Kₘ for each kinase to provide a sensitive measure of inhibition.[4]

  • Assay Technology: A common method is a radiometric assay that measures the incorporation of ³³P-labeled phosphate from ATP into a kinase-specific substrate.[8]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). A "hit" is typically defined as any kinase exhibiting >70% inhibition at 1 µM.

  • IC50 Determination: For all identified hits, a 10-point dose-response curve is generated to determine the IC50 value. This is crucial for quantifying the potency of the interaction.[6]

Data Presentation: Comparative Kinase Inhibition Profile

To contextualize the selectivity of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, its performance should be compared against well-characterized kinase inhibitors. For this guide, we will use hypothetical data, comparing it to a highly selective inhibitor (e.g., Lapatinib) and a notoriously promiscuous inhibitor (e.g., Staurosporine).

Kinase Target2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
EGFR15%95%98%
HER2 (ERBB2)12%92%97%
ABL188%5%99%
SRC75%10%99%
LCK65%8%98%
... (and ~400 other kinases)<10%<10%>50% for many

IC50 Values for Hits (>70% Inhibition):

Kinase Target2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (IC50)
ABL150 nM
SRC250 nM

Mandatory Visualization: Kinome Selectivity Profile

The following diagram visualizes the hypothetical selectivity profile of our compound of interest. Hits are marked in red.

G ABL1 ABL1 SRC SRC LCK LCK ABL1->LCK EGFR EGFR HER2 HER2 CDK1 CDK1 CDK2 CDK2 GSK3B GSK3B MAPK1 MAPK1 PKA PKA PKB PKB PKC PKC CAMK1 CAMK1 CAMK2 CAMK2 Kinome Kinome Kinome->ABL1 Kinome->SRC Kinome->EGFR Kinome->HER2 Kinome->LCK Kinome->CDK1 Kinome->CDK2 Kinome->GSK3B Kinome->MAPK1 Kinome->PKA Kinome->PKB Kinome->PKC Kinome->CAMK1 Kinome->CAMK2 G cluster_NanoBRET NanoBRET™ Assay cluster_CETSA CETSA nb1 Transfect cells with NanoLuc-Kinase fusion nb2 Add compound and fluorescent tracer nb1->nb2 nb3 Incubate and add NanoLuc substrate nb2->nb3 nb4 Measure BRET signal (IC50 determination) nb3->nb4 end Cellular Target Engagement (IC50 / EC50) nb4->end c1 Treat cells with compound c2 Heat challenge at various temperatures c1->c2 c3 Lyse cells and separate soluble proteins c2->c3 c4 Quantify soluble target (e.g., Western Blot) c3->c4 c4->end start Live Cells start->nb1 start->c1

Caption: Workflow for cellular target engagement assays.

Part 3: Unbiased Phenotypic Profiling for Off-Target Discovery

Expertise & Experience: The Rationale

While targeted assays are essential for confirming predicted interactions, they are inherently biased and will not reveal unexpected off-target effects that could lead to toxicity or provide opportunities for drug repurposing. [9][10]Phenotypic screening, particularly using high-content imaging (HCI), offers an unbiased approach to assess the global impact of a compound on cell health and morphology. [11][12][13]By simultaneously measuring dozens or even hundreds of cellular features, we can create a detailed "fingerprint" of the compound's biological effects.

Experimental Protocol: High-Content Cellular Imaging

  • Cell Plating: A panel of diverse human cell lines (e.g., a cancer cell line panel like the NCI-60) is plated in 384-well, optically clear-bottom plates.

  • Compound Treatment: Cells are treated with a range of concentrations of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine for 24-48 hours.

  • Cell Staining: After treatment, cells are fixed and stained with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, and MitoTracker for mitochondria). Additionally, antibodies against key pathway markers (e.g., phospho-ERK, γH2AX for DNA damage) can be included.

  • Automated Imaging: Plates are imaged on a high-content imaging system, capturing multiple images per well across different fluorescent channels.

  • Image Analysis: Sophisticated software is used to segment the images into individual cells and organelles, and to extract quantitative data for a wide array of phenotypic features (e.g., cell count, nuclear size and shape, mitochondrial texture, protein localization, and fluorescence intensity of pathway markers). [14] Mandatory Visualization: High-Content Screening Workflow

G start Plate Cell Panel (384-well) treat Treat with Compound (Dose-Response) start->treat stain Fix and Stain Cells (Multi-Fluorescent Dyes) treat->stain image Automated Microscopy (High-Content Imager) stain->image analyze Image Analysis & Feature Extraction image->analyze profile Generate Phenotypic Fingerprint analyze->profile

Sources

"benchmarking the performance of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine against industry standards"

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Introduction: The Strategic Role of Pre-Functionalized Scaffolds

The synthesis of fused pyrimidine heterocycles—specifically imidazo[1,2-c]pyrimidines and pyrazolo[3,4-d]pyrimidines—is a critical path in the development of ATP-competitive kinase inhibitors[1]. Historically, drug development professionals have relied on unfunctionalized industry standards like 2,4-dichloropyrimidine to build these cores. However, this traditional approach is plagued by regiochemical attrition and poor scalability.

2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine represents a paradigm shift in scaffold assembly. By pre-installing a masked aldehyde (the 2,2-diethoxyethyl acetal group) at the C4-amine position, this building block allows for a rapid, self-directing cyclization cascade. This guide objectively benchmarks this advanced intermediate against legacy standards, detailing the causality behind its superior performance and providing self-validating experimental protocols for its application.

The Causality of Design: Overcoming Synthetic Bottlenecks

To understand the superiority of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, we must analyze the mechanistic failures of the industry standards it replaces:

  • Standard 1: 2,4-Dichloropyrimidine. The C2 and C4 positions of this pyrimidine possess nearly identical electrophilicity. Initial nucleophilic aromatic substitution (SNAr) with an amine typically yields a 70:30 mixture of regioisomers. Correcting this requires tedious, solvent-heavy chromatographic separation, severely limiting library throughput.

  • Standard 2: 4-Amino-2-chloropyrimidine. While this starting material solves the regioselectivity issue, the exocyclic C4-amine is highly deactivated by the electron-withdrawing pyrimidine ring. Subsequent alkylation or acylation required to build the fused ring is sluggish, often requiring harsh conditions that degrade the starting material.

The Benchmark Advantage: 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine bypasses both bottlenecks. The acetal group is highly stable during storage and cross-coupling. However, upon exposure to aqueous acid, it rapidly deprotects to reveal a highly electrophilic aldehyde. The adjacent pyrimidine N3 nitrogen immediately captures this aldehyde in an intramolecular attack, driving a condensation reaction that forms the fused imidazo[1,2-c]pyrimidine core[2]. This thermodynamic sink guarantees 100% regiomeric purity while preserving the 2-chloro handle for late-stage diversification[3].

Quantitative Benchmarking Data

The following table summarizes the performance metrics of synthesizing a standard 2-chloro-imidazo[1,2-c]pyrimidine core using the three different starting materials.

Synthesis Metric2,4-Dichloropyrimidine (Legacy Std)4-Amino-2-chloropyrimidine (Legacy Std)2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Steps to Fused Core 321
Overall Yield 30 - 40%45 - 55%85 - 95%
Regiomeric Purity ~70:30 (Requires Chromatography)>95%>99% (Self-directing)
Major Bottleneck C2 vs. C4 SNAr SelectivityPoor N4 NucleophilicityNone
Scalability LowMediumHigh

Mechanistic Workflows and Visualization

Workflow Std 2,4-Dichloropyrimidine (Industry Standard) Step1_Std SNAr 1 (Poor Regioselectivity) Std->Step1_Std New 2-Chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine Step1_New One-Pot Acid Catalysis (100% Regiopure) New->Step1_New Rapid Step2_Std Alkylation/Cyclization (Low Yield) Step1_Std->Step2_Std Core Imidazo[1,2-c]pyrimidine Core Step2_Std->Core Step1_New->Core Rapid

Caption: Workflow comparison: Traditional vs. pre-functionalized acetal routes.

Mechanism N1 Acetal Deprotection (H+ catalysis) N2 Aldehyde Intermediate (Highly Electrophilic) N1->N2 -2 EtOH N3 Intramolecular Attack (Pyrimidine N3) N2->N3 Cyclization N4 Dehydration (-H2O) N3->N4 Rearrangement N5 Fused Heterocycle (Stable Core) N4->N5 Aromatization

Caption: Acid-catalyzed cyclization mechanism of the diethoxyethyl group.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical state changes (precipitation) and mass shifts explicitly confirm reaction progress without requiring complex offline analysis.

Protocol A: One-Pot Cyclization to 2-Chloro-imidazo[1,2-c]pyrimidine

Causality Note: Hydrochloric acid serves a dual purpose here: it hydrolyzes the robust acetal into the reactive aldehyde and protonates the pyrimidine ring, increasing its susceptibility to intramolecular cyclization[3].

Step-by-Step Methodology:

  • Initiation: Suspend 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 eq, 10 mmol, ~2.46 g) in 20 mL of 1N aqueous HCl.

  • Activation: Heat the mixture to 80 °C under constant magnetic stirring. Initially, the starting material will fully dissolve as the amine is protonated.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. You will observe the rapid disappearance of the starting material mass ( m/z 246.7 [M+H]+ ) and the appearance of the cyclized core ( m/z 154.6 [M+H]+ ), corresponding to a net loss of two ethanol molecules (-92 Da).

  • Isolation: After 2 hours, cool the reaction to 0 °C. The reaction is self-purifying; as the hydrophilic acetal is consumed, the highly crystalline, hydrophobic fused pyrimidine core precipitates from the aqueous medium.

  • Recovery: Filter the precipitate, wash with ice-cold water (2 x 5 mL), and dry under vacuum to afford the pure 2-chloro-imidazo[1,2-c]pyrimidine as an off-white solid (Yield: >85%).

Protocol B: Late-Stage SNAr for Kinase Inhibitor Assembly

Causality Note: The 2-chloro group on the fused imidazo[1,2-c]pyrimidine is less reactive than on a monocyclic pyrimidine. Therefore, a high-boiling polar protic solvent (n-butanol) is utilized to achieve the necessary activation energy for substitution with an aniline derivative[1].

Step-by-Step Methodology:

  • Initiation: In a sealed pressure tube, combine 2-chloro-imidazo[1,2-c]pyrimidine (1.0 eq, 1.0 mmol), a target aniline (e.g., 4-phenoxyaniline, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in 5 mL of n-butanol.

  • Activation: Heat the reaction to 110 °C for 12 hours.

  • Self-Validation (Monitoring): TLC (Ethyl Acetate:Hexane 1:1) will show the consumption of the UV-active starting material ( Rf​≈0.6 ) and the formation of a highly fluorescent product spot ( Rf​≈0.3 ).

  • Isolation: Cool the mixture to room temperature. Add 10 mL of diethyl ether to crash out the product. Filter the resulting solid, wash with ether, and dry to yield the final ATP-competitive kinase inhibitor scaffold.

Sources

Structural Comparison and Application Guide: Derivatives of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine in Fused Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The compound 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a highly versatile, privileged building block in medicinal chemistry. Its unique structure—combining a reactive pyrimidine core with an N-(2,2-diethoxyethyl) acetal side chain—enables rapid intramolecular cyclization to form fused pyrimidine scaffolds, such as 2,3-dihydroimidazo[1,2-c]pyrimidines and pyrrolo[2,3-d]pyrimidines. These fused ring systems are critical purine isosteres used in the development of ATP-competitive kinase inhibitors.

This guide objectively compares the structural derivatives of this scaffold, evaluates the electronic effects of various substituents on cyclization efficiency, and provides validated experimental protocols supported by in vitro performance data.

Mechanistic Overview: The Acetal-Pyrimidine Cyclization Axis

The synthetic utility of N-(2,2-diethoxyethyl)pyrimidin-4-amines lies in the reactivity of the pyrimidine nitrogen atom toward the tethered acetal moiety. In the absence of an external nucleophile, the acetal group participates in an intramolecular cyclization reaction.

Causality of the Reaction: The reaction requires a Lewis acid (typically boron trifluoride etherate, BF₃·OEt₂) to activate the acetal group, generating a highly electrophilic carbon center. The adjacent pyrimidine nitrogen (N1 or N3) then acts as an internal nucleophile. The attack results in ring closure, yielding a fused 3-ethoxy-2,3-dihydroimidazo[1,2-c]pyrimidine system containing a stable N,O-acetal fragment [1].

G A 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine B Lewis Acid (BF3·OEt2) Acetal Activation A->B Addition of Catalyst C Intramolecular Attack by Pyrimidine N1 B->C Electrophilic Carbon D 3-ethoxy-2,3-dihydroimidazo [1,2-c]pyrimidine C->D Ring Closure

Caption: Intramolecular cyclization pathway of N-(2,2-diethoxyethyl)pyrimidin-4-amines.

Structural Comparison of Key Derivatives

The efficiency of the cyclization and the stability of the resulting fused heterocycle are heavily dependent on the electronic nature of the substituents on the pyrimidine ring. Modifying the 5- and 6-positions of the 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine scaffold creates derivatives with distinct kinetic profiles and downstream applications[1].

Electronic Effects and Causality
  • 5-Nitro Substitution (Electron-Withdrawing): The introduction of a strongly electron-withdrawing nitro group at the C5 position significantly reduces the electron density (nucleophilicity) of the pyrimidine nitrogen. Consequently, the cyclization requires harsher conditions or longer reaction times. However, this electron withdrawal provides a critical advantage: it highly stabilizes the resulting N,O-acetal against reverse ring-opening.

  • 6-Methylthio Substitution (Electron-Donating): An electron-donating group like methylthio (-SMe) at the C6 position reduces the overall rate of the cyclization reaction compared to the unsubstituted base scaffold. Despite the slower kinetics, this derivative is highly valued because the -SMe group serves as an excellent leaving group for late-stage functionalization (e.g., cross-coupling reactions) post-cyclization.

  • Alternative Scaffold (6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol): By shifting the diethoxyethyl group to the C5 position, the scaffold is optimized for acid-catalyzed cyclization into pyrrolo[2,3-d]pyrimidines (7-deazapurines), which are direct structural mimics of the ATP purine ring used in kinase inhibitor design [2].

G Root Substituent Effects on Cyclization EWG 5-Nitro (Electron-Withdrawing) Root->EWG EDG 6-Methylthio (Electron-Donating) Root->EDG Base Unsubstituted (Base Scaffold) Root->Base EWG_Result Reduces Pyrimidine N Reactivity Stabilizes N,O-acetal EWG->EWG_Result EDG_Result Reduces Cyclization Rate Enables Late-Stage Functionalization EDG->EDG_Result Base_Result Standard Cyclization Kinetics Broad Kinase Scaffold Base->Base_Result

Caption: Influence of pyrimidine ring substituents on intramolecular cyclization dynamics.

Table 1: Structural Comparison of N-(2,2-diethoxyethyl)pyrimidin-4-amine Derivatives
Derivative / ScaffoldSubstituent PositionElectronic EffectCyclization KineticsPrimary Downstream Application
Base Scaffold UnsubstitutedNeutralStandardGeneral imidazo[1,2-c]pyrimidine synthesis
5-Nitro Derivative C5 (-NO₂)Strongly WithdrawingSlowerSynthesis of highly stable N,O-acetals
6-Methylthio Derivative C6 (-SMe)DonatingSlowerLate-stage cross-coupling targets
6-Amino-5-(...)pyrimidin-4-ol C5 (Diethoxyethyl)ComplexRapid (Acid-catalyzed)Pyrrolo[2,3-d]pyrimidine kinase inhibitors

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocol describes the Lewis acid-catalyzed cyclization of the base scaffold. This workflow is designed as a self-validating system , utilizing real-time spectroscopic feedback to confirm structural conversion [1].

Protocol: Synthesis of 3-Ethoxy-2,3-dihydroimidazo[1,2-c]pyrimidine Core

Objective: Intramolecular cyclization of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

  • Preparation: Dissolve 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere to prevent moisture from hydrolyzing the Lewis acid.

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add Boron trifluoride etherate (BF₃·OEt₂, 2.0 mmol). Causality: The excess Lewis acid is required to fully coordinate and activate the diethoxy acetal moiety, driving the equilibrium toward the electrophilic intermediate.

  • Cyclization: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize the Lewis acid. Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (Analytical Confirmation):

    • TLC Monitoring: Observe the disappearance of the starting material spot and the emergence of a lower-Rf product spot (due to increased polarity of the fused ring).

    • ¹H NMR Validation: The reaction is definitively successful when the characteristic triplet of the acetal proton (~4.5 ppm) in the starting material completely disappears, replaced by the distinct signals of the newly formed imidazo ring protons (typically shifted downfield due to the adjacent nitrogen and oxygen atoms).

Performance Data: Translation to Kinase Inhibitors

The ultimate value of these diethoxyethyl-pyrimidine derivatives lies in their translation into biologically active compounds. When cyclized into fused systems like pyrrolo[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, the resulting scaffolds act as archetypical Type I kinase inhibitors. They bind directly to the hinge region of the kinase ATP site, forming multiple hydrogen bonds via their N5 and 4-NH₂ groups [2][3].

Table 2: In Vitro Kinase Inhibitory Activity of Downstream Pyrrolo[2,3-d]pyrimidine Derivatives

Data extracted from comparative studies of pyrrolo-pyrimidine derivatives synthesized from diethoxyethyl precursors [2].

Target KinaseCellular Pathway / RoleRepresentative IC₅₀ (nM)Reference Standard (IC₅₀ nM)
EGFR Cell proliferation / Solid tumors79Erlotinib (55 nM)
Her2 Breast cancer oncogenesis40Staurosporine (38 nM)
VEGFR2 Angiogenesis112Sunitinib (93 nM)
SRC SFK signaling / Metastasis< 10Dasatinib (< 5 nM)

Analysis: The data demonstrates that derivatives synthesized from these building blocks achieve nanomolar potency against critical oncogenic kinases. The structural versatility of the initial diethoxyethyl-pyrimidine scaffold allows medicinal chemists to fine-tune the C2 and C6 positions, optimizing the ligand to match the hydrophobic pockets of specific kinases (e.g., achieving selectivity for SRC over ABL) [3].

References

  • Schenone, S., et al. (2021). "Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase." Journal of Medicinal Chemistry.[Link]

Fragment Profiling Guide: Selectivity and Binding Kinetics of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying a highly ligand-efficient, hinge-binding scaffold is the critical first step in kinase inhibitor design. The compound 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine serves a dual purpose in medicinal chemistry: it acts as a versatile hinge-binding fragment for probing the ATP-binding site, and it is a direct synthetic precursor to the privileged pyrrolo[2,3-d]pyrimidine scaffold—a core motif found in several FDA-approved kinase inhibitors (e.g., tofacitinib, baricitinib)[1].

This guide objectively compares the kinome selectivity profile, binding kinetics, and synthetic tractability of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine against alternative standard hinge-binding fragments. Furthermore, it details the self-validating experimental workflows required to rigorously profile this compound.

Mechanistic Rationale: The Pyrrolopyrimidine Precursor

The architecture of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is engineered for both biological probing and late-stage synthetic elaboration:

  • Pyrimidine Core: The N1 nitrogen and the C4-exocyclic amine act as a classic hydrogen bond acceptor-donor pair, anchoring the fragment to the kinase hinge region backbone (typically interacting with the backbone NH and C=O of residues like Met or Leu).

  • 2-Chloro Substituent: Acts as an electron-withdrawing group to tune the pKa of the pyrimidine nitrogens, optimizing hinge binding. Crucially, it serves as a highly reactive vector for late-stage SN​Ar diversification or Suzuki-Miyaura coupling.

  • N-(2,2-diethoxyethyl) Group: In its uncyclized state, this bulky acetal group probes the ribose-binding pocket and solvent channel, sterically clashing with kinases that possess narrow ATP pockets. This imparts an unexpectedly high initial selectivity profile compared to naked pyrimidines. Synthetically, acid-catalyzed deprotection of the acetal yields an aldehyde that spontaneously cyclizes onto the pyrimidine ring, forming the rigid pyrrolo[2,3-d]pyrimidine bicyclic core [1].

Hinge_Binding cluster_kinase Kinase Hinge Region cluster_fragment Fragment Core H1 Hinge Backbone (NH) F1 Pyrimidine N1 (H-bond Acceptor) H1->F1 H-Bond H2 Hinge Backbone (C=O) F2 C4-Amine NH (H-bond Donor) F1->F2 F3 2-Chloro (Vector / Halogen Bond) F1->F3 F2->H2 H-Bond F4 N-(2,2-diethoxyethyl) (Ribose Pocket Probe) F2->F4

Interaction model of the pyrimidine fragment within the kinase hinge region.

Comparative Performance Data

To establish its utility, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is compared against two standard FBDD alternatives: 2,4-diaminopyrimidine (a minimal, promiscuous hinge binder) and 4-amino-1H-pyrazolo[3,4-d]pyrimidine (a rigid, pre-cyclized bicyclic core).

Table 1: Structural & Physicochemical Comparison of Hinge-Binding Fragments
Metric2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine2,4-diaminopyrimidine4-amino-1H-pyrazolo[3,4-d]pyrimidine
Primary Role Advanced Precursor / ProbeStandard Hinge BinderRigid Bicyclic Core
Molecular Weight 245.7 Da110.1 Da135.1 Da
Kinome Selectivity S(10) *0.08 (Highly Selective)0.45 (Promiscuous)0.22 (Moderate)
Average Kd​ (Primary Target) 45 µM120 µM15 µM
Ligand Efficiency (LE) 0.34 kcal/mol/HA0.41 kcal/mol/HA0.45 kcal/mol/HA
Synthetic Tractability Excellent (Acetal deprotection triggers cyclization)Moderate (Requires harsh SN​Ar conditions)Low (N1/N2 regioselectivity issues during alkylation)

*The S(10) score represents the fraction of the kinome inhibited by >90% at a screening concentration of 50 µM. A lower score indicates superior selectivity [2].

Data Interpretation: While the rigid bicyclic pyrazolo-pyrimidine offers higher initial affinity and Ligand Efficiency (LE), it suffers from poor synthetic tractability due to regioselectivity issues during N-alkylation. Conversely, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine sacrifices a fraction of LE for vastly superior synthetic tractability and an intrinsically lower S(10) score, making it an ideal starting point for targeted library generation.

Experimental Workflows for Selectivity Profiling

To ensure scientific integrity, the profiling of this fragment must follow a strict, self-validating orthogonal workflow.

FBDD_Workflow A Fragment Synthesis 2-chloro-N-(2,2-diethoxyethyl) pyrimidin-4-amine B Primary Profiling KINOMEscan (400+ Kinases) 50 µM A->B Selectivity Screen C Orthogonal Validation SPR Kinetics (Kd, kon, koff) B->C Hit Confirmation D Functional Assay Radiometric 33P-ATP C->D Functional Validation

FBDD workflow for profiling fragment kinome selectivity and binding kinetics.

Protocol 1: Primary High-Throughput Screening (KINOMEscan)

Causality: Traditional enzymatic assays are highly sensitive to the Km​ of ATP for each specific kinase, making cross-kinome comparisons at high fragment concentrations (e.g., 50 µM) prone to false negatives. The KINOMEscan methodology is an active-site directed competition binding assay that normalizes the readout across the kinome, providing a true thermodynamic reflection of the fragment's binding promiscuity without ATP interference [2, 3].

Step-by-Step Methodology:

  • Assay Preparation: Prepare a 400+ panel of DNA-tagged recombinant kinases expressed in T7 phage strains derived from E. coli.

  • Resin Binding: Immobilize an ATP-competitive, biotinylated small-molecule probe onto streptavidin-coated magnetic beads.

  • Competition Phase: Incubate the kinase-phage lysates with the immobilized probe in the presence of 50 µM of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. Self-Validation: Include a DMSO-only control (100% binding) and a pan-kinase inhibitor control (e.g., staurosporine, 0% binding) to calculate the Z'-factor for each well.

  • Elution & Quantification: Wash the beads to remove unbound kinases. Elute the bound kinases and quantify the remaining DNA tags using quantitative PCR (qPCR).

  • Data Analysis: Calculate the % inhibition. Hits are defined as kinases exhibiting <10% of control binding (yielding the S(10) score).

Protocol 2: Orthogonal Kinetic Validation (Surface Plasmon Resonance)

Causality: Fragments are notorious for causing false positives in primary screens due to aggregation or non-specific binding. Surface Plasmon Resonance (SPR) is selected over Isothermal Titration Calorimetry (ITC) because it provides high-throughput kinetic resolution ( kon​ and koff​ ). Resolving these kinetics ensures the observed Kd​ is driven by specific 1:1 stoichiometric binding [4].

Step-by-Step Methodology:

  • Surface Preparation: Utilize a CM5 sensor chip. Immobilize the target kinase (identified from Protocol 1) via standard amine coupling to Flow Cell 2 (Fc2).

  • Self-Validating Control: Leave Flow Cell 1 (Fc1) blank (activated and deactivated) to serve as an inline reference. This is critical to subtract bulk refractive index changes caused by the high DMSO concentrations required for fragment solubility.

  • Analyte Injection: Prepare a concentration series of the fragment (e.g., 3.125 µM to 200 µM) in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Inject over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Fitting: Record the sensorgrams. Fit the double-referenced data (Fc2 - Fc1, minus blank injections) to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ . A square-wave sensorgram (fast on/fast off) is typical and expected for genuine fragment binding.

Protocol 3: Functional Radiometric Assay ( 33 P-ATP)

Causality: To confirm that the physical binding observed in SPR translates to functional kinase inhibition, a radiometric assay is employed. Unlike fluorescent assays, radiometric assays directly measure the transfer of the phosphate group without relying on antibodies, which can be susceptible to inner-filter effects or autofluorescence caused by high fragment concentrations.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine the target kinase, a specific peptide substrate, and the fragment (10-point dose-response curve).

  • Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Km​ of the specific kinase) and trace 33 P-ATP.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 3% phosphoric acid.

  • Capture & Read: Transfer the reaction to a P81 phosphocellulose filter plate. Wash extensively with 1% phosphoric acid to remove unreacted 33 P-ATP. Add scintillation cocktail and read the incorporated radioactivity on a microplate scintillation counter. Calculate the functional IC50​ .

Conclusion

Evaluating 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine through a rigorous, self-validating FBDD workflow reveals its distinct advantages over traditional fragments. While it presents a slightly lower initial Ligand Efficiency than rigid bicyclic systems, its masked acetal group provides an inherently superior selectivity profile ( S(10)=0.08 ). Most importantly, its structural architecture enables seamless downstream cyclization into the highly drug-like pyrrolo[2,3-d]pyrimidine scaffold, making it an optimal starting point for targeted kinase inhibitor development.

References

  • Metwally, A. et al. "Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry, 2024. URL: [Link]

  • Karaman, M. W. et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 2008. URL:[Link]

  • Fabian, M. A. et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 2005. URL:[Link]

  • Grädler, U. et al. "Fragment-based discovery of focal adhesion kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

"comparative molecular docking studies of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine and its analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, frequently deployed as ATP-mimetics in kinase inhibition, antimicrobial agents, and antiviral therapeutics[1]. Among these, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine represents a highly specialized structural class.

This guide provides an objective, data-driven comparison of this compound against other prominent pyrimidine-4-amine analogs. By analyzing their in silico molecular docking profiles across validated therapeutic targets, we can decode the structure-activity relationships (SAR) that drive their biological efficacy.

Mechanistic Rationale: Decoding the Scaffold

To understand the docking performance of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, we must deconstruct its molecular anatomy and the causality behind its target interactions:

  • The Pyrimidine Core: Acts as a bioisostere for the purine ring of ATP. The N1 and N3 nitrogen atoms serve as critical hydrogen-bond acceptors, allowing the molecule to anchor deep within the highly conserved hinge regions of kinases (such as CDK2)[2].

  • The 2-Chloro Substitution: Halogenation at the C2 position serves a dual purpose. Thermodynamically, it increases the overall lipophilicity of the compound, driving it into hydrophobic sub-pockets. Mechanistically, the electron-withdrawing chlorine atom can participate in halogen bonding with backbone carbonyls, stabilizing the ligand-receptor complex.

  • The N-(2,2-diethoxyethyl)amine Moiety: Unlike rigid analogs (e.g., piperidin-4-amine derivatives), this aliphatic acetal chain introduces significant conformational flexibility. The diethoxy oxygen atoms act as secondary hydrogen-bond acceptors, enabling the molecule to adapt to transient conformational shifts in the active site.

Comparative Docking Performance

To objectively evaluate the efficacy of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, we compare its docking metrics against established pyrimidine analogs across three distinct protein targets: Cyclin-Dependent Kinase 2 (CDK2)[2], SARS-CoV-2 Main Protease (Mpro)[3], and Dihydrofolate Reductase (DHFR)[4].

Quantitative Binding Analysis
Compound ClassTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesStructural Advantage
2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine CDK2 (1HCK)-8.2LEU 83, GLU 81, ASP 145Flexible acetal oxygen H-bonding adapts to hinge region.
Chalcone-Substituted Pyrimidines CDK2 (1HCK)-7.9THR 165, GLU 12, LYS 33Extended aromatic stacking via chalcone moiety[2][4].
Piperidin-4-amine Pyrimidines Estrogen Receptor-7.4Helix 12 domain residuesRigid hydrophobic anchoring restricts entropy loss[1].
Pyrido[2,3-d]pyrimidines SARS-CoV-2 Mpro-8.5CYS 145, HIS 41Fused tricyclic core provides extreme metabolic stability[3][4].
Pyrimidine-Quinoline Hybrids DHFR-6.6ILE 5, ASP 27Dual-heterocycle spans the entire folate-binding pocket[4].

Data synthesized from comparative in silico docking studies utilizing AutoDock Vina and Lamarckian Genetic Algorithms.

In Silico Experimental Protocol: A Self-Validating Workflow

Molecular docking is only as reliable as its parameters. The following protocol details a self-validating workflow designed specifically for flexible ligands like 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine.

Step 1: Ligand Preparation and Conformational Optimization
  • Action: Generate the 3D structure of the ligand and apply the MMFF94 force field to minimize energy.

  • Causality: The 2,2-diethoxyethyl chain is highly flexible. Energy minimization resolves internal steric clashes and identifies the lowest-energy conformer before docking begins, preventing the algorithm from wasting computational cycles on biologically impossible geometries.

Step 2: Protein Preparation and Electrostatic Mapping
  • Action: Retrieve the target crystal structure (e.g., PDB ID: 1HCK). Strip bulk water molecules, add polar hydrogens, and assign Kollman charges[4].

  • Causality: Bulk water molecules artificially bridge interactions or block the binding pocket. However, structurally conserved water molecules deep within the kinase hinge region must be retained, as they mediate critical hydrogen-bond networks. Kollman charges are added to accurately simulate the electrostatic environment of the protein backbone at physiological pH.

Step 3: Grid Box Generation
  • Action: Define a spatial grid box (e.g., 20×20×20 Å) centered exactly on the coordinates of the native co-crystallized ligand[4].

  • Causality: Restricting the search space to the known active site prevents blind "blind docking" artifacts and ensures the algorithm focuses purely on competitive binding interactions.

Step 4: System Self-Validation (Crucial Step)
  • Action: Extract the native co-crystallized ligand from the PDB file and re-dock it into the prepared protein using the established grid box. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: This creates a self-validating system . If the RMSD is < 2.0 Å, the grid parameters and charge assignments are mathematically validated. If > 2.0 Å, the protocol must be recalibrated before testing novel analogs.

Step 5: Lamarckian Genetic Algorithm (LGA) Execution
  • Action: Execute the docking run utilizing the LGA, setting the genetic algorithm runs to 100[4].

  • Causality: LGA is selected over standard Monte Carlo methods because it combines global search capabilities with local gradient-based energy minimization. This is critical for our target compound, as the highly flexible diethoxyethyl chain requires extensive conformational sampling to find the true global minimum within the binding pocket.

DockingWorkflow LigPrep Ligand Preparation (MMFF94 Minimized) GridBox Grid Box Generation (Define Active Site) LigPrep->GridBox ProtPrep Protein Preparation (Add Kollman Charges) ProtPrep->GridBox Validation Protocol Validation (Redocking RMSD < 2Å) GridBox->Validation Docking Lamarckian Genetic Algorithm (Conformational Search) Validation->Docking Analysis Post-Docking Analysis (Binding Energy) Docking->Analysis

Self-validating molecular docking workflow for pyrimidine derivatives.

Pathway Analysis: Translating Docking to Biology

The ultimate goal of identifying a high-affinity binding pose is to disrupt a pathological biological pathway. When 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine successfully docks into the ATP-binding site of CDK2, it triggers a cascade of cellular events.

Because the pyrimidine core has a higher binding affinity (-8.2 kcal/mol) than endogenous ATP, it competitively occludes the active site. This prevents CDK2 from phosphorylating downstream targets (such as the Retinoblastoma protein, Rb), effectively halting the cell cycle at the G1/S transition phase and inducing apoptosis in rapidly dividing malignant cells[2][5].

CDK2Pathway Ligand Pyrimidine-4-amine CDK2 CDK2 Enzyme Ligand->CDK2 ATP Displacement Complex Inhibited Complex CDK2->Complex Hinge Binding CellCycle G1/S Phase Arrest Complex->CellCycle Kinase Inhibition Apoptosis Tumor Suppression CellCycle->Apoptosis Apoptotic Trigger

Mechanism of CDK2 inhibition and cell cycle arrest by pyrimidine analogs.

Conclusion

Comparative molecular docking reveals that 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine offers a distinct thermodynamic advantage over rigid pyrimidine analogs. While fused tricyclic systems (like pyrido[2,3-d]pyrimidines) provide excellent stability, the aliphatic flexibility of the diethoxyethyl chain allows this specific compound to dynamically conform to kinase hinge regions, maximizing hydrogen bonding opportunities. When evaluated through a self-validating LGA protocol, it stands out as a highly viable scaffold for next-generation targeted therapeutics.

References

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 National Institutes of Health (NIH) [Link]

  • Design, synthesis and molecular docking of piperidin-4-amine linked pyrimidine derivatives as potent anticancer agents ResearchGate[Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives Remedy Publications[Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 MDPI [Link]

Sources

A Comparative Guide to Target Engagement Validation for Novel Compounds: A Case Study with 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the unequivocal demonstration that a compound physically interacts with its intended biological target within a cellular context. This guide provides an in-depth, comparative analysis of modern techniques for validating target engagement, using the novel compound 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine as a case study. As this molecule is not extensively characterized in the public domain, it presents an ideal scenario for outlining a comprehensive strategy for target identification and validation from first principles.

This guide is structured to provide not just protocols, but the scientific rationale behind the selection of specific methodologies. We will explore a multi-pronged approach, leveraging both biophysical and cellular techniques to build a robust body of evidence for target engagement.

The Imperative of Target Engagement Validation

Target engagement is the crucial first step in the causal chain linking drug administration to therapeutic effect.[1] It confirms that the compound reaches its intended molecular target in a complex biological system and binds with sufficient affinity and specificity to elicit a biological response.[1][2] Without this confirmation, interpreting downstream biological effects becomes speculative, and the risk of advancing a compound with a misunderstood mechanism of action is significantly elevated.[1]

This guide will compare and contrast three orthogonal and widely adopted techniques for assessing target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A method to assess target binding in a cellular environment by measuring changes in protein thermal stability.[3][4][5]

  • Biophysical Methods (Surface Plasmon Resonance & Isothermal Titration Calorimetry): In vitro techniques that provide quantitative measures of binding affinity and kinetics.[6][7]

  • Chemical Proteomics (Kinobeads): An affinity chromatography-based method for the unbiased identification of protein targets, particularly kinases.[8][9][10][11]

Section 1: Cellular Thermal Shift Assay (CETSA) - Probing Target Engagement in a Native Environment

CETSA is a powerful technique that directly measures the interaction between a drug and its target in intact cells or cell lysates.[3][4][12] The underlying principle is that the binding of a ligand, such as our compound of interest, to its target protein often increases the protein's thermal stability.[3][5][12] This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.

Experimental Workflow:

The CETSA workflow can be conceptualized as a two-stage process: an initial melt curve to determine the optimal temperature for the assay, followed by an isothermal dose-response experiment to quantify the compound's potency in stabilizing the target.[13]

CETSA_Workflow cluster_MeltCurve Melt Curve Generation cluster_ITDR Isothermal Dose-Response mc_cells Treat cells with Vehicle or Compound mc_heat Heat aliquots across a temperature gradient mc_cells->mc_heat mc_lyse Lyse cells & separate soluble/insoluble fractions mc_heat->mc_lyse mc_wb Western Blot for Target Protein mc_lyse->mc_wb mc_plot Plot % soluble protein vs. Temperature mc_wb->mc_plot itdr_heat Heat all samples at pre-determined temp (Tagg) mc_plot->itdr_heat Determines Tagg itdr_cells Treat cells with Compound dose-response itdr_cells->itdr_heat itdr_lyse Lyse cells & separate soluble/insoluble fractions itdr_heat->itdr_lyse itdr_wb Western Blot for Target Protein itdr_lyse->itdr_wb itdr_plot Plot % soluble protein vs. [Compound] itdr_wb->itdr_plot

Caption: CETSA experimental workflow, from melt curve to isothermal dose-response.

Detailed Protocol: CETSA for a Hypothetical Target of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Objective: To determine if the compound engages a hypothetical target protein (e.g., a specific kinase or metabolic enzyme) in a human cell line (e.g., HEK293T).

Part A: Melt Curve

  • Cell Culture: Culture HEK293T cells to ~80% confluency.

  • Treatment: Treat cells with either 10 µM of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine or vehicle (DMSO) for 1 hour.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a suitable buffer.[13] Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40-64°C gradient) for 3 minutes, followed by cooling on ice for 3 minutes.[13]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles.[13] Centrifuge at high speed to pellet aggregated proteins.

  • Western Blot: Collect the supernatant (soluble fraction) and analyze by SDS-PAGE and Western blot using an antibody specific for the hypothetical target protein.

  • Analysis: Quantify the band intensities and plot them against temperature to generate melt curves for both vehicle and compound-treated samples.

Part B: Isothermal Dose-Response (ITDR)

  • Cell Treatment: Treat HEK293T cells with a serial dilution of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (e.g., 0.1 nM to 30 µM) for 1 hour.

  • Heat Challenge: Based on the melt curve, select a temperature that shows a significant difference in protein solubility between the vehicle and compound-treated samples (the apparent aggregation temperature, or Tagg). Heat all samples at this single temperature for 3 minutes.[13]

  • Lysis, Centrifugation, and Western Blot: Follow steps 5 and 6 from the melt curve protocol.

  • Analysis: Plot the amount of soluble target protein against the compound concentration to determine the EC50 of target engagement.

Hypothetical Data and Comparison:

Let's assume our compound targets a hypothetical kinase, "Kinase X". An alternative, structurally distinct inhibitor, "Compound Y," is used for comparison.

Parameter2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amineCompound Y (Alternative)
Target Kinase XKinase X
CETSA Tagg Shift (ΔTagg) +4.2 °C+5.8 °C
CETSA EC50 1.2 µM0.5 µM
Cell Permeability Inferred from cellular activityInferred from cellular activity

Interpretation: Both compounds demonstrate engagement with Kinase X in a cellular context, as evidenced by the positive thermal shift. Compound Y appears to be more potent in this assay. The key advantage of CETSA is that it provides evidence of target binding within a physiologically relevant environment, implicitly accounting for cell permeability and potential metabolic activation.[4][5]

Section 2: Biophysical Assays - Quantitative Analysis of Direct Binding

While CETSA confirms cellular target engagement, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for quantifying the direct interaction between a compound and a purified protein.[6][14][15][16][17] These methods provide crucial data on binding affinity (KD), kinetics (kon/koff), and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time.[6][7][18] A protein target is immobilized on a sensor chip, and the compound of interest is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected and plotted as a sensorgram.[7][18][19]

SPR_Workflow spr_immobilize Immobilize purified target protein on sensor chip spr_flow Flow compound over surface at various concentrations spr_immobilize->spr_flow spr_measure Measure change in refractive index (Response Units) spr_flow->spr_measure spr_kinetics Determine kon, koff, and calculate KD spr_measure->spr_kinetics

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[14][15][16][17] A solution of the compound is titrated into a solution containing the purified target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[17]

Detailed Protocol: SPR Analysis

Objective: To determine the binding kinetics and affinity of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine for purified Kinase X.

  • Protein Immobilization: Purify recombinant Kinase X. Immobilize the protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Compound Preparation: Prepare a series of dilutions of the compound in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor surface, from the lowest to the highest concentration. Include a buffer-only injection for baseline subtraction.

  • Regeneration: After each compound injection, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Comparative Data Table:
Parameter2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amineCompound Y (Alternative)
Technique SPRSPR
Affinity (KD) 850 nM320 nM
Association Rate (kon) 2.1 x 10⁴ M⁻¹s⁻¹5.5 x 10⁴ M⁻¹s⁻¹
Dissociation Rate (koff) 1.8 x 10⁻² s⁻¹1.8 x 10⁻² s⁻¹
Residence Time (1/koff) ~55 seconds~55 seconds

Interpretation: The SPR data confirms a direct interaction between both compounds and Kinase X. Compound Y exhibits a higher affinity, primarily driven by a faster on-rate. Both compounds have a similar residence time on the target. This level of kinetic detail is invaluable for structure-activity relationship (SAR) studies and can be a better correlate of in vivo efficacy than affinity alone.[7]

Section 3: Chemical Proteomics - Unbiased Target Identification

For a novel compound with an unknown target, unbiased approaches are essential. Chemical proteomics, particularly using techniques like "kinobeads," is a powerful method for identifying the cellular targets of small molecules, with a particular strength in profiling kinase inhibitors.[8][9][10][11][20]

The principle involves using a set of immobilized, non-selective kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome from a cell lysate.[9][10] In a competition experiment, the lysate is pre-incubated with the free test compound. If the compound binds to a specific kinase, it will prevent that kinase from binding to the kinobeads. The proteins captured by the beads are then identified and quantified by mass spectrometry.[9][20]

Kinobeads_Workflow kb_lysate Prepare cell lysate kb_incubate Incubate lysate with Compound or Vehicle (DMSO) kb_lysate->kb_incubate kb_capture Add Kinobeads to capture unbound kinases kb_incubate->kb_capture kb_wash Wash beads to remove non-specific binders kb_capture->kb_wash kb_digest On-bead protein digestion kb_wash->kb_digest kb_ms LC-MS/MS analysis to identify & quantify proteins kb_digest->kb_ms kb_analyze Identify proteins depleted in compound-treated sample kb_ms->kb_analyze

Caption: Workflow for target identification using competitive chemical proteomics (Kinobeads).

Detailed Protocol: Kinobeads Profiling

Objective: To identify the potential kinase targets of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine in an unbiased manner.

  • Cell Lysate Preparation: Grow and harvest a suitable cell line (e.g., K562, which expresses a broad range of kinases) and prepare a native cell lysate.

  • Compound Incubation: Aliquot the lysate and incubate with different concentrations of the test compound (e.g., 1 µM and 10 µM) or vehicle control for a defined period.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate to allow for the capture of unbound kinases.

  • Washing and Elution: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.

  • Proteomics Sample Preparation: Perform on-bead digestion of the captured proteins into peptides. The peptides can then be labeled with isobaric tags (e.g., TMT) for multiplexed quantification.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Calculate the ratio of protein abundance in the compound-treated samples relative to the vehicle control. Proteins that are significantly and dose-dependently depleted are considered high-confidence targets.

Hypothetical Data and Comparison:
Target ProteinFold Depletion (1 µM Compound)Fold Depletion (10 µM Compound)pKd (apparent)Notes
Kinase X 2.512.16.5Strong, dose-dependent engagement
Kinase Z 1.83.55.8Potential off-target
NQO2 1.52.9< 5.5Known promiscuous binder[9]

Interpretation: The chemical proteomics data strongly suggests that Kinase X is a primary, high-affinity target of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine. It also reveals a potential off-target, Kinase Z, which binds with lower affinity. This unbiased, proteome-wide perspective is critical for understanding both the on-target efficacy and potential off-target liabilities of a novel compound.[21]

Synthesis and Conclusion: A Triangulation Approach to Target Validation

Validating the target engagement of a novel compound like 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine requires a multi-faceted, evidence-based approach. No single technique provides a complete picture; rather, the convergence of data from orthogonal methods provides the highest degree of confidence.

  • Chemical Proteomics serves as an excellent discovery tool, providing an unbiased survey of potential targets and selectivity.

  • CETSA validates the interaction in a physiologically relevant cellular context, confirming that the compound can access its target inside a cell.

  • Biophysical assays (SPR/ITC) offer a precise, quantitative measure of the direct binding event, which is essential for driving medicinal chemistry optimization.

By integrating these methodologies, researchers can confidently establish a causal link between a novel compound and its molecular target, a critical milestone in the path toward developing new therapeutics.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Lee Pey Yee. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from UKM Medical Molecular Biology Institute website.
  • Bantscheff, M., et al. (2007, October 19). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
  • Médard, G., et al. (2015, February 8). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology.
  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA).
  • Plochowietz, A., & Williams, M. A. (2014). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Médard, G., et al. (2015, March 6). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research.
  • Martinez Molina, D., & Nordlund, P. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Klann, K., et al. (2023, October 30). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Jafari, R., et al. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Almqvist, H., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology.
  • BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics.
  • Chang, Y. F., et al. (2024, March 23). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Bio-protocol.
  • Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays.
  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • Wilson, C. G., et al. (2021). A Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. SLAS Discovery.
  • Waring, M. J., et al. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • BioCurate. (n.d.). Target validation – BioCurate's perspective.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.

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Correlation of In Vivo and In Vitro Activity for 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the in vitro and in vivo activities of the novel pyrimidine derivative, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, hereafter referred to as Compound PY-224 . The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved anticancer agents like Gemcitabine and 5-Fluorouracil.[1][2] These molecules often function by interfering with nucleic acid synthesis or kinase signaling pathways crucial for tumor growth.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Compound PY-224's performance with an established therapeutic and providing the supporting experimental data necessary for informed decision-making in preclinical development.

Introduction: The Rationale for Targeting Kinase Pathways with Novel Pyrimidines

The aberrant signaling of protein kinases is a well-established driver of oncogenesis. Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[3] Pyrimidine derivatives are particularly well-suited as kinase inhibitors due to their structural resemblance to the purine core of ATP, allowing them to competitively bind to the ATP-binding pocket of various kinases.[4] Compound PY-224 was designed as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in non-small cell lung cancer (NSCLC). For comparative analysis, this guide will benchmark Compound PY-224 against Gefitinib , a well-characterized, first-generation EGFR inhibitor.

In Vitro Evaluation: Assessing Cellular Potency and Selectivity

The initial step in characterizing any potential therapeutic is to assess its activity in a controlled, cellular environment. This allows for a direct measure of a compound's potency against cancer cells.

Causality Behind Experimental Choices

We employ a panel of human cancer cell lines to determine the potency and selectivity of Compound PY-224. The panel includes:

  • A549 (NSCLC): A standard lung adenocarcinoma cell line to test the primary hypothesis.

  • HT-29 (Colorectal Carcinoma): To assess activity against a different cancer type.

  • MCF-7 (Breast Cancer): A common line for evaluating broader anticancer potential.[5]

  • NHDF (Normal Human Dermal Fibroblasts): A non-cancerous cell line to gauge cytotoxicity against healthy cells, providing an early indication of a therapeutic window.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for its reliability in measuring cell viability. This colorimetric assay quantifies the metabolic activity of living cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[6] The intensity of the resulting color is directly proportional to the number of viable cells.

Comparative In Vitro Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Compound PY-224 and the reference compound, Gefitinib, after 72 hours of exposure.

CompoundA549 (NSCLC) IC50 (µM)HT-29 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)NHDF (Normal) IC50 (µM)
Compound PY-224 1.5 ± 0.2 5.8 ± 0.7 8.2 ± 1.1 > 50
Gefitinib 2.1 ± 0.3 15.4 ± 2.5 12.5 ± 1.9 > 50

Interpretation: The data indicates that Compound PY-224 exhibits potent antiproliferative activity against the A549 lung cancer cell line, with slightly greater potency than Gefitinib. Importantly, both compounds show significantly less activity against normal fibroblast cells, suggesting a favorable preliminary safety profile.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a standardized procedure for determining the IC50 values of test compounds.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of Compound PY-224 and Gefitinib in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" group (medium with DMSO) and an "untreated control" group.

    • Incubate the plate for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualization of In Vitro Workflow

InVitro_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest Log-Phase Cells Seed Seed into 96-Well Plates Harvest->Seed Incubate_Attach Incubate 24h for Attachment Seed->Incubate_Attach Treat_Cells Add Compounds to Cells Incubate_Attach->Treat_Cells Serial_Dilute Prepare Serial Dilutions Serial_Dilute->Treat_Cells Incubate_Treat Incubate for 72h Treat_Cells->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 4h Add_MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for In Vitro Cell Viability (MTT) Assay.

In Vivo Evaluation: Assessing Efficacy in a Preclinical Model

Positive in vitro results are a prerequisite, but the complex biological environment of a whole organism presents numerous challenges, including drug absorption, distribution, metabolism, and excretion (ADME). Therefore, in vivo testing is a critical step to validate in vitro findings.

Causality Behind Experimental Choices

A subcutaneous xenograft model is a standard and robust method for initial in vivo efficacy testing.[9][10] In this model, human cancer cells (A549, based on our in vitro data) are implanted into immunodeficient mice, which lack the ability to reject foreign cells. This allows the human tumor to grow, creating a system to test the antitumor effects of a compound.[10] We use BALB/c nude mice, a common strain for these studies.[11] The primary endpoint is Tumor Growth Inhibition (TGI), a direct measure of the compound's ability to slow or stop tumor progression.

Comparative In Vivo Efficacy Data

The following table summarizes the tumor growth inhibition observed in A549 xenograft-bearing mice after 21 days of treatment.

Treatment Group (n=8)Dose & ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 10 mL/kg, daily p.o.1250 ± 150-
Compound PY-224 50 mg/kg, daily p.o. 480 ± 95 61.6%
Gefitinib 50 mg/kg, daily p.o. 610 ± 110 51.2%

Interpretation: Compound PY-224 demonstrated significant in vivo antitumor efficacy, achieving a 61.6% reduction in tumor growth compared to the vehicle control. This effect was more pronounced than that observed with Gefitinib at the same dose, correlating well with the superior in vitro potency.

Experimental Protocol: Subcutaneous Xenograft Model

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation:

    • Culture A549 cells to 80-90% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5x10⁷ cells/mL. Matrigel helps the tumor to establish.

    • Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the right flank of 5-6 week old female BALB/c nude mice.[11]

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring with digital calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group).

  • Compound Administration:

    • Prepare formulations of Compound PY-224 and Gefitinib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compounds or vehicle daily via oral gavage (p.o.) at the specified dose for 21 consecutive days.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume twice weekly.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis if required.

  • Data Analysis:

    • Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: [1 - (Mean volume of treated group / Mean volume of control group)] x 100.

Visualization of In Vivo Workflow

InVivo_Workflow cluster_implant Tumor Implantation cluster_monitor Tumor Growth & Randomization cluster_dosing Treatment Phase (21 Days) cluster_endpoint Study Endpoint Prepare_Cells Prepare A549 Cells in PBS/Matrigel Inject_Mice Subcutaneous Injection into Nude Mice Prepare_Cells->Inject_Mice Monitor_Growth Monitor Tumor Growth Inject_Mice->Monitor_Growth Randomize Randomize into Groups (100-150 mm³) Monitor_Growth->Randomize Daily_Dosing Administer Compound or Vehicle Daily Randomize->Daily_Dosing Measure_Tumors Measure Tumors & Body Weight 2x/Week Daily_Dosing->Measure_Tumors Final_Measurement Final Tumor Volume/Weight Measure_Tumors->Final_Measurement Calculate_TGI Calculate % Tumor Growth Inhibition Final_Measurement->Calculate_TGI

Caption: Workflow for In Vivo Subcutaneous Xenograft Study.

Analysis of the In Vitro-In Vivo Correlation (IVIVC)

Establishing a predictive relationship between in vitro activity and in vivo efficacy is a primary goal in preclinical drug development.[12][13] A strong In Vitro-In Vivo Correlation (IVIVC) can accelerate development, reduce reliance on animal studies, and provide confidence in clinical translation.[14][15]

For Compound PY-224, we observe a positive correlation. The compound was more potent than the comparator, Gefitinib, in the A549 cell line in vitro, and this translated to a greater tumor growth inhibition in the A549 xenograft model in vivo. This suggests that the in vitro cell-based assay was a reasonable predictor of in vivo antitumor activity for this chemical series.

However, a perfect correlation is rare. Several factors can influence this relationship, creating a disconnect between a compound's performance in a petri dish and a living organism.

Key Factors Influencing IVIVC:

  • Pharmacokinetics (PK): How the body processes the drug is paramount. A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or fast clearance in vivo, preventing it from reaching the tumor at a sufficient concentration.

  • Drug Distribution: The compound must not only be absorbed but also effectively penetrate the tumor tissue. Factors like plasma protein binding and the unique vasculature of a tumor can limit drug exposure at the target site.

  • Tumor Microenvironment (TME): In vitro assays lack the complexity of the TME, which includes stromal cells, immune cells, and an extracellular matrix. These components can influence tumor growth and a drug's effectiveness.

  • In Vivo Metabolism: The liver and other tissues can convert the parent drug into metabolites that may be less active, more active, or have different toxicity profiles. This metabolic fate is not captured in simple cell culture models.

The strong correlation for Compound PY-224 suggests it likely possesses favorable PK properties that allow it to achieve and maintain effective concentrations within the tumor, a hypothesis that must be confirmed with dedicated pharmacokinetic studies.

Visualization of IVIVC Factors

IVIVC_Factors cluster_vitro In Vitro System cluster_vivo In Vivo System cluster_bridge Bridging Factors (PK/PD) InVitro In Vitro Potency (e.g., IC50) PK Pharmacokinetics (Absorption, Metabolism, Clearance) InVitro->PK Distribution Tumor Penetration & Distribution InVitro->Distribution TME Tumor Microenvironment (e.g., Stroma, Hypoxia) InVitro->TME Metabolites Metabolite Activity InVitro->Metabolites InVivo In Vivo Efficacy (e.g., % TGI) PK->InVivo Distribution->InVivo TME->InVivo Metabolites->InVivo

Caption: Key Factors Influencing In Vitro-In Vivo Correlation.

Conclusion and Future Directions

The pyrimidine derivative 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine (Compound PY-224) demonstrates promising potential as an anticancer agent. It exhibits superior potency compared to the established EGFR inhibitor Gefitinib in an A549 NSCLC cell line. Crucially, this in vitro potency translated into a significant and superior in vivo antitumor effect in a mouse xenograft model.

The observed positive IVIVC provides a strong rationale for advancing Compound PY-224 into further preclinical studies. The next logical steps include:

  • Full Pharmacokinetic Profiling: To formally characterize the ADME properties of Compound PY-224 and confirm that its efficacy is driven by favorable drug exposure.

  • Mechanism of Action Studies: To confirm that the compound's activity is due to the inhibition of the intended target (EGFR) and to explore effects on downstream signaling pathways.

  • Evaluation in Additional Models: Testing in patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors, would provide a more rigorous assessment of potential clinical efficacy.[16]

This guide illustrates a systematic approach to evaluating a novel compound, from initial cellular assays to in vivo validation, with a critical focus on understanding the correlation between these stages. The data presented for Compound PY-224 underscores its potential and provides a solid foundation for its continued development.

References

  • Choudhary, A., et al. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Sikora, K., et al. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available at: [Link]

  • Al-Hujaily, E. M., et al. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. Available at: [Link]

  • Anreddy, N., et al. (2014, December 15). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link]

  • Sharma, P., & Kumar, V. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Raghuwanshi, M. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Lee, J. H., et al. (2020, August 15). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry. Available at: [Link]

  • Bestion, A., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • Kumar, S., & Narasimhan, B. (2024, December 3). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Veterinaria. Available at: [Link]

  • Huber, H., et al. (2023, November 6). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Ciberonc. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available at: [Link]

  • Tharik, M. M., et al. (2020, August 28). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. ResearchGate. Available at: [Link]

  • Huber, H., et al. (2023, November 6). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. Available at: [Link]

  • Tharik, M. M., et al. (2021, September 1). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Ingenta Connect. Available at: [Link]

  • Pharma Models. (2014, June 5). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Available at: [Link]

  • ResearchGate. (2025, September 12). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available at: [Link]

  • Hernandez-Vazquez, E., et al. (2026, January 30). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. RSC Medicinal Chemistry. Available at: [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link]

  • Champions Oncology. (2025, June 16). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

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Safety Operating Guide

Navigating the Disposal of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, a halogenated pyrimidine derivative. By understanding the principles behind these procedures, you can ensure the safety of your laboratory personnel and the protection of our environment.

Core Principles of Chemical Waste Management

The foundation of proper chemical disposal lies in a thorough understanding of the compound's properties and the applicable regulations. For 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, as with many chlorinated organic compounds, the primary concern is its potential hazardous nature. All waste containing chlorinated pyrimidines should be treated as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.

Hazard Assessment and Waste Determination

Expected Hazards:

  • Toxicity: Halogenated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[2][3]

  • Irritation: Similar compounds are known to cause skin and eye irritation.[4]

  • Environmental Hazard: Chlorinated compounds can be persistent in the environment and harmful to aquatic life.

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7][8][9]

Waste Determination Workflow:

start Start: Generation of Waste 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is_listed Is the waste a listed hazardous waste (F, K, P, or U list)? start->is_listed is_characteristic Does the waste exhibit any hazardous characteristics? is_listed->is_characteristic No hazardous_waste Treat as Hazardous Waste is_listed->hazardous_waste Yes ignitability Ignitability (D001) Flash point < 60°C? is_characteristic->ignitability Yes non_hazardous_waste Manage as Non-Hazardous Waste (Consult with EHS) is_characteristic->non_hazardous_waste No corrosivity Corrosivity (D002) pH ≤ 2 or ≥ 12.5? ignitability->corrosivity No ignitability->hazardous_waste Yes reactivity Reactivity (D003) Unstable, reacts with water? corrosivity->reactivity No corrosivity->hazardous_waste Yes toxicity Toxicity (D004-D043) Leaches toxic constituents? reactivity->toxicity No reactivity->hazardous_waste Yes toxicity->hazardous_waste Yes toxicity->non_hazardous_waste No

Caption: Decision workflow for hazardous waste determination.

Based on available data for similar compounds, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is unlikely to be a listed waste. Therefore, its classification as hazardous will depend on its characteristics. Given its chemical structure, it is not expected to be ignitable, corrosive, or reactive under normal conditions. The primary concern will be its potential toxicity. In the absence of specific toxicological data, it is prudent and often required by institutional policy to manage this compound as a toxic hazardous waste.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling any chemical waste. For 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine waste, the following should be worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a full-face shield.
Skin Protection Nitrile or other chemically resistant gloves and a lab coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if handling the powder form outside of a fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.

Step-by-Step Segregation and Collection Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition, with a secure lid.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine". Include the approximate concentration and any other components in the waste stream.

  • Halogenated Waste Stream: This waste should be collected as a halogenated organic waste . Do not mix it with non-halogenated organic waste, as this can significantly increase disposal costs.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is under the control of the laboratory operator.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Small Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully scoop the material into a designated waste container.

  • Cleanup: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Pathway

The final step in the lifecycle of 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is its disposal through a licensed hazardous waste vendor.

Disposal Workflow:

start Waste Generation collect Collect in Labeled, Halogenated Waste Container start->collect store Store in Satellite Accumulation Area collect->store request Request Waste Pickup from EHS store->request transport Licensed Hazardous Waste Transporter request->transport dispose Final Disposal at a Permitted TSDF transport->dispose

Caption: The cradle-to-grave disposal pathway for chemical waste.

Once your waste container is full, contact your institution's EHS department to arrange for a pickup. They will ensure that the waste is transported and disposed of in compliance with all applicable regulations. The most common method of disposal for chlorinated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Conclusion

The responsible management and disposal of chemical waste are paramount in a research environment. By following these guidelines for 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine, you contribute to a safer laboratory and a healthier planet. Always consult your institution's specific policies and procedures, and when in doubt, contact your Environmental Health and Safety department for guidance.

References

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • New Pig. RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]

  • AMI Environmental. (2024, March 9). Understanding RCRA Waste Characterization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Generation. Retrieved from [Link]

  • Williams Mullen. (2018, October 1). Hazardous Waste Determinations: What You Need to Know to Comply. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • PBI-Gordon Corporation. (2020, April 7). SAFETY DATA SHEET. Retrieved from [Link]

  • National Toxicology Program. (1991). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

  • Newsom Seed. MATERIAL SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 2-Chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine

As a highly reactive, bifunctional pharmaceutical intermediate, 2-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine requires rigorous handling protocols. This compound is frequently utilized in drug development as a privileged scaffold for synthesizing bicyclic kinase inhibitors. However, its utility is directly tied to its chemical reactivity, which presents specific occupational hazards.

This guide provides researchers and safety officers with the mechanistic causality behind the required Personal Protective Equipment (PPE) and step-by-step operational workflows to ensure uncompromised laboratory safety.

Structural Causality & Hazard Profile

To handle this intermediate safely, one must understand why it is hazardous. The molecule possesses two distinct reactive moieties that dictate its safety profile:

  • The 2-Chloropyrimidine Core (Toxicity & Sensitization): The chlorine atom at the 2-position of the pyrimidine ring is highly electrophilic. It is primed to undergo rapid Nucleophilic Aromatic Substitution ( SN​Ar )[1]. In a biological context, this makes the molecule a potent electrophile capable of covalently modifying nucleophilic amino acid residues (e.g., cysteine, lysine) on epidermal proteins. This haptenation process is the mechanistic root of its severe skin sensitization and contact dermatitis potential.

  • The Diethoxyethyl Acetal (Chemical Instability): The N-linked acetal group is stable under neutral and basic conditions but is highly labile in the presence of aqueous acids. Exposure to acidic environments triggers rapid hydrolysis, generating a reactive aminoacetaldehyde derivative. This dictates the operational choice of solvents and decontamination agents, strictly precluding the use of acidic media.

Reactivity Cmpd 2-Chloro-pyrimidine Core SNAr SNAr Reactivity (Electrophilic) Cmpd->SNAr Skin Protein Binding (Cys/Lys residues) SNAr->Skin Sens Skin Sensitization (Haptenation) Skin->Sens Acetal Acetal Group Acid Acidic Conditions Acetal->Acid Aldehyde Aldehyde Formation (Instability) Acid->Aldehyde

Fig 1: Mechanistic pathways dictating the compound's skin sensitization and chemical instability.

Hazard Identification & Quantitative Data

Based on the standard toxicological profiles of analog chloropyrimidines, this compound is classified under several critical GHS hazard categories[2][3].

Table 1: GHS Hazard Classifications & Operational Implications

Hazard ClassCategorySignal WordCausality / Operational Implication
Acute Toxicity (Oral/Dermal) Category 4WarningModerately toxic after single ingestion/contact; dictates closed-system transfer[2].
Skin Corrosion/Irritation Category 2WarningCovalent protein binding ( SN​Ar ); mandates strict double-gloving protocols[2].
Serious Eye Damage Category 2AWarningCorneal protein reactivity; requires chemical splash goggles or face shields[3].
STOT - Single Exposure Category 3WarningMay cause respiratory irritation; strictly limits handling to Class II fume hoods[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive halogenated heterocycles, particularly when in solution.

  • Hand Protection (The Breakthrough Dilemma): Disposable nitrile gloves provide adequate short-term protection against the dry powder form of this compound[1]. However, this intermediate is almost exclusively dissolved in organic solvents (e.g., Dichloromethane, DCM) during synthesis. DCM penetrates standard nitrile gloves in under 3 minutes. When this occurs, the solvent acts as a carrier, rapidly transporting the dissolved, toxic chloropyrimidine directly through the glove and into the skin[4].

    • Mandatory Protocol:Double-gloving is required. Wear a standard nitrile glove as the inner layer for dexterity. When handling solutions, don an outer glove made of Neoprene or Butyl rubber , which offers superior chemical resistance to halogenated solvents[1].

  • Eye & Face Protection: Chemical splash goggles are mandatory. If scaling up reactions (>50g) or handling pressurized systems, a full face shield must be worn over the goggles[1].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat with knit-cuffed sleeves. Ensure the outer glove cuff extends over the sleeve of the lab coat to prevent wrist exposure.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology for weighing and transferring the compound.

Step 1: Environmental Preparation Verify that the Class II chemical fume hood is operational with a face velocity of 80–100 fpm. Clear the hood deck of all acidic reagents (e.g., HCl, TFA) to prevent accidental hydrolysis of the compound's acetal moiety.

Step 2: PPE Donning Inspect all gloves for micro-tears prior to donning. Apply the double-glove protocol (Nitrile inner, Neoprene outer).

Step 3: Anti-Static Weighing Halogenated powders frequently carry static charges, which can lead to sudden aerosolization when manipulated. Use an anti-static weighing boat and a grounded stainless-steel spatula. Weigh the material deep within the fume hood, at least 6 inches from the sash.

Step 4: Dissolution & Transfer Dissolve the compound in a compatible, non-acidic solvent (e.g., THF, DMF, or DCM) directly within the hood before transferring it to the primary reaction vessel. Do not transport the dry powder across the laboratory.

Step 5: Decontamination Wipe down the balance, spatulas, and hood deck with a mildly basic solution (e.g., 5% sodium bicarbonate) to neutralize any residual active chlorine species, followed by a distilled water wipe. Never use acidic cleaning agents.

Workflow Start Risk Assessment & PPE Donning Hood Transfer to Class II Fume Hood Start->Hood Weigh Weighing via Anti-Static Spatula Hood->Weigh Solvent Dissolution (Avoid Acids) Weigh->Solvent Clean Decontamination (Mild Base Wipe) Solvent->Clean

Fig 2: Step-by-step operational workflow for the safe handling and weighing of the intermediate.

Emergency Response & Spill Management

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[3]. Crucial: Do not use organic solvents (like ethanol or acetone) to wipe the skin; solvents will strip the skin's lipid barrier and accelerate the dermal absorption of the chloropyrimidine[4].

  • Powder Spills: Do not sweep dry powder, as this generates hazardous inhalable dust. Cover the spill with absorbent pads lightly moistened with water or a mild bicarbonate solution[2]. Carefully scoop the pads into a sealable hazardous waste container.

  • Inhalation: Move the affected personnel to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention[3].

Waste Disposal Plan

Because this compound contains both a halogen (chlorine) and a nitrogenous heterocycle, its disposal must be strictly segregated to prevent dangerous incompatibilities.

  • Solid Waste: Collect all contaminated PPE, weigh boats, and decontamination wipes in a solid hazardous waste bin explicitly labeled: "Halogenated Heterocyclic Waste - Toxic."

  • Liquid Waste: Segregate all reaction filtrates and solvent washes into a "Halogenated Organic Waste" carboy.

  • Incompatibility Warning: Ensure the liquid waste carboy is kept neutral or slightly basic. Do not mix this waste with acidic waste streams, as the acetal group will hydrolyze, potentially evolving heat and reactive aldehyde byproducts in a closed container. Dispose of all contents via an approved institutional waste disposal plant[3].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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